Product packaging for 1,3-Thiazolidine-3-carboximidamide(Cat. No.:CAS No. 200401-80-5)

1,3-Thiazolidine-3-carboximidamide

Cat. No.: B3367876
CAS No.: 200401-80-5
M. Wt: 131.20 g/mol
InChI Key: XGHWQRUSVQRGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1,3-Thiazolidine-3-carboximidamide (CAS 200401-80-5) is a heterocyclic organic compound with the molecular formula C4H9N3S and a molecular weight of 131.20 g/mol . This chemical belongs to the thiazolidine family, a class of saturated five-membered rings containing both sulfur and nitrogen atoms, which are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities . Thiazolidine and its derivatives are key structural motifs found in several therapeutically important agents, including the classic antibiotic penicillin . Researchers are particularly interested in thiazolidine-based compounds for their potential pharmacological properties, such as anti-cancer, anti-diabetic, antimicrobial, antiviral, and anti-inflammatory activities . The carboximidamide functional group on this specific derivative provides a versatile handle for further chemical modification and exploration of structure-activity relationships. As a building block, it is valuable for synthesizing novel compounds to investigate new biological targets and develop potential therapeutic agents . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9N3S B3367876 1,3-Thiazolidine-3-carboximidamide CAS No. 200401-80-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-thiazolidine-3-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3S/c5-4(6)7-1-2-8-3-7/h1-3H2,(H3,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHWQRUSVQRGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C(=N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70666096
Record name 1,3-Thiazolidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200401-80-5
Record name 1,3-Thiazolidine-3-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70666096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name THIAZOLIDINE-3-CARBOXIMIDAMIDE HYDROIODIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Thiazolidine-3-carboximidamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 1,3-Thiazolidine-3-carboximidamide, focusing on its chemical identity, and delves into the synthesis, and biological activities of the broader class of 2-iminothiazolidine derivatives due to the limited specific data on the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development.

IUPAC Name and Structure

The compound with the core structure of this compound is identified by the following IUPAC name and structural details.

IUPAC Name: 2-imino-1,3-thiazolidine-3-carboximidamide[1]

Synonyms:

  • 2-Imino-3-thiazolidinecarboxamidine[1]

  • 3-Thiazolidinecarboxamidine, 2-imino-[1]

Chemical Structure:

Figure 1: Chemical structure of 2-imino-1,3-thiazolidine-3-carboximidamide.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₄H₈N₄SPubChem[1]
Molecular Weight 144.20 g/mol PubChem[1]
XLogP3 -0.2PubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Exact Mass 144.04696745 DaPubChem[1]
Topological Polar Surface Area 102 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
CAS Number 10455-64-8PubChem[1]

The 2-Iminothiazolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-iminothiazolidine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. These compounds are recognized for a wide array of biological activities, including anti-inflammatory, antifungal, anticancer, and antihypertensive properties[2]. The versatility of the thiazolidine ring allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles[3]. Research into this class of compounds is ongoing, with a focus on developing novel therapeutic agents[2].

Synthesis of 2-Iminothiazolidine Derivatives

The synthesis of 2-iminothiazolidines can be achieved through various synthetic routes. A common and effective method is the domino ring-opening cyclization (DROC) of aziridines with isothiocyanates[4]. Another prevalent approach involves the reaction of compounds containing a thiourea moiety with α-halocarbonyl compounds or their equivalents[5].

Below is a generalized workflow for the synthesis of 2-imino-3-substituted-thiazolidin-4-ones, a closely related and well-studied class of compounds.

synthesis_workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Amino-4-arylthiazole 2-Amino-4-arylthiazole 2-Chloro-acetamido-4-arylthiazole 2-Chloro-acetamido-4-arylthiazole 2-Amino-4-arylthiazole->2-Chloro-acetamido-4-arylthiazole Reaction with Chloroacetyl chloride Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->2-Chloro-acetamido-4-arylthiazole Potassium_thiocyanate Potassium_thiocyanate 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one Potassium_thiocyanate->2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one 2-Chloro-acetamido-4-arylthiazole->2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-one Reaction with KSCN in refluxing acetone

Figure 2: General synthesis workflow for 2-imino-3-substituted-thiazolidin-4-ones.

Experimental Protocol: Synthesis of 2-Imino-3-[4-(2,4-dichloro-5-fluorophenyl)thiazol-2-yl]-thiazolidin-4-one [6]

This protocol describes a specific example of the synthesis of a 2-iminothiazolidin-4-one derivative.

  • Reaction Mixture Preparation: A mixture of 2-chloroacetamido-4-(2,4-dichloro-5-fluorophenyl)thiazole (10.0 g, 0.03 mole), potassium thiocyanate (KSCN, 6.0 g, 0.06 mole), and dry acetone (100 mL) is prepared in a round-bottom flask.

  • Reflux: The reaction mixture is refluxed for 3 hours.

  • Solvent Removal: Excess acetone is removed under reduced pressure (in vacuo).

  • Precipitation: The resulting residue is stirred with water (50 mL) to induce precipitation.

  • Filtration and Washing: The solid product is collected by filtration and washed with water.

  • Drying: The product is dried to yield the final compound.

Biological Activities of Thiazolidine Derivatives

Thiazolidine derivatives, including 2-iminothiazolidines and thiazolidin-4-ones, have been extensively studied for their wide range of biological activities. These activities are often dependent on the nature and position of substituents on the thiazolidine ring.

G cluster_derivatives Biologically Active Derivatives cluster_activities Reported Biological Activities Thiazolidine 1,3-Thiazolidine Core Thiazolidin_4_one 1,3-Thiazolidin-4-ones Thiazolidine->Thiazolidin_4_one Iminothiazolidine 2-Iminothiazolidines Thiazolidine->Iminothiazolidine Thiazolidinedione Thiazolidinediones Thiazolidine->Thiazolidinedione Antifungal Antifungal Thiazolidin_4_one->Antifungal Anti_inflammatory Anti_inflammatory Thiazolidin_4_one->Anti_inflammatory Antioxidant Antioxidant Thiazolidin_4_one->Antioxidant Iminothiazolidine->Antifungal Iminothiazolidine->Anti_inflammatory Anticancer Anticancer Iminothiazolidine->Anticancer Antidiabetic Antidiabetic Thiazolidinedione->Antidiabetic

Figure 3: Logical relationship of the 1,3-thiazolidine core and its biologically active derivatives.

Quantitative Data on Biological Activities of Thiazolidine Derivatives

The following table summarizes some quantitative data on the biological activities of various thiazolidine derivatives.

Compound ClassSpecific DerivativeActivityMeasurementValueSource
Thiazolidin-4-ones 2-(2-OCH₃-phenyl)-...-7eAntioxidantEC₅₀0.122 ± 0.003 mg/mLMolecules[7]
Thiazolidin-4-ones 2-(4-Br-phenyl)-...-7dAntioxidantEC₅₀0.4653 ± 0.0334 mg/mLMolecules[7]
2-Iminothiazolidines 5-((Z)-4-methoxybenzylidene)-...-5iAnticancer (MCF7)IC₅₀Data not providedPMC[8]
2-Iminothiazolidin-4-ones 2-imino-3-(2,4-dichloro-5-fluorophenylthiazol-2-yl)-4-thiazolidinoneAntifungalNot specifiedHigher fungicidal effectsMDPI[6]

Experimental Protocol: Antifungal Activity Assay [6]

This protocol outlines a general method for evaluating the in vitro antifungal activity of synthesized compounds.

  • Fungal Strains: A panel of relevant agricultural or clinical fungi are selected for testing.

  • Culture Preparation: The fungi are cultured on a suitable medium, such as potato dextrose agar (PDA).

  • Compound Preparation: The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions of known concentrations.

  • Assay Plates: The stock solutions are serially diluted and added to the molten PDA medium before pouring into Petri dishes. Control plates containing only the solvent are also prepared.

  • Inoculation: A mycelial disc of a specific diameter from the actively growing edge of the fungal culture is placed at the center of each agar plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period, or until the mycelial growth in the control plates reaches the edge of the plate.

  • Measurement: The diameter of the fungal growth colony in each plate is measured.

  • Calculation of Inhibition: The percentage of inhibition of mycelial growth is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of fungal growth in the control plates and T is the average diameter of fungal growth in the treated plates.

Conclusion

While 2-imino-1,3-thiazolidine-3-carboximidamide itself is not extensively documented in scientific literature, its core structure is part of the broader family of 2-iminothiazolidines, which are of significant interest in medicinal chemistry. The synthesis and biological evaluation of various derivatives have demonstrated their potential as scaffolds for the development of new therapeutic agents with a wide range of activities. Further research into the synthesis and biological profiling of 2-imino-1,3-thiazolidine-3-carboximidamide and its analogues could unveil novel compounds with valuable pharmacological properties. This guide provides a foundational understanding for researchers looking to explore this chemical space.

References

Physical and chemical properties of 2-imino-1,3-thiazolidine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 2-imino-1,3-thiazolidine-3-carboximidamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

While experimental data for 2-imino-1,3-thiazolidine-3-carboximidamide is limited in publicly available literature, a summary of its computed properties has been compiled from established chemical databases.[1] These properties provide essential information for handling, characterization, and theoretical modeling of the compound.

Table 1: Physical and Chemical Properties of 2-imino-1,3-thiazolidine-3-carboximidamide

PropertyValueSource
IUPAC Name 2-imino-1,3-thiazolidine-3-carboximidamidePubChem[1]
CAS Number 10455-64-8PubChem[1]
Molecular Formula C₄H₈N₄SPubChem[1]
Molecular Weight 144.20 g/mol PubChem[1]
Exact Mass 144.046967 g/mol PubChem[1]
Topological Polar Surface Area 102 ŲPubChem[1]
Hydrogen Bond Donor Count 3PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]
LogP (calculated) -1.3PubChem[1]

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 2-Imino-3-(aryl)-thiazolidin-4-ones

This protocol describes a common method for synthesizing 2-imino-thiazolidin-4-ones, which involves the reaction of a substituted thiourea with an α-haloacetate.

Materials:

  • Substituted N-arylthiourea

  • Ethyl chloroacetate

  • Anhydrous sodium acetate

  • Absolute ethanol

Procedure:

  • A mixture of the appropriate N-arylthiourea (10 mmol) and anhydrous sodium acetate (20 mmol) in absolute ethanol (50 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Ethyl chloroacetate (12 mmol) is added to the mixture.

  • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The cooled mixture is poured into crushed ice with constant stirring.

  • The precipitated solid is filtered, washed thoroughly with cold water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-imino-3-(aryl)-thiazolidin-4-one.

Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS).[2][4]

Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-imino-thiazolidine derivatives.

G General Synthetic Workflow for 2-Imino-Thiazolidine Derivatives cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 Thiourea Derivative Reaction Cyclization Reaction (Base, Solvent, Heat) Reactant1->Reaction Reactant2 α-Halo Carbonyl Compound Reactant2->Reaction Workup Precipitation Filtration Washing Reaction->Workup Purification Recrystallization Workup->Purification Product 2-Imino-Thiazolidine Derivative Purification->Product

Caption: General Synthetic Workflow for 2-Imino-Thiazolidine Derivatives.

Potential Biological Activities

While no specific biological studies on 2-imino-1,3-thiazolidine-3-carboximidamide have been identified, the broader class of 2-imino-thiazolidin-4-one derivatives has been extensively investigated for various pharmacological activities.[5][6] These studies suggest that the 2-imino-thiazolidine scaffold is a privileged structure in medicinal chemistry. The potential biological activities are summarized below.

  • Antifungal Activity: Several studies have reported the potent antifungal activity of 2-imino-thiazolidin-4-one derivatives against a range of fungal pathogens.[2]

  • Antimicrobial Activity: This class of compounds has also demonstrated significant activity against various Gram-positive and Gram-negative bacteria.[4]

  • Cytotoxic Activity: Certain 2-imino-thiazolidine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.[6][7]

The following diagram illustrates the potential biological activities of the 2-imino-thiazolidine core structure based on existing literature for related compounds.

G Potential Biological Activities of 2-Imino-Thiazolidine Core cluster_activities Potential Biological Activities Core 2-Imino-Thiazolidine Core Antifungal Antifungal Activity Core->Antifungal Inhibition of Fungal Growth Antimicrobial Antimicrobial Activity Core->Antimicrobial Inhibition of Bacterial Growth Cytotoxic Cytotoxic Activity Core->Cytotoxic Induction of Cancer Cell Death

Caption: Potential Biological Activities of the 2-Imino-Thiazolidine Core.

Conclusion

2-imino-1,3-thiazolidine-3-carboximidamide is a heterocyclic compound with potential for further investigation in the fields of medicinal and materials chemistry. While experimental data is currently sparse, its structural similarity to other biologically active 2-imino-thiazolidine derivatives suggests that it may possess interesting pharmacological properties. The synthetic methodologies outlined in this guide for related compounds provide a strong starting point for the future synthesis and characterization of 2-imino-1,3-thiazolidine-3-carboximidamide. Further research is warranted to experimentally determine its physical and chemical properties, to develop a specific and optimized synthesis protocol, and to explore its potential biological activities.

References

Basic synthesis pathways for novel 1,3-thiazolidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Core Synthesis Pathways for Novel 1,3-Thiazolidine Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-thiazolidine scaffold is a privileged five-membered heterocyclic motif containing sulfur and nitrogen atoms. Derivatives of this core structure are of significant interest in medicinal chemistry and drug development due to their wide range of pharmacological activities. Members of this class have demonstrated efficacy as anti-inflammatory, antimicrobial, anticonvulsant, anticancer, and antidiabetic agents.[1][2][3] Notably, the 2,4-thiazolidinedione subclass includes drugs like Pioglitazone and Rosiglitazone, which are used to treat type 2 diabetes mellitus by acting as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ).[4][5][6]

This technical guide provides a comprehensive overview of the fundamental and novel synthetic pathways for preparing various 1,3-thiazolidine derivatives. It includes detailed experimental protocols for key reactions, quantitative data summaries, and visualizations of reaction pathways to aid researchers in the design and execution of synthetic strategies.

Core Synthesis Pathway: Three-Component Condensation for 1,3-Thiazolidin-4-ones

The most common and versatile method for synthesizing the 1,3-thiazolidin-4-one core is the one-pot, three-component reaction involving an amine, an aldehyde, and a mercaptocarboxylic acid (most commonly thioglycolic acid).[7][8] This reaction proceeds through the initial formation of a Schiff base (imine) from the amine and aldehyde, followed by cyclocondensation with the mercaptocarboxylic acid.[9]

The efficiency of this reaction can be enhanced using various catalysts and reaction conditions, including greener methods like using L-proline as a catalyst in water.[7][10]

Three_Component_Synthesis Amine Amine (R1-NH2) Amine->midpoint Aldehyde Aldehyde (R2-CHO) Aldehyde->midpoint TGA Thioglycolic Acid (HSCH2COOH) Product 2,3-Disubstituted 1,3-Thiazolidin-4-one TGA->Product + H2O Imine Schiff Base (Imine) Intermediate Imine->Product midpoint->Imine + H2O

Caption: General pathway for the three-component synthesis of 1,3-thiazolidin-4-ones.

Quantitative Data Summary: Three-Component Synthesis
EntryAldehydeAmineCatalystSolventTime (h)Yield (%)Reference
1BenzaldehydeAnilineL-ProlineWater592[7]
24-ChlorobenzaldehydeAnilineL-ProlineWater694[7]
34-MethoxybenzaldehydeAnilineL-ProlineWater590[7]
4BenzaldehydeAnilinenano-CdZr₄(PO₄)₆Ultrasound0.594[8]
5BenzaldehydeAnilineBi(SCH₂COOH)₃Solvent-free1.590[11]
Detailed Experimental Protocol: L-Proline Catalyzed Synthesis in Water[7][10]
  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and aromatic amine (1 mmol) in 10 mL of water.

  • Catalyst Addition: Add L-proline (10 mol%) to the mixture.

  • Reactant Addition: Add thioglycolic acid (1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reaction Execution: Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate it under reduced pressure.

  • Final Product: Recrystallize the crude product from ethanol to obtain the pure 1,3-thiazolidin-4-one derivative.

Synthesis of 2,4-Thiazolidinedione Derivatives

2,4-Thiazolidinediones (TZDs) are a critical subclass, known for their antidiabetic properties.[4] The core scaffold can be synthesized by condensing thiourea with chloroacetic acid.[5] Derivatives are then commonly prepared via a Knoevenagel condensation between the TZD core and various aldehydes.[4][12]

TZD_Synthesis Thiourea Thiourea TZD_Core 2,4-Thiazolidinedione (TZD) Thiourea->TZD_Core ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->TZD_Core HCl/H2O, Reflux Aldehyde Aromatic Aldehyde (R-CHO) Final_Product 5-Arylidene-2,4- thiazolidinedione Aldehyde->Final_Product TZD_Core->Final_Product Knoevenagel Condensation

Caption: Two-step synthesis pathway for 5-substituted 2,4-thiazolidinedione derivatives.

Quantitative Data Summary: Knoevenagel Condensation for TZD Derivatives
EntryAldehydeCatalyst/BaseSolventTime (h)Yield (%)Reference
14-HydroxybenzaldehydePiperidineEthanol485[4]
24-FluorobenzaldehydePiperidineToluene392[13]
3VanillinI₂-Silica / K₂CO₃Sand bath (70-80°C)0.588[14]
44-ChlorobenzaldehydeI₂-Silica / K₂CO₃Sand bath (70-80°C)0.492[14]
Detailed Experimental Protocol: Synthesis of 2,4-Thiazolidinedione Core[5]
  • Reaction Setup: To a solution of chloroacetic acid (0.1 mol) in water, add thiourea (0.1 mol).

  • Acidification: Add concentrated hydrochloric acid (8 mL).

  • Reaction Execution: Reflux the mixture for 20-24 hours.

  • Work-up: Cool the reaction mixture in an ice bath. A solid precipitate will form.

  • Purification: Filter the solid, wash thoroughly with cold water, and dry.

  • Final Product: Recrystallize the crude product from ethanol to yield pure 2,4-thiazolidinedione as white crystals.

Synthesis of 2-Imino-1,3-thiazolidin-4-ones

2-Imino-1,3-thiazolidin-4-ones are another important class of derivatives. A primary synthetic route involves the reaction of a substituted thiourea with an α-haloester, such as ethyl bromoacetate, often in the presence of a base.[15] This method allows for diversification at the N-3 position and the 2-imino group.

Imino_Thiazolidinone_Synthesis Thiourea Substituted Thiourea Thiourea->midpoint Haloester Ethyl Bromoacetate Haloester->midpoint Product 2-Imino-3-substituted- 1,3-thiazolidin-4-one midpoint->Product Base, Reflux

Caption: Synthesis of 2-imino-1,3-thiazolidin-4-ones via cyclocondensation.

Quantitative Data Summary: Synthesis of 2-Imino-1,3-thiazolidin-4-ones
EntryThiourea DerivativeBaseSolventTime (h)Yield (%)Reference
1N-ethyl-N'-(3-fluoro-4-morpholinophenyl)thioureaDiisopropylethylamineEthanol396[15]
21-PhenylthioureaAnhydrous Sodium AcetateGlacial Acetic Acid270-80[16]
31,3-DiphenylthioureaPyridineEthanol5~75[16]
Detailed Experimental Protocol: Synthesis of 2-(3-fluoro-4-morpholinophenylimino)-3-ethylthiazolidin-4-one[15]
  • Reaction Setup: Dissolve N-ethyl-N'-(3-fluoro-4-morpholinophenyl)thiourea (1 mmol) in ethanol.

  • Reagent Addition: Add ethyl bromoacetate (1.2 mmol) and diisopropylethylamine (1.2 mmol) to the solution.

  • Reaction Execution: Reflux the resulting mixture at 80-90°C for 3 hours, monitoring completion by TLC.

  • Work-up: After the reaction is complete, evaporate the ethanol. Add cold water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure.

  • Final Product: Recrystallize the crude product from absolute ethanol to obtain the pure compound.

Novel and Green Synthesis Methodologies

Recent advancements focus on developing more efficient, environmentally benign, and rapid methods for synthesizing thiazolidine derivatives. These "green" techniques often lead to higher yields, shorter reaction times, and simpler work-up procedures.

Microwave-Assisted Synthesis

Microwave irradiation provides a powerful alternative to conventional heating, often dramatically reducing reaction times from hours to minutes and improving yields.[17][18]

Experimental_Workflow_Microwave Start Mix Reactants & Catalyst in Microwave Vial Microwave Irradiate in Microwave Reactor (e.g., 400W, 3-4 min) Start->Microwave Monitor Monitor by TLC Microwave->Monitor Workup Cool, Evaporate Solvent, Filter Product Monitor->Workup Reaction Complete Purify Recrystallize from Ethanol Workup->Purify End Pure Thiazolidinone Product Purify->End

Caption: Experimental workflow for microwave-assisted thiazolidinone synthesis.

Quantitative Comparison: Conventional vs. Microwave Synthesis [19]

MethodReactantsTimeYield (%)
ConventionalSchiff Base + Thioglycolic Acid9-12 hours70-82
MicrowaveSchiff Base + Thioglycolic Acid5-10 minutes85-95

Experimental Protocol: Microwave-Assisted Synthesis of 3,5-disubstituted-thiazolidin-4-ones [19][20]

  • A mixture of the appropriate Schiff base (0.001 mol) and thioglycolic acid (0.002 mol) is placed in a microwave-safe vessel.

  • Anhydrous zinc chloride (5 mol%) can be added as a catalyst.[20]

  • The mixture is irradiated in a microwave oven (e.g., 400W) for 3-10 minutes.[19][20]

  • After cooling, the solvent (if any) is evaporated, and the resulting solid is filtered and recrystallized from ethanol.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation, based on the phenomenon of acoustic cavitation, offers another green pathway for synthesis. It enhances reaction rates and yields under mild conditions.[8][21]

Experimental_Workflow_Ultrasound Start Combine Reactants & Catalyst in Reaction Flask Ultrasound Sonicate in Ultrasound Bath (e.g., 60W, 15-30 min) Start->Ultrasound Monitor Monitor by TLC Ultrasound->Monitor Workup Filter Catalyst, Extract Product Monitor->Workup Reaction Complete Purify Purify by Column Chromatography or Recrystallization Workup->Purify End Pure Thiazolidinone Product Purify->End

Caption: Experimental workflow for ultrasound-assisted thiazolidinone synthesis.

Quantitative Comparison: Conventional vs. Ultrasound Synthesis [8][22]

MethodReactantsCatalystTimeYield (%)
ConventionalBenzyl bromide, NaN₃, PhenylacetyleneCu/TiO₂2-3 hours75-83
UltrasoundBenzyl bromide, NaN₃, PhenylacetyleneCu/TiO₂15-20 min75-84

Experimental Protocol: Ultrasound-Assisted Synthesis of Thiazolidinones [8]

  • In a flask, combine the aldehyde (1 mmol), aniline (1 mmol), and a catalytic amount of nano-CdZr₄(PO₄)₆.

  • Add thioglycolic acid (1.1 mmol) to the mixture.

  • Place the flask in an ultrasonic bath and irradiate with ultrasound (e.g., 60 W) for 25-30 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, add ethyl acetate, filter off the catalyst, and wash the filtrate with NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, evaporate the solvent, and purify the crude product.

References

Spectroscopic data (NMR, IR, MS) for 1,3-thiazolidine-4-one characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Precise characterization of these molecules is paramount for structure confirmation, purity assessment, and understanding structure-activity relationships. This technical guide provides an in-depth overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous identification of 1,3-thiazolidine-4-ones.

Spectroscopic Data Summary

The following tables summarize typical spectroscopic data for the 1,3-thiazolidine-4-one nucleus. It is important to note that the exact values can vary depending on the specific substitution pattern on the heterocyclic ring.

¹H NMR Spectroscopy

Proton NMR is a powerful tool for confirming the presence and substitution pattern of the 1,3-thiazolidine-4-one ring. The key diagnostic signals are those of the methine proton at position 2 (C2-H) and the methylene protons at position 5 (C5-H₂).

Proton Typical Chemical Shift (δ, ppm) Multiplicity Notes
C2-H (S-CH-N)5.50 - 6.20[5]Singlet (s) or Doublet (d)The chemical shift and multiplicity are highly dependent on the substituent at position 2. Aromatic substituents will generally shift this proton downfield.
C5-H₂ (S-CH₂)3.30 - 4.80[1]Two doublets (AB system) or a multipletThese protons are diastereotopic and often appear as two distinct signals, each integrating to one proton.[1][5]
N-H (if unsubstituted at N3)8.30 - 12.00[6]Broad singlet (br s)This signal is often broad and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy

Carbon NMR provides direct information about the carbon skeleton of the molecule. The carbonyl carbon at position 4 is a particularly characteristic signal.

Carbon Typical Chemical Shift (δ, ppm) Notes
C2 (S-CH-N)58.0 - 65.0[1][5]The chemical shift is influenced by the nature of the substituent at this position.
C4 (C=O)170.0 - 175.0[7][8]This carbonyl signal is a key identifier for the 4-oxo functionality.
C5 (S-CH₂)32.0 - 40.0[5]
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in 1,3-thiazolidine-4-ones, most notably the lactam carbonyl group.

Functional Group Typical Absorption Frequency (cm⁻¹) Intensity
C=O (Amide/Lactam)1610 - 1705[1][9]Strong
C-S660 - 700[1]Weak to Medium
N-H (if unsubstituted at N3)3100 - 3300Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used for structural elucidation. The fragmentation of the 1,3-thiazolidine-4-one ring often proceeds through characteristic pathways.

Fragmentation Description
Molecular Ion (M⁺)The peak corresponding to the intact molecule.
Loss of COA common fragmentation pathway for carbonyl-containing compounds.
Cleavage of the thiazolidine ringFragmentation can occur at various points in the ring, often initiated by cleavage adjacent to the sulfur or nitrogen atoms.

Experimental Protocols

A common and efficient method for the synthesis of 2,3-disubstituted 1,3-thiazolidine-4-ones is a one-pot, three-component reaction.[10][11]

General Procedure for the Synthesis of 2,3-Disubstituted 1,3-Thiazolidine-4-ones:

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1 mmol) and an appropriate aromatic aldehyde (1 mmol) in a suitable solvent such as toluene or ethanol.[5]

  • Iminium Ion Formation: Stir the mixture at room temperature for a short period (e.g., 5-10 minutes) to allow for the formation of the corresponding imine.

  • Cyclocondensation: Add thioglycolic acid (mercaptoacetic acid) (1.2 mmol) to the reaction mixture.[5]

  • Reaction Conditions: The reaction can be carried out under various conditions, including refluxing for several hours, microwave irradiation for a shorter duration, or stirring at room temperature.[10][11] The choice of conditions may depend on the specific substrates used.

  • Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the solvent is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 1,3-thiazolidine-4-one derivative.

Spectroscopic Characterization Protocol:

  • NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR: IR spectra are commonly recorded on an FTIR spectrometer using KBr pellets or as a thin film. Absorption frequencies are reported in wavenumbers (cm⁻¹).

  • MS: Mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). Data is reported as mass-to-charge ratios (m/z).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 1,3-thiazolidine-4-one derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization reactants Amine + Aldehyde imine Imine Formation reactants->imine cyclo Cyclocondensation with Thioglycolic Acid imine->cyclo product Crude 1,3-Thiazolidine-4-one cyclo->product purify Recrystallization or Chromatography product->purify pure_product Pure Product purify->pure_product nmr NMR (¹H, ¹³C) pure_product->nmr ir IR pure_product->ir ms MS pure_product->ms

Caption: General workflow for synthesis and characterization.

Mass Spectrometry Fragmentation Pathway

The diagram below illustrates a plausible mass spectrometry fragmentation pathway for a generic 2,3-disubstituted 1,3-thiazolidine-4-one.

fragmentation_pathway M [M]⁺˙ (Molecular Ion) frag1 [M - R²]⁺ M->frag1 Loss of R² radical frag2 [M - CO]⁺˙ M->frag2 Loss of CO frag3 [R¹-CH=N-R³]⁺ M->frag3 Ring Cleavage frag4 [R¹-CHS]⁺ M->frag4 Ring Cleavage

Caption: Generalized MS fragmentation of 1,3-thiazolidine-4-one.

References

An In-Depth Technical Guide to the Biological Significance of the Thiazolidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a five-membered saturated heterocycle containing a sulfur and a nitrogen atom, represents a "wonder nucleus" in medicinal chemistry.[1][2] Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating a remarkable breadth of biological activities.[3][4] This versatility has made the thiazolidine scaffold a privileged structure in drug discovery, leading to the development of numerous therapeutic agents. This guide provides a comprehensive overview of the biological importance of the thiazolidine ring, focusing on its mechanisms of action, diverse therapeutic applications, and the experimental protocols used for its evaluation.

Core Structure and Derivatives

Thiazolidine is a saturated analog of thiazole.[3] The ring system can be substituted at various positions, but its most renowned derivatives are the thiazolidinediones (TZDs) , which possess two carbonyl groups at positions 2 and 4.[5] It is this TZD core, found in drugs like Pioglitazone and Rosiglitazone, that has been extensively studied, particularly for its profound effects on metabolic diseases.[4][6][7]

Primary Mechanism of Action: PPARγ Agonism

The most well-characterized mechanism of action for thiazolidine derivatives, specifically the TZD class, is their role as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) .[8][9]

PPARγ is a ligand-activated nuclear receptor that plays a critical role in regulating genes involved in lipid and glucose metabolism.[8][10] The activation process follows a distinct signaling pathway:

  • Ligand Binding: TZDs enter the cell and bind to the PPARγ receptor, which is predominantly expressed in adipose tissue but also found in muscle and liver cells.[8][9]

  • Heterodimerization: Upon ligand binding, PPARγ forms a heterodimer with the Retinoid X Receptor (RXR).[8][10]

  • DNA Binding: This PPARγ-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter region of target genes.[8][10]

  • Gene Transcription: The binding of the complex to PPREs modulates the transcription of numerous genes, leading to a cascade of metabolic effects.[8] This results in increased insulin sensitivity, enhanced glucose uptake by tissues, and regulation of lipid metabolism.[6][10]

PPAR_Pathway cluster_nucleus Nucleus cluster_effects Metabolic Effects TZD Thiazolidinedione (TZD) PPARg_inactive PPARγ TZD->PPARg_inactive PPARg_active Activated PPARγ RXR_inactive RXR Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer Forms RXR_active RXR RXR_active->Heterodimer Forms PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binds to Gene Target Genes (e.g., GLUT4, Adiponectin) PPRE->Gene Regulates Transcription Modulation of Gene Transcription Gene->Transcription Metabolic_Effects Metabolic_Effects Transcription->Metabolic_Effects Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Uptake ↑ Glucose Uptake FFA_Reduction ↓ Circulating Free Fatty Acids Adiponectin ↑ Adiponectin Secretion

Figure 1: Thiazolidinedione (TZD) signaling pathway via PPARγ activation.

Spectrum of Biological Activities

While renowned for their antidiabetic properties, thiazolidine derivatives exhibit a wide range of pharmacological activities, making them a versatile scaffold for drug design.[3][4][11][12]

Biological ActivityDerivative Class/ExampleMechanism of Action / TargetKey Remarks
Antidiabetic Thiazolidinediones (e.g., Pioglitazone)PPARγ AgonismImproves insulin sensitivity, reduces blood glucose, and modulates lipid profiles.[4][6][13]
Antimicrobial Various Substituted ThiazolidinonesInhibition of mycelial growth; activity depends on substitutions.Broad-spectrum activity reported against Gram-positive and Gram-negative bacteria and fungi.[1][11]
Anti-inflammatory Thiazolidine-4-onesCOX-2 InhibitionReduces inflammation by inhibiting key enzymes in the inflammatory cascade.[11]
Anticancer 5-ene-4-thiazolidinones, other derivativesInhibition of DNA synthesis, Glutaminase (GLS1) inhibition, Apoptosis induction.Active against various cancer cell lines, including breast, renal, and glioblastoma.[11][12]
Antiviral / Anti-HIV Various Substituted ThiazolidinonesNon-nucleoside inhibition of HIV-1 reverse transcriptase.Represents a potential scaffold for developing new antiviral therapies.[11]
Antioxidant Thiazolidine-2,4-dionesDPPH radical scavenging, Nitric oxide (NO) radical scavenging.Some derivatives show potent antioxidant activity, potentially protecting cells from oxidative stress.[14][15]
Anticonvulsant Thiazolidine-carbazole conjugatesModulation of CNS activity.Certain derivatives have shown efficacy in models of seizure.[12]

Key Experimental Protocols

The discovery and validation of thiazolidine derivatives rely on a suite of standardized chemical and biological assays.

A common method for synthesizing the biologically active 5-substituted TZD scaffold is the Knoevenagel condensation .[5][16][17]

  • Reactants: Equimolar amounts of 2,4-thiazolidinedione and a substituted aromatic aldehyde are used.

  • Solvent & Catalyst: The reactants are suspended in a suitable solvent such as dry toluene. A catalytic amount of a weak base, like piperidine, is added.[17]

  • Reaction Conditions: The mixture is refluxed with constant stirring. Water generated during the condensation is removed, often using a Dean-Stark apparatus, to drive the reaction to completion. The reaction is monitored by TLC.[17]

  • Isolation: Upon completion, the reaction mixture is cooled. The solid product typically precipitates and can be collected by filtration.

  • Purification: The crude product is washed with a cold solvent (e.g., toluene or ethanol) and can be further purified by recrystallization to yield the final compound.[17]

This is a standard and highly reproducible model for evaluating the acute anti-inflammatory activity of novel compounds.[18][19]

  • Animal Model: Wistar rats or mice are typically used.

  • Compound Administration: Test animals are administered the thiazolidine derivative (e.g., intraperitoneally or orally) at a predetermined dose. A positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin), and a control group receives the vehicle.[18]

  • Induction of Inflammation: After a set time (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal to induce localized edema.[18][20] The left paw may be injected with saline as a control.[21]

  • Measurement: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).[18]

  • Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema by the test compound is compared to the vehicle control group to determine its anti-inflammatory efficacy.

This method is widely used for routine antimicrobial susceptibility testing to evaluate the efficacy of compounds against various microorganisms.[22][23][24]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., E. coli, S. aureus) is prepared, typically adjusted to a 0.5 McFarland turbidity standard.[25]

  • Plate Inoculation: A sterile cotton swab is dipped into the inoculum, and excess fluid is removed. The swab is then used to streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[24]

  • Disk Application: Sterile filter paper disks (approx. 6 mm diameter) are impregnated with a known concentration of the thiazolidine derivative. Using aseptic technique, the disks are placed onto the surface of the inoculated agar plate.[22][24]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Measurement & Interpretation: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of growth inhibition will appear around the disk. The diameter of this zone is measured in millimeters and compared to standardized charts to determine the level of susceptibility.[24][25]

Certain thiazolidine derivatives are being investigated as anticancer agents through the inhibition of key metabolic enzymes like glutaminase.[26]

  • Assay Principle: The assay measures the activity of GLS1, which converts glutamine to glutamate. This reaction is coupled to a secondary enzymatic reaction where glutamate dehydrogenase (GDH) converts glutamate to α-ketoglutarate, reducing NAD+ to NADH. The production of NADH can be monitored spectrophotometrically or coupled to a fluorescent probe system.[27][28]

  • Reaction Mixture: The assay is typically performed in a 96- or 384-well plate. Each well contains a buffer, purified recombinant human GLS1 enzyme, the substrate (L-glutamine), and the necessary components for the coupled detection reaction (e.g., GDH, NAD+, diaphorase, resazurin).[27][29]

  • Inhibitor Addition: The test thiazolidine derivative is added to the "Test Inhibitor" wells at various concentrations. Positive control wells contain the enzyme without inhibitor, while blank wells contain no enzyme. A known GLS1 inhibitor like CB-839 can be used as a reference control.[26][29]

  • Incubation & Detection: The reaction is initiated by adding the substrate solution. The plate is incubated at room temperature for a set period (e.g., 30-60 minutes).[29]

  • Data Analysis: The fluorescence or absorbance is read using a microplate reader. The percentage of inhibition is calculated relative to the positive control, and IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined to quantify the compound's potency.[28]

Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation Synthesis Chemical Synthesis (e.g., Knoevenagel Condensation) Purification Purification & Characterization (Recrystallization, NMR, MS) Synthesis->Purification Compound Pure Thiazolidine Derivative Purification->Compound EnzymeAssay Enzyme Inhibition Assays (e.g., GLS1, COX-2, α-amylase) Compound->EnzymeAssay Testing AntimicrobialAssay Antimicrobial Assays (Agar Diffusion, MIC) Compound->AntimicrobialAssay Testing Cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cells) Compound->Cytotoxicity Testing Lead_Identification Lead Compound Identification EnzymeAssay->Lead_Identification AntimicrobialAssay->Lead_Identification Cytotoxicity->Lead_Identification AnimalModel Disease Animal Models (e.g., Diabetic Rats, Paw Edema) Lead_Identification->AnimalModel PK_PD Pharmacokinetics & Pharmacodynamics AnimalModel->PK_PD Toxicity Toxicity Studies PK_PD->Toxicity Preclinical Preclinical Candidate Toxicity->Preclinical

Figure 2: Generalized workflow for thiazolidine derivative drug discovery.

Conclusion

The thiazolidine ring is a cornerstone of modern medicinal chemistry, serving as a versatile and privileged scaffold for the development of therapeutically significant molecules. Its derivatives, particularly the thiazolidinediones, have provided crucial insights into metabolic regulation through their interaction with the PPARγ nuclear receptor. The continued exploration of this heterocyclic system, through rational design, synthesis, and rigorous biological evaluation, promises to yield novel drug candidates with improved efficacy and safety profiles for a wide range of diseases, from diabetes and inflammation to cancer and infectious diseases.[3][4]

References

The Core of Versatility: An In-depth Technical Guide to the Structure-Activity Relationship of Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazolidine scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry. Its remarkable versatility and amenability to chemical modification have led to the development of a vast array of derivatives with a broad spectrum of biological activities. This technical guide delves into the core of thiazolidine chemistry, exploring the intricate relationship between the structure of these compounds and their therapeutic actions. We will dissect the key structural features that govern their efficacy as antidiabetic, anticancer, and antimicrobial agents, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Thiazolidinediones (TZDs) as Antidiabetic Agents: Targeting PPAR-γ

Thiazolidine-2,4-diones (TZDs) are a well-established class of oral antidiabetic drugs that improve insulin sensitivity.[1][2] Their primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a pivotal role in adipogenesis and glucose homeostasis.[1][3]

Structure-Activity Relationship of Antidiabetic Thiazolidinediones

The general structure of antidiabetic TZDs consists of a thiazolidine-2,4-dione head group, a central phenyl ring, and a variable lipophilic side chain. The structure-activity relationship (SAR) for these compounds is well-defined:

  • Thiazolidine-2,4-dione Head Group: This acidic moiety is essential for binding to the PPAR-γ receptor and is a conserved feature among active compounds.[4]

  • Central Aromatic Ring: A phenyl ring or a similar aromatic system acts as a scaffold, connecting the TZD head to the lipophilic tail.

  • Lipophilic Tail: The nature and length of the side chain significantly influence the potency and pharmacokinetic properties of the molecule. This part of the structure interacts with the hydrophobic pocket of the PPAR-γ ligand-binding domain.

The following table summarizes the antidiabetic activity of representative thiazolidinedione derivatives.

CompoundStructureIn Vitro Activity (PPAR-γ EC50, µM)In Vivo Activity (Blood Glucose Lowering)
Pioglitazone5-((4-(2-(5-ethylpyridin-2-yl)ethoxy)phenyl)methyl)thiazolidine-2,4-dioneData not readily available in a comparable formatEffective in type 2 diabetes patients
Rosiglitazone5-((4-(2-(methyl(pyridin-2-yl)amino)ethoxy)phenyl)methyl)thiazolidine-2,4-dioneData not readily available in a comparable formatEffective in type 2 diabetes patients
Compound 12 5-(4-((6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzylidene)thiazolidine-2,4-dioneIC50 = 27.63 µg/ml (α-amylase inhibition)Not specified
Compound 15 5-(4-((1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methoxy)benzylidene)thiazolidine-2,4-dioneIC50 = 22.35 µg/ml (α-amylase inhibition)Not specified

Note: Direct comparative EC50 values for PPAR-γ activation for all compounds are not consistently reported in a single source. The provided IC50 values for compounds 12 and 15 are for α-amylase inhibition, another target for antidiabetic drugs.[5]

Signaling Pathway of Thiazolidinediones

Upon binding to TZDs, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. This leads to an increase in the expression of genes involved in glucose and lipid metabolism, such as GLUT4, and a decrease in the expression of inflammatory cytokines like TNF-α.[3][6]

PPAR_gamma_pathway TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPAR-γ TZD->PPARg Binds & Activates PPRE PPRE (Promoter Region) PPARg->PPRE Heterodimerizes with RXR and binds to RXR RXR RXR->PPRE TargetGenes Target Genes (e.g., GLUT4, Adiponectin) PPRE->TargetGenes Modulates Transcription MetabolicEffects Improved Insulin Sensitivity Decreased Blood Glucose TargetGenes->MetabolicEffects Leads to Anticancer_Pathway cluster_inhibition Inhibition by Thiazolidine Derivatives cluster_pathways Cancer Cell Signaling Pathways Thiazolidine Thiazolidine Derivatives Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) Thiazolidine->Receptor Inhibits PI3K PI3K Thiazolidine->PI3K Inhibits Raf Raf Thiazolidine->Raf Inhibits GrowthFactor Growth Factors GrowthFactor->Receptor Receptor->PI3K Receptor->Raf Angiogenesis Angiogenesis Receptor->Angiogenesis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Antimicrobial_Workflow Start Start: Synthesized Thiazolidine Compound Preparation Prepare Serial Dilutions of the Compound Start->Preparation Inoculation Inoculate with Standardized Bacterial/Fungal Suspension Preparation->Inoculation Incubation Incubate under Appropriate Conditions Inoculation->Incubation MIC Determine MIC (Lowest concentration with no visible growth) Incubation->MIC Subculture Subculture from wells with no visible growth MIC->Subculture MBC Determine MBC (Lowest concentration that kills 99.9% of bacteria) Subculture->MBC End End: Antimicrobial Activity Profile MBC->End

References

An In-Depth Technical Guide to the Mechanism of Action of Thiazolidinedione Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of thiazolidinedione (TZD) derivatives. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the core signaling pathways, experimental methodologies, and quantitative data associated with this important class of drugs.

Core Mechanism of Action: PPARγ Agonism

Thiazolidinediones (TZDs), including compounds like pioglitazone and rosiglitazone, are potent synthetic agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and insulin sensitivity.[1][2][3] The binding of a TZD ligand to PPARγ induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressors.[4] This complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[5]

The primary tissue expressing PPARγ is adipose tissue, making it a key target for TZD action.[6][7] By activating PPARγ in adipocytes, TZDs promote the differentiation of preadipocytes into mature fat cells, enhance the storage of free fatty acids in subcutaneous adipose tissue, and increase the expression of genes involved in lipid uptake and storage.[6][7] This "lipid steal" mechanism reduces the levels of circulating free fatty acids, which in turn alleviates lipotoxicity in other tissues like the liver and skeletal muscle, thereby improving insulin sensitivity.[6]

Furthermore, TZD-mediated PPARγ activation leads to the secretion of adipokines, such as adiponectin, which has insulin-sensitizing and anti-inflammatory properties.[7] Conversely, TZDs can decrease the production of pro-inflammatory cytokines like TNF-α and IL-6 from adipose tissue.

dot

Caption: Core signaling pathway of thiazolidinedione action via PPARγ activation.

Quantitative Data on TZD-PPARγ Interaction and Downstream Effects

The efficacy of TZD derivatives is underpinned by their binding affinity to PPARγ and their ability to modulate the expression of target genes. The following tables summarize key quantitative data from various studies.

Table 1: Binding Affinities and Potencies of Thiazolidinedione Derivatives for PPARγ

CompoundBinding Affinity (Kd)EC50 for PPARγ ActivationReference(s)
Rosiglitazone (BRL49653)~40 nM~50-100 nM[1][8]
Pioglitazone--
Troglitazone-~1 µM[8]
Ciglitazone--
T-174-ED50 (glucose lowering in KK-Ay mice) = 1.8 mg/kg/day[9]

Table 2: Effects of Thiazolidinediones on Target Gene Expression

GeneTZD TreatmentFold Change in ExpressionTissue/Cell TypeReference(s)
Adiponectin (ADIPOQ)Pioglitazone (21 days)+1.72Adipose tissue (human)[10]
ResistinPioglitazone (21 days)-0.47Adipose tissue (human)[10]
LeptinPioglitazone (21 days)-0.28Adipose tissue (human)[10]
CAPRosiglitazone (12 hours)+4 to 53T3-L1 adipocytes[8]
GLUT4RosiglitazoneIncreased expressionAdipocytes and skeletal muscle[4]
PEPCKPioglitazone (2 weeks)ModulatedLiver (db/db mice)[11]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of thiazolidinedione derivatives.

Luciferase Reporter Assay for PPARγ Activation

This assay is used to quantify the ability of a TZD compound to activate PPARγ-mediated gene transcription.

Principle: A reporter plasmid containing a luciferase gene under the control of a PPRE-containing promoter is co-transfected with a PPARγ expression plasmid into a suitable cell line (e.g., Cos-7, HEK293).[12] Upon treatment with a TZD, activated PPARγ binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPARγ activation.[12] A co-transfected plasmid expressing Renilla luciferase is often used as an internal control to normalize for transfection efficiency.[12]

Protocol:

  • Cell Culture and Transfection:

    • Plate Cos-7 cells in a 96-well plate at a suitable density.

    • Co-transfect the cells with a PPRE-luciferase reporter plasmid, a PPARγ expression plasmid, and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing the TZD compound at various concentrations or a vehicle control (e.g., DMSO).

    • Incubate the cells for another 24 hours.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

    • Subsequently, measure the Renilla luciferase activity in the same sample after adding the Renilla substrate.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold activation by dividing the normalized luciferase activity of the TZD-treated samples by that of the vehicle-treated samples.

    • Plot the fold activation against the compound concentration to determine the EC50 value.

dot

Luciferase_Assay_Workflow start Start cell_culture Plate Cells (e.g., Cos-7 in 96-well plate) start->cell_culture transfection Co-transfect with: - PPRE-Luciferase Plasmid - PPARγ Expression Plasmid - Renilla Control Plasmid cell_culture->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat with TZD compound or Vehicle Control incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 cell_lysis Lyse Cells incubation2->cell_lysis luciferase_measurement Measure Firefly and Renilla Luciferase Activity cell_lysis->luciferase_measurement data_analysis Normalize Data and Calculate Fold Activation luciferase_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for a luciferase reporter assay.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are used to determine the direct binding of PPARγ to the promoter regions of its target genes in response to TZD treatment.

Principle: Cells or tissues are treated with a TZD, and then the proteins are cross-linked to the DNA. The chromatin is then sheared, and an antibody specific to PPARγ is used to immunoprecipitate the PPARγ-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or sequencing (ChIP-seq) to identify the genes to which PPARγ was bound.[13][14]

Protocol:

  • Cell/Tissue Treatment and Cross-linking:

    • Treat cells or tissues with the TZD compound or vehicle.

    • Cross-link proteins to DNA by adding formaldehyde directly to the culture medium or tissue.

    • Quench the cross-linking reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with an anti-PPARγ antibody overnight at 4°C.

    • Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

    • Wash the beads to remove non-specific binding.

  • Elution and Reverse Cross-linking:

    • Elute the chromatin from the beads.

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification and Analysis:

    • Purify the DNA using a spin column or phenol-chloroform extraction.

    • Analyze the purified DNA by qPCR using primers specific for the promoter regions of putative target genes or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

dot

ChIP_Assay_Workflow start Start treatment_crosslinking Treat Cells/Tissues with TZD and Cross-link with Formaldehyde start->treatment_crosslinking chromatin_prep Isolate Nuclei and Shear Chromatin treatment_crosslinking->chromatin_prep immunoprecipitation Immunoprecipitate with anti-PPARγ Antibody chromatin_prep->immunoprecipitation capture_complexes Capture Complexes with Protein A/G Beads immunoprecipitation->capture_complexes elution_reverse Elute Chromatin and Reverse Cross-links capture_complexes->elution_reverse dna_purification Purify DNA elution_reverse->dna_purification analysis Analyze DNA by qPCR or ChIP-seq dna_purification->analysis end End analysis->end

References

The Thiazolidine Scaffold: A Privileged Structure in Natural Products for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiazolidine ring, a five-membered saturated heterocycle containing sulfur and nitrogen, is a recurring motif in a diverse array of natural products.[1] This scaffold and its oxidized form, thiazolidinone, have garnered significant attention in the scientific community due to their presence in molecules with potent and varied biological activities.[2][3][4] These natural products, sourced from a wide range of organisms including marine sponges, cyanobacteria, and fungi, have inspired the development of novel therapeutic agents.[2][5][6] This technical guide provides a comprehensive overview of the discovery of thiazolidine derivatives in natural products, their biological activities, and the experimental methodologies used for their study.

Prominent Natural Thiazolidine Derivatives and Their Biological Activities

A multitude of natural products incorporating the thiazolidine scaffold have been isolated and characterized, demonstrating a broad spectrum of pharmacological effects. These compounds serve as valuable leads in drug discovery programs.[4]

Anticancer Agents

Several thiazolidine-containing natural products have exhibited significant cytotoxic and antiproliferative activities against various cancer cell lines.

  • Latrunculin A , isolated from the Red Sea sponge Latrunculia magnifica, is a potent disruptor of the actin cytoskeleton.[7][8] By binding to monomeric G-actin, it prevents actin polymerization, a critical process for cell division and motility, thereby inhibiting cancer cell proliferation.[2][9]

  • Hectochlorin , a lipopeptide from the marine cyanobacterium Lyngbya majuscula, also demonstrates potent anticancer properties.

A summary of the in vitro anticancer activity of selected natural thiazolidine derivatives is presented in Table 1.

Table 1: Anticancer Activity of Selected Natural Thiazolidine Derivatives

CompoundNatural SourceCancer Cell Line(s)IC50Citation(s)
Latrunculin ALatrunculia magnifica (Sponge)A549 (Lung), H522-T1 (Lung), HT-29 (Colon), U-937 (Lymphoma), MDA-MB-435 (Melanoma)142 nM, 142 nM, 142 nM, 166 nM, 95 nM[2]
Latrunculin BLatrunculia magnifica (Sponge)HCT116 (Colon), MDA-MB-435 (Melanoma)7.1 µM, 4.8 µM[10]
SuomilideNodularia sphaerocarpa (Cyanobacterium)PC-3M (Prostate)Invasion inhibition, no direct cytotoxicity[11]
Serine Protease Inhibitors

The aeruginosins , a class of linear peptides produced by cyanobacteria, are potent inhibitors of serine proteases, such as trypsin and thrombin, which play crucial roles in physiological processes like blood coagulation.[3][6][12] This inhibitory activity makes them attractive candidates for the development of antithrombotic agents.[12]

  • Aeruginosin 298-A , isolated from Microcystis aeruginosa, is an equipotent inhibitor of thrombin and trypsin.[6]

  • Suomilide shows high selectivity and potent inhibition of human trypsin-2 and -3.[11]

The inhibitory activities of representative aeruginosins are detailed in Table 2.

Table 2: Serine Protease Inhibitory Activity of Selected Aeruginosins

CompoundNatural SourceTarget ProteaseIC50Citation(s)
Aeruginosin 298-AMicrocystis aeruginosaThrombin, TrypsinEquipotent inhibition[6]
Aeruginosin 98-BMicrocystis aeruginosaTrypsin-[13]
SuomilideNodularia sphaerocarpaTrypsin-1, Trypsin-2, Trypsin-3104 nM, 4.7 nM, 11.5 nM[11]
Aeruginosin KT688Microcystis bloomTrypsin2.38 µM[14]
Aeruginosin KT718Microcystis bloomTrypsin1.43 µM[14]
Aeruginosin 89AMicrocystis aeruginosaPlasmin0.02 µM[13]
Antimicrobial Agents

The thiazolidine scaffold is also a key feature of natural and synthetic compounds with significant antimicrobial properties.

  • Penicillin , the first discovered antibiotic, is a well-known natural product from the Penicillium fungus and contains a thiazolidine ring fused to a β-lactam ring.[10]

  • Various synthetic derivatives of thiazolidinone have been shown to possess potent antibacterial and antifungal activities.[15][16][17][18]

Table 3 summarizes the antimicrobial activity of selected thiazolidinone derivatives.

Table 3: Antimicrobial Activity of Selected Thiazolidinone Derivatives

Compound Class/DerivativeTarget Organism(s)MIC RangeCitation(s)
5-Arylidene-thiazolidine-2,4-dione derivativesGram-positive bacteria2 - 16 µg/mL[15]
2,3-Diaryl-thiazolidin-4-onesGram-positive and Gram-negative bacteria0.008 - 0.24 mg/mL[16]
Thiazolidinone derivative (TD-H2-A)Staphylococcus aureus6.3 - 25.0 µg/mL[17]
Substituted Thiazolidin-4-onesS. aureus, P. aeruginosa, S. typhi, C. albicans15.22 - 19.93 µg/mL (at 500 µg/mL)[18]

Experimental Protocols

The discovery and characterization of novel thiazolidine derivatives from natural sources involve a series of systematic experimental procedures.

Isolation and Purification of Natural Thiazolidine Derivatives

The isolation of these compounds is a critical first step. The following is a generalized workflow for the isolation of aeruginosins from cyanobacterial biomass.

experimental_workflow cluster_extraction Extraction cluster_chromatography Chromatography cluster_analysis Analysis and Characterization A Cyanobacterial Biomass B Extraction with 50% aq. Methanol A->B C Centrifugal Partition Chromatography (CPC) B->C D Gel Permeation Chromatography (GPC) C->D E High-Performance Liquid Chromatography (HPLC) D->E F Purity Assessment (HPLC) E->F G Structure Elucidation F->G H Spectroscopic Analysis (NMR, MS) G->H I Isolated Thiazolidine Derivative H->I

Caption: Generalized workflow for the isolation and characterization of thiazolidine derivatives.

Detailed Steps for Aeruginosin Isolation (Example):

  • Extraction: Freeze-dried cyanobacterial biomass is extracted with 50% aqueous methanol on ice.[19]

  • Initial Separation (CPC): The crude extract is subjected to Centrifugal Partition Chromatography (CPC). A common biphasic solvent system is water-n-butanol-acetic acid (5:4:1, v/v/v).[15]

  • Further Purification (GPC and HPLC): Fractions from CPC are further purified using Gel Permeation Chromatography (GPC) followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.[15][19]

  • Purity and Identification: The purity of the isolated compound is assessed by analytical HPLC. The chemical identity is confirmed by comparing its spectroscopic data (UV, HRESI-MS, HRESI-MS/MS) with known standards or literature data.[15]

Structural Elucidation

The determination of the chemical structure of a novel natural product is a crucial step.

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESI-MS) is used to determine the molecular formula of the compound. Tandem MS (MS/MS) provides fragmentation patterns that help in sequencing peptide-based derivatives like aeruginosins.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to elucidate the detailed chemical structure and stereochemistry of the molecule.[20][21]

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][10][22][23]

Principle: Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[4]

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., a purified thiazolidine derivative) and incubated for a specific period (e.g., 48 or 72 hours).[1]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours to allow formazan formation.[22]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[23]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 500-600 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these natural products exert their biological effects is crucial for their development as therapeutic agents.

Disruption of Actin Polymerization by Latrunculin A

Latrunculin A's anticancer activity stems from its ability to interfere with the dynamic process of actin polymerization, which is essential for the formation and maintenance of the cytoskeleton.[5][24]

actin_polymerization A G-actin (Monomer) B F-actin (Filament) A->B Polymerization D Latrunculin A-G-actin Complex A->D B->A Depolymerization C Latrunculin A C->D D->B Sequesters G-actin

Caption: Mechanism of Latrunculin A-induced disruption of actin polymerization.

Latrunculin A binds to G-actin monomers in a 1:1 stoichiometry, preventing their incorporation into growing F-actin filaments.[2] This sequestration of actin monomers shifts the equilibrium towards depolymerization, leading to the disassembly of the actin cytoskeleton.[9]

Inhibition of the Blood Coagulation Cascade by Aeruginosins

Aeruginosins act as potent inhibitors of serine proteases, particularly those involved in the blood coagulation cascade, such as thrombin and trypsin.[3][12]

coagulation_cascade cluster_inhibition Inhibition by Aeruginosins Prothrombin Prothrombin Thrombin Thrombin (Serine Protease) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Fibrin Fibrin (Clot) Thrombin->Fibrin Fibrinogen->Fibrin Cleavage by Thrombin Aeruginosins Aeruginosins Aeruginosins->Thrombin Inhibition

Caption: Inhibition of the blood coagulation cascade by aeruginosins.

By binding to the active site of these proteases, aeruginosins block their enzymatic activity.[12] The inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots.[25]

Conclusion

Natural products containing the thiazolidine scaffold represent a rich and diverse source of biologically active molecules with significant therapeutic potential. The examples of latrunculins and aeruginosins highlight the power of natural product discovery in identifying novel mechanisms of action and providing lead compounds for drug development in areas such as oncology and thrombosis. The continued exploration of natural sources, coupled with advances in isolation, structure elucidation, and mechanistic studies, will undoubtedly lead to the discovery of new and potent thiazolidine-based therapeutic agents.

References

Theoretical Scrutiny of 1,3-Thiazolidine Ring Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-thiazolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Its therapeutic efficacy is intrinsically linked to its three-dimensional structure and inherent stability, which are governed by subtle stereoelectronic interactions. This technical guide delves into the theoretical studies that illuminate the conformational landscape and stability of the 1,3-thiazolidine ring, providing a comprehensive resource for researchers in drug design and development.

Conformational Landscape of the 1,3-Thiazolidine Ring

The five-membered 1,3-thiazolidine ring is not planar and adopts puckered conformations to alleviate torsional strain. Theoretical studies, primarily employing quantum chemical methods, have identified two main low-energy conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, one atom is out of the plane formed by the other four, whereas in the twist conformation, two adjacent atoms are displaced on opposite sides of the plane defined by the remaining three.[1]

The relative stability of these conformers is dictated by the nature and position of substituents on the ring. For instance, in some 3-cyclohexyl-2-aryl-1,3-thiazolidin-4-ones, the aryl group at the C2 position has been shown to favor a pseudo-axial position in the solid state, while a pseudo-equatorial orientation is more stable in solution.[2] The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature.[3]

Computational investigations have explored the potential energy surfaces of thiazolidine derivatives to map these conformational transitions. The puckering of the ring can be quantitatively described by specific parameters that define the degree and type of non-planarity.[4] These analyses are crucial for understanding how the ring's flexibility influences its interaction with biological targets.

Computational Methodologies for Stability Analysis

The stability of the 1,3-thiazolidine ring and its derivatives is predominantly investigated using a variety of computational chemistry techniques. These theoretical approaches provide insights into the electronic structure, geometry, and energetic properties of the molecule.

Experimental Protocols (Computational):

A typical computational workflow for assessing the stability of a 1,3-thiazolidine derivative involves the following steps:

  • Initial Structure Generation: A three-dimensional model of the thiazolidine derivative is constructed. For substituted rings, multiple initial geometries (e.g., different stereoisomers or rotamers) are often considered.

  • Geometry Optimization: The initial structure is optimized to find the nearest local energy minimum on the potential energy surface. This is commonly performed using Density Functional Theory (DFT) methods. A popular choice is the B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p).[3] For more accurate calculations, Møller-Plesset second-order perturbation theory (MP2) can also be employed.[2]

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also yield important thermodynamic data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

  • Conformational Search: To explore the full conformational space, a systematic or stochastic conformational search can be conducted. This helps in identifying the global minimum energy conformation and other low-energy conformers.

  • Analysis of Electronic Properties: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.[5][6] Other quantum chemical parameters like hardness and softness can also be derived from these energies.[5]

Commonly used software for these calculations includes Gaussian, GAMESS, and Spartan.[2][5]

Below is a diagram illustrating the typical workflow for the computational analysis of 1,3-thiazolidine stability.

Computational_Workflow cluster_input Input Phase cluster_computation Computational Core cluster_analysis Analysis & Output start Initial Molecular Structure geom_opt Geometry Optimization (DFT/MP2) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc conf_search Conformational Analysis geom_opt->conf_search energy_min Energy Minima Confirmation freq_calc->energy_min electronic_prop Electronic Properties Calculation (HOMO, LUMO, etc.) conf_search->electronic_prop thermo_data Thermodynamic Data Extraction energy_min->thermo_data stability_assessment Stability & Reactivity Assessment thermo_data->stability_assessment electronic_prop->stability_assessment

Caption: Computational workflow for thiazolidine stability analysis.

Quantitative Data on 1,3-Thiazolidine Stability

Theoretical studies provide a wealth of quantitative data that characterizes the stability of the 1,3-thiazolidine ring. This data allows for direct comparison between different derivatives and conformations.

Table 1: Calculated Electronic Properties of Substituted Thiazolidinones

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (S)Reference
(4-fluorophenyl)-2-(1H-indol-3-yl)thiazolidin-4-one--1.8-1.11[5]
(4-(dimethylamino)phenyl)-2-(1H-indol-3-yl)thiazolidin-4-one--1.171.71-[5]

Note: Specific HOMO and LUMO values were not provided in the snippet, but the energy gap and derived properties were.

Table 2: Selected Optimized Geometrical Parameters for a Thiazolidine-2,4-dione Derivative

ParameterBond/AtomsValue
Bond LengthC-C (aromatic)1.497 - 1.088 Å
C-H (aromatic)1.081 - 1.098 Å
C-N (in ring)1.391 Å
C-N (aromatic substituent)1.478 Å
C5-S31.813 Å
N7-H41.013 Å
Dihedral AngleC12-C11-C9-H10
Data for 5-(3-nitro-arylidene)-thiazolidine-2,4-dione.[7]

Stereoelectronic Effects Governing Stability

The stability and preferred conformation of the 1,3-thiazolidine ring are significantly influenced by stereoelectronic effects. These are interactions between electron orbitals that depend on their spatial arrangement.[8] Key stereoelectronic interactions in the thiazolidine ring include:

  • Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (e.g., a C-S or C-N σ* orbital). The efficiency of this stabilizing interaction is highly dependent on the dihedral angle between the interacting orbitals.

  • Anomeric Effect: In cases where an electronegative atom is adjacent to the heteroatom (N or S), the anomeric effect can play a crucial role. This effect generally favors a conformation where a lone pair on the heteroatom is anti-periplanar to the polar bond, leading to a stabilizing n → σ* interaction.

The interplay of these effects, along with classical steric hindrance, determines the overall conformational preference and reactivity of the ring. For example, the barriers to puckering transitions are influenced by n → σ* interactions that can stabilize the nonplanar transition states.[3]

The logical relationship between molecular structure and stability, as determined by these effects, is depicted in the following diagram.

Stability_Factors cluster_structure Molecular Structure cluster_effects Governing Effects cluster_outcome Resulting Properties substituents Substituents (Nature & Position) stereoelectronic Stereoelectronic Effects (Hyperconjugation, Anomeric) substituents->stereoelectronic steric Steric Hindrance substituents->steric ring_puckering Ring Puckering (Envelope/Twist) ring_puckering->stereoelectronic ring_puckering->steric conformation Preferred Conformation stereoelectronic->conformation steric->conformation stability Thermodynamic Stability conformation->stability reactivity Chemical Reactivity conformation->reactivity stability->reactivity

Caption: Factors influencing the stability of the 1,3-thiazolidine ring.

Conclusion

Theoretical studies provide indispensable tools for understanding the stability of the 1,3-thiazolidine ring. By employing a range of computational techniques, researchers can elucidate the conformational preferences, quantify the energetic landscape, and rationalize the underlying stereoelectronic effects that govern the behavior of this important heterocyclic system. The insights gained from these theoretical investigations are paramount for the rational design of novel thiazolidine-based therapeutic agents with optimized stability, conformation, and biological activity.

References

Methodological & Application

Application Notes & Protocols: One-Pot Multicomponent Synthesis of 1,3-Thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the efficient synthesis of 1,3-thiazolidin-4-ones via one-pot multicomponent reactions (MCRs). This class of heterocyclic compounds is a cornerstone in medicinal chemistry, forming the structural core of various therapeutic agents.[1][2] The methodologies presented herein offer significant advantages over traditional multi-step syntheses, including operational simplicity, reduced reaction times, cost-effectiveness, and adherence to the principles of green chemistry.[3][4]

The 1,3-thiazolidin-4-one scaffold is of significant interest due to its wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral properties.[2][5][6] Drugs such as Pioglitazone and Rosiglitazone, used for treating type II diabetes, feature this core structure.[1] The one-pot, three-component synthesis, typically involving an amine, an aldehyde, and thioglycolic acid, represents the most versatile and widely used method for constructing this valuable heterocyclic system.[1][7]

General Reaction Scheme & Mechanism

The synthesis of 1,3-thiazolidin-4-ones is primarily achieved through the cyclocondensation of three components: an amine, a carbonyl compound (typically an aldehyde), and thioglycolic acid.[7] The reaction proceeds via the initial formation of an imine (Schiff base) from the condensation of the amine and aldehyde. This is followed by the nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, and subsequent intramolecular cyclization and dehydration to yield the final 1,3-thiazolidin-4-one product.[8]

A variety of catalysts can be employed to facilitate this reaction, ranging from Lewis acids and solid-supported catalysts to green catalysts like L-proline under aqueous conditions.[3][8][9]

Logical Relationship of Reaction Components

logical_relationship cluster_reactants Starting Materials cluster_product Core Product Amine Amine Product 1,3-Thiazolidin-4-one Amine->Product Forms N-3 Aldehyde Aldehyde Aldehyde->Product Forms C-2 Thioglycolic Acid Thioglycolic Acid Thioglycolic Acid->Product Forms S-1, C-4, C-5

Caption: Core components for 1,3-thiazolidin-4-one synthesis.

Proposed Reaction Mechanism Pathway

reaction_mechanism Reactants Amine + Aldehyde Imine In-situ Imine Formation (Schiff Base) Reactants->Imine Condensation (-H₂O) Adduct Thio-Michael Addition (Intermediate) Imine->Adduct Nucleophilic Attack TGA Thioglycolic Acid TGA->Adduct Cyclization Intramolecular Cyclization & Dehydration Adduct->Cyclization Product 1,3-Thiazolidin-4-one Cyclization->Product (-H₂O)

Caption: General mechanism for the three-component synthesis.

Experimental Protocols

Three distinct protocols are presented, highlighting the versatility of the one-pot synthesis under different conditions.

Protocol 1: Green Synthesis Using L-Proline in Water

This protocol outlines an environmentally benign approach using the amino acid L-proline as a catalyst in an aqueous medium at room temperature.[3][10]

  • Materials:

    • Aromatic/Heterocyclic Aldehyde (1.0 mmol)

    • Aromatic Amine (1.0 mmol)

    • Thioglycolic Acid (1.2 mmol)

    • L-Proline (0.15 mmol, 15 mol%)

    • Water (5 mL)

    • Ethyl Acetate

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Sodium Sulfate

  • Equipment:

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

    • TLC plates (Silica gel)

    • Separatory funnel

  • Procedure:

    • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol), amine (1.0 mmol), L-proline (15 mol%), and water (5 mL).

    • Stir the mixture at room temperature for 5-10 minutes.

    • Add thioglycolic acid (1.2 mmol) to the reaction mixture.

    • Continue stirring at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure 1,3-thiazolidin-4-one.

Protocol 2: Nanocatalyst-Mediated Synthesis

This protocol utilizes a heterogeneous nanocatalyst, which offers advantages such as high efficiency, mild reaction conditions, and easy catalyst recovery and reuse.[7][9]

  • Materials:

    • Aromatic Aldehyde (1.0 mmol)

    • Amine (e.g., 2-aminobenzimidazole) (1.0 mmol)

    • Thioglycolic Acid (1.2 mmol)

    • Ni/SO3H@zeolite-Y nanocatalyst (specify loading, e.g., 10 mg)

    • Solvent (e.g., Ethanol or Acetone-H₂O mixture) (5 mL)

  • Equipment:

    • Round-bottom flask (25 mL)

    • Magnetic stirrer and stir bar

    • Reflux condenser (if heating is required)

    • External magnet (for magnetic nanocatalysts)

    • Centrifuge (optional)

  • Procedure:

    • In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), amine (1.0 mmol), and the nanocatalyst in the chosen solvent (5 mL).

    • Add thioglycolic acid (1.2 mmol) to the suspension.

    • Stir the reaction mixture at room temperature or under reflux, monitoring completion by TLC.[9]

    • After the reaction is complete, cool the mixture to room temperature.

    • Separate the catalyst. If magnetic, use an external magnet to hold the catalyst while decanting the solution. Otherwise, use centrifugation or filtration.

    • Wash the recovered catalyst with a suitable solvent (e.g., ethanol) and dry for reuse.

    • Evaporate the solvent from the product solution under reduced pressure.

    • Purify the resulting solid by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.

Protocol 3: Solvent-Free Synthesis

This method avoids the use of volatile organic solvents, aligning with green chemistry principles. The reaction can be initiated by mechanical grinding or by simply heating the neat mixture of reactants.[8]

  • Materials:

    • Substituted Aniline (4.0 mmol)

    • Substituted Benzaldehyde (4.0 mmol)

    • Thioglycolic Acid (12.0 mmol)

  • Equipment:

    • Mortar and pestle or a mechanical grinder

    • Vial or round-bottom flask

  • Procedure:

    • Place the aniline (4.0 mmol), benzaldehyde (4.0 mmol), and thioglycolic acid (12.0 mmol) into a mortar.[8]

    • Grind the solid-liquid mixture using a pestle at room temperature for the time specified by the particular substrate combination (can range from minutes to hours).

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, add cold water to the reaction mixture to precipitate the solid product.

    • Filter the crude product, wash thoroughly with water, and dry.

    • Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

Data Summary: Comparative Analysis

The choice of catalyst and reaction conditions significantly impacts reaction efficiency. The following tables summarize representative data for different synthetic approaches.

Table 1: L-Proline Catalyzed Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-ones in Water [3][10]

EntryAldehyde (R¹)Amine (R²)Time (h)Yield (%)
1C₆H₅C₆H₅492
24-Cl-C₆H₄C₆H₅4.594
34-NO₂-C₆H₄C₆H₅590
44-OCH₃-C₆H₄4-CH₃-C₆H₄495
52-FurylC₆H₅5.585

Table 2: Nanocatalyst (Ni/SO3H@zeolite-Y) Mediated Synthesis [9]

EntryAldehyde (R¹)Amine (R²)SolventTime (min)Yield (%)
1C₆H₅2-AminobenzimidazoleAcetone-H₂O2096
24-Cl-C₆H₄2-AminobenzimidazoleAcetone-H₂O2594
34-Br-C₆H₄2-AminobenzothiazoleAcetone-H₂O2593
44-NO₂-C₆H₄2-AminobenzimidazoleAcetone-H₂O3091
53-OCH₃-C₆H₄2-AminobenzothiazoleAcetone-H₂O3092

General Experimental Workflow

The overall process, from initial setup to final product analysis, follows a standardized workflow that can be adapted based on the specific protocol being used.

experimental_workflow start Start reagents 1. Reagent Preparation (Aldehyde, Amine, TGA, Catalyst) start->reagents reaction 2. One-Pot Reaction (Mixing & Stirring/Grinding) reagents->reaction monitoring 3. Reaction Monitoring (via TLC) reaction->monitoring monitoring->reaction Incomplete workup 4. Work-up (Quenching, Extraction, or Filtration) monitoring->workup Complete purification 5. Purification (Recrystallization or Chromatography) workup->purification characterization 6. Characterization (NMR, IR, Mass Spec) purification->characterization end End characterization->end

Caption: Standard workflow for synthesis and analysis.

References

Application Notes and Protocols for 1,3-Thiazolidine Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 1,3-thiazolidine derivatives as potent antimicrobial agents. It includes a summary of their antimicrobial activity, detailed experimental protocols for their synthesis and evaluation, and insights into their mechanism of action.

Introduction

1,3-Thiazolidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1] The thiazolidinone ring is a key pharmacophore found in various clinically used drugs. The growing threat of antimicrobial resistance has spurred the development of novel therapeutic agents, and 1,3-thiazolidine derivatives represent a promising scaffold for the discovery of new antimicrobial drugs.[2]

Antimicrobial Activity of 1,3-Thiazolidine Derivatives

Numerous studies have demonstrated the efficacy of 1,3-thiazolidine derivatives against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Summary of Antimicrobial Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative 1,3-thiazolidine derivatives against various microbial strains as reported in the literature.

Compound TypeTarget MicroorganismMIC Range (µg/mL)Reference
2,3-diaryl-thiazolidin-4-onesS. aureus0.008 - 0.24[3]
2,3-diaryl-thiazolidin-4-onesS. Typhimurium0.008 - 0.06[3]
2,3-diaryl-thiazolidin-4-onesMRSA, P. aeruginosa, E. coli (resistant strains)Potent activity[3]
Thiazolidine-2,4-dione derivativesGram-negative bacteriaWeak to moderate activity[4]
Thiazolidine-2,4-dione derivativesS. aureusActive[4]
2-(benzylidenehydrazono)thiazolidin-4-onesS. epidermidis (biofilm)70-80% inhibition at 40 µM
4-Thiazolidinone derivativesP. fluorescens, S. aureus, fungal strains100 - 400[5]
2,3-disubstituted-1,3-thiazolidin-4-onesM. luteus, C. albicansGood to mild activity[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,3-thiazolidin-4-one derivatives and the evaluation of their antimicrobial activity.

Synthesis of 2,3-Disubstituted-1,3-thiazolidin-4-one Derivatives

This protocol describes a general method for the synthesis of 2,3-disubstituted-1,3-thiazolidin-4-one derivatives, which involves the cyclization of an N-substituted carboxylic acid hydrazide with thioglycolic acid.[6][8]

Materials:

  • N-substituted carboxylic acid hydrazide derivatives

  • Thioglycolic acid (mercaptoacetic acid)

  • 1,4-Dioxane (solvent)

  • Appropriate glassware for reflux reaction

  • Stirring and heating apparatus

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol)

Procedure:

  • Dissolve the N-substituted carboxylic acid hydrazide derivative (1 equivalent) in 1,4-dioxane.

  • To this solution, add thioglycolic acid (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain the pure 2,3-disubstituted-1,3-thiazolidin-4-one derivative.

  • Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.[6][8]

Antimicrobial Susceptibility Testing

The following protocols are standard methods for evaluating the antimicrobial activity of the synthesized 1,3-thiazolidine derivatives.

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Materials:

  • Synthesized 1,3-thiazolidine derivatives

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth with solvent)

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the test compound in the broth medium directly in the wells of the 96-well plate to achieve a range of concentrations.

  • Prepare a standardized microbial inoculum (e.g., 5 x 10⁵ CFU/mL).

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Include a positive control (a known antimicrobial agent) and a negative control (broth with the solvent used to dissolve the compound) on each plate.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]

The agar well diffusion method is a common technique for screening the antimicrobial activity of new compounds.[10]

Materials:

  • Synthesized 1,3-thiazolidine derivatives

  • Sterile Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or well cutter

  • Positive control (standard antibiotic/antifungal)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Prepare a standardized microbial inoculum and uniformly swab it onto the surface of the agar plate.

  • Allow the inoculum to dry for a few minutes.

  • Using a sterile cork borer, create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Prepare solutions of the test compounds at a known concentration.

  • Add a specific volume (e.g., 50 µL) of the test compound solution into each well.

  • Add a positive control and a solvent control to separate wells.

  • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[10]

Mechanism of Action

The antimicrobial activity of 1,3-thiazolidine derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. One of the primary mechanisms of action for their antibacterial effect is the inhibition of the enzyme MurB.[11][12] MurB is a crucial enzyme in the bacterial cell wall biosynthesis pathway, specifically in the formation of peptidoglycan.[6] By inhibiting MurB, these compounds disrupt the integrity of the bacterial cell wall, leading to cell death.

For their antifungal activity, some 1,3-thiazolidinone derivatives have been shown to target the enzyme CYP51 (lanosterol 14α-demethylase), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3]

Another reported mechanism involves the inhibition of the WalK protein in Staphylococcus aureus. WalK is a histidine kinase that plays a role in the two-component system WalK/WalR, which is essential for cell wall metabolism and viability.[8]

Visualizations

The following diagrams illustrate the experimental workflows and the proposed mechanism of action of 1,3-thiazolidine derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_antimicrobial_testing Antimicrobial Testing start Starting Materials (Hydrazide, Thioglycolic Acid) reaction Cyclization Reaction start->reaction purification Purification (Recrystallization) reaction->purification characterization Characterization (NMR, MS) purification->characterization product 1,3-Thiazolidine Derivative characterization->product product_testing Synthesized Derivative mic_determination Broth Microdilution (MIC Determination) product_testing->mic_determination agar_diffusion Agar Well Diffusion (Screening) product_testing->agar_diffusion results Antimicrobial Activity Data mic_determination->results agar_diffusion->results

Caption: Experimental workflow for the synthesis and antimicrobial evaluation of 1,3-thiazolidine derivatives.

mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_fungal_cell Fungal Cell thiazolidinone 1,3-Thiazolidinone Derivative murB MurB Enzyme thiazolidinone->murB Inhibits peptidoglycan_synthesis Peptidoglycan Synthesis murB->peptidoglycan_synthesis cell_wall Cell Wall Integrity peptidoglycan_synthesis->cell_wall cell_lysis Cell Lysis cell_wall->cell_lysis Disruption leads to thiazolidinone_fungal 1,3-Thiazolidinone Derivative cyp51 CYP51 Enzyme thiazolidinone_fungal->cyp51 Inhibits ergosterol_synthesis Ergosterol Synthesis cyp51->ergosterol_synthesis cell_membrane Cell Membrane Integrity ergosterol_synthesis->cell_membrane fungal_death Fungal Cell Death cell_membrane->fungal_death Disruption leads to

Caption: Proposed mechanisms of antimicrobial action for 1,3-thiazolidinone derivatives.

Conclusion

1,3-Thiazolidine derivatives continue to be a versatile and promising scaffold in the quest for novel antimicrobial agents. Their straightforward synthesis, coupled with their potent and broad-spectrum activity, makes them attractive candidates for further development. The elucidation of their mechanisms of action, primarily targeting essential bacterial and fungal enzymes, provides a solid foundation for rational drug design and optimization of this important class of compounds. Further structure-activity relationship (SAR) studies will be crucial in identifying derivatives with enhanced efficacy and favorable pharmacological profiles.

References

Application Notes & Protocols: Evaluating 1,3-Thiazolidine-4-ones as In Vitro Antioxidant Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,3-Thiazolidine-4-ones are a prominent class of heterocyclic compounds recognized for their versatile pharmacological potential.[1][2][3] This scaffold is a key constituent in various biologically active molecules and has been reported to exhibit a wide range of activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][4][5][6] The antioxidant capacity of these compounds is of particular interest, as oxidative stress induced by reactive oxygen species (ROS) is implicated in the pathogenesis of numerous diseases.[7][8] These application notes provide an overview of the in vitro antioxidant activity of 1,3-thiazolidine-4-one derivatives and detailed protocols for their evaluation.

Application Notes

Mechanism of Antioxidant Action

The primary mechanism by which 1,3-thiazolidine-4-ones exert their antioxidant effects is through radical scavenging. These compounds can donate a hydrogen atom or an electron to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH), or radical cations like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+).[4][9] The structure of the 1,3-thiazolidine-4-one scaffold is amenable to chemical modification, allowing for the introduction of various substituents that can significantly influence its antioxidant potential.[5][9] Studies have shown that the nature and position of substituents on the phenyl ring attached to the thiazolidine core play a crucial role in enhancing radical scavenging activity.[4][9] For instance, the presence of electron-donating groups like hydroxyl (-OH) or methoxy (-OCH3) can increase antioxidant capacity.[9][10]

Logical Relationship: Radical Scavenging

G cluster_reactants Reactants cluster_process Process cluster_products Products TZD 1,3-Thiazolidine-4-one (Antioxidant) Process Donation of Hydrogen/Electron TZD->Process Radical Free Radical (e.g., DPPH•, ABTS•+) Radical->Process StableMol Stable Molecule (e.g., DPPH-H) Process->StableMol StableRad Stabilized Thiazolidinone Radical Process->StableRad

Caption: Mechanism of free radical neutralization by a 1,3-thiazolidine-4-one antioxidant.

Summary of In Vitro Antioxidant Activity

Numerous studies have demonstrated the potent antioxidant activity of 1,3-thiazolidine-4-one derivatives using various in vitro assays. The chemical modulation of the core structure has been shown to yield compounds with significantly improved radical scavenging abilities compared to their precursors or standard antioxidants.[7][8][11]

For example, certain derivatives have shown DPPH radical scavenging activity comparable to or even exceeding that of standard antioxidants like ascorbic acid and vitamin E.[7][12] The introduction of a thiazolidine-4-one moiety to existing drug molecules, such as ibuprofen, has been found to enhance their antioxidant potential.[7][8] The tables below summarize quantitative data from selected studies, highlighting the efficacy of these compounds in scavenging DPPH and ABTS radicals, typically expressed as IC50 or EC50 values (the concentration required to scavenge 50% of the radicals). Lower values indicate higher antioxidant potency.

Data Presentation: DPPH Radical Scavenging Activity

Compound IDDescriptionIC50 / EC50 ValueStandardReference
TZD 5 Thiazolidinone derivative with a chloro group27.50 µg/mLAscorbic Acid (29.2 µg/mL)[12]
TZD 3 Thiazolidinone derivative with a nitro group28.00 µg/mLAscorbic Acid (29.2 µg/mL)[12]
Compound 6j Nitro-l-arginine methyl ester derivative (R = 2-NO2)0.2117 ± 0.005 mg/mL-[4]
Compound 4 1,3,4-Thiadiazole based derivative33.98% scavengingVitamin C (94.35%)[13]
Compound 9a Oxazinyl-thiazolidin-4-one derivative6.62 µg/mLAscorbic Acid (22.88 µg/mL)[1][2]

Data Presentation: ABTS Radical Scavenging Activity

Compound IDDescriptionIC50 / EC50 ValueStandardReference
Compound 6e Nitro-l-arginine methyl ester derivative (R = 4-Br)0.6405 ± 0.012 mg/mL-[4]
Compound 6j Nitro-l-arginine methyl ester derivative (R = 2-NO2)0.7011 ± 0.021 mg/mL-[4]
7a series Benzylidene analogues of thiazolidin-4-one 6a1.5-3.5 times more active than parent-[11]

Experimental Protocols

The following are detailed protocols for common in vitro assays used to determine the antioxidant activity of 1,3-thiazolidine-4-one derivatives.

Experimental Workflow Visualization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Stock Solutions (Test Compounds, Standards) B Perform Serial Dilutions A->B D Mix Sample/Standard with Reagent B->D C Prepare Assay Reagent (DPPH, ABTS•+, etc.) C->D E Incubate (Specific time/temperature, in dark) D->E F Measure Absorbance (Spectrophotometer) E->F G Calculate % Inhibition F->G H Determine IC50/EC50 Value G->H

Caption: General experimental workflow for in vitro spectrophotometric antioxidant assays.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable purple DPPH radical to the yellow-colored diphenylpicrylhydrazine.[4][9] The degree of discoloration, measured spectrophotometrically, indicates the scavenging potential of the test compound.[14]

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Test 1,3-thiazolidine-4-one derivatives

  • Standard antioxidant (e.g., Ascorbic Acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.[12][15] Keep the solution in an amber bottle and in the dark to avoid degradation.

  • Sample Preparation: Prepare a stock solution of the test compounds and the standard antioxidant in methanol (e.g., at 1 mg/mL).[12] Perform serial dilutions to obtain a range of concentrations (e.g., 10, 20, 40, 80, 100 µg/mL).

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of each sample dilution to the wells.[15]

    • Add 150 µL of the 0.1 mM DPPH solution to each well.[15]

    • For the blank control, use 50 µL of methanol instead of the sample solution.

  • Incubation: Shake the plate gently and incubate for 30 minutes at room temperature in the dark.[14][15]

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.[11][14]

  • Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the DPPH solution with the test sample.

  • Data Analysis: Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a loss of color, which is measured spectrophotometrically.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K2S2O8)

  • Methanol or Ethanol

  • Phosphate Buffered Saline (PBS), pH 7.4 (optional, for dilution)

  • Test 1,3-thiazolidine-4-one derivatives

  • Standard antioxidant (e.g., Trolox, Ascorbic Acid)

  • Spectrophotometer (capable of reading at ~734 nm)

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.[15][16]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.[15][16]

    • Mix the two solutions in equal volumes (1:1 ratio) and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[15][17]

  • Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[15][17][18]

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compounds and standard in the same solvent used for the working solution.

  • Assay Reaction:

    • Add a small volume of the sample solution (e.g., 10-50 µL) to a larger volume of the ABTS•+ working solution (e.g., 1-3 mL).[16][17]

    • Mix thoroughly.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 6-30 minutes) at room temperature in the dark.[16][17]

  • Measurement: Measure the absorbance at 734 nm.[15][18]

  • Calculation: Calculate the percentage of radical scavenging activity using the same formula as in the DPPH assay.

  • Data Analysis: Determine the IC50 value by plotting the % Inhibition against the concentration of the test compound.

Protocol 3: Superoxide Anion (O2•−) Radical Scavenging Assay

This assay measures the scavenging of superoxide radicals, which are generated in vitro by a non-enzymatic system such as phenazine methosulfate and NADH (PMS-NADH). The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye. The presence of an antioxidant reduces the rate of NBT reduction.[19][20]

Materials:

  • Tris-HCl buffer (e.g., 16-20 mM, pH 7.4-8.2)

  • Nitroblue tetrazolium (NBT) solution (e.g., 50-300 µM)[19][21]

  • NADH solution (e.g., 73-936 µM)[19][21]

  • Phenazine methosulfate (PMS) solution (e.g., 15-120 µM)[19][21]

  • Test 1,3-thiazolidine-4-one derivatives

  • Standard antioxidant (e.g., Quercetin, Ascorbic Acid)[19][22]

  • Spectrophotometer (capable of reading at ~560 nm)

Procedure:

  • Preparation of Reagents: Prepare fresh solutions of NBT, NADH, and PMS in the appropriate buffer.

  • Sample Preparation: Prepare a stock solution and serial dilutions of the test compounds and standard.

  • Assay Reaction:

    • In a test tube or cuvette, prepare a reaction mixture containing the buffer, NBT solution, and NADH solution.[19]

    • Add a specific volume of the sample dilution to the mixture.

    • Initiate the reaction by adding the PMS solution. The final volume is typically 1-3 mL.[21][22]

  • Incubation: Incubate the mixture at room temperature (e.g., 25 °C) for a short period (e.g., 5 minutes).[17][20]

  • Measurement: Measure the absorbance at 560 nm against a blank.[22][23] The absorbance represents the amount of formazan formed.

  • Calculation: Calculate the percentage of superoxide radical scavenging using the standard inhibition formula.

  • Data Analysis: Determine the IC50 value from the concentration-response curve.

References

Application Notes and Protocols: DPPH and ABTS Radical Scavenging Assays for Thiazolidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the antioxidant capacity of thiazolidine compounds using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. Thiazolidine derivatives are a significant class of heterocyclic compounds possessing a wide range of pharmacological activities, and evaluating their antioxidant potential is a crucial step in drug discovery and development.[1][2][3]

Introduction to Radical Scavenging Assays

Antioxidants play a vital role in mitigating the damaging effects of free radicals in biological systems.[4][5] The DPPH and ABTS assays are two of the most widely used, simple, and rapid spectrophotometric methods for evaluating the in vitro antioxidant activity of chemical compounds.[6]

  • DPPH Assay: This method is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow.[7][8] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.[8][9]

  • ABTS Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore.[5][10] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The reduction in absorbance, typically measured at 734 nm, is indicative of the antioxidant's scavenging capacity.[5][10]

Data Presentation: Antioxidant Activity of Thiazolidine Derivatives

The following table summarizes the radical scavenging activity of various thiazolidine compounds from published studies, expressed as IC50 values (the concentration of the compound required to scavenge 50% of the radicals) or percentage of inhibition. A lower IC50 value indicates greater antioxidant activity.

CompoundAssayScavenging Activity (% or IC50)Reference CompoundReference Scavenging Activity
5f (phenolic thiazolidine-2,4-dione)DPPH89.61%--
5l (phenolic thiazolidine-2,4-dione)DPPH92.55%--
5g (phenolic thiazolidine-2,4-dione)DPPH12.36%--
5k (phenolic thiazolidine-2,4-dione)DPPH18.13%--
4a (1,4-disubstituted 1,2,3-triazole)DPPHIC50: 1.88 ± 0.07 mMBHTIC50: 3.52 ± 0.08 mM
4b (1,4-disubstituted 1,2,3-triazole)DPPHIC50: 2.19 ± 0.09 mMBHTIC50: 3.52 ± 0.08 mM
4d (1,4-disubstituted 1,2,3-triazole)DPPHIC50: 2.30 ± 0.01 mMBHTIC50: 3.52 ± 0.08 mM
4f (1,4-disubstituted 1,2,3-triazole)DPPHIC50: 2.98 ± 0.02 mMBHTIC50: 3.52 ± 0.08 mM
4a (1,4-disubstituted 1,2,3-triazole)ABTSIC50: 2.17 ± 0.02 mMBHTIC50: 4.64 ± 0.11 mM
4b (1,4-disubstituted 1,2,3-triazole)ABTSIC50: 2.38 ± 0.43 mMBHTIC50: 4.64 ± 0.11 mM
4f (1,4-disubstituted 1,2,3-triazole)ABTSIC50: 3.80 ± 0.01 mMBHTIC50: 4.64 ± 0.11 mM
4d (1,4-disubstituted 1,2,3-triazole)ABTSIC50: 4.07 ± 0.57 mMBHTIC50: 4.64 ± 0.11 mM

Data sourced from[1][11]. BHT (Butylated hydroxytoluene) is a standard antioxidant reference.

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol provides a detailed procedure for determining the DPPH radical scavenging activity of thiazolidine compounds.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol (spectrophotometric grade)[9]

  • Thiazolidine compounds (test samples)

  • Positive control (e.g., Ascorbic acid, Trolox, or BHT)[3][8]

  • 96-well microplate or quartz cuvettes[7]

  • Microplate reader or UV-Vis spectrophotometer[7]

  • Pipettes

  • Volumetric flasks

  • Analytical balance

2. Reagent Preparation:

  • DPPH Stock Solution (e.g., 0.1 mM): Accurately weigh 4 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.[8] Store this solution in a dark, amber-colored bottle at 4°C to protect it from light.[9]

  • DPPH Working Solution: Before the assay, dilute the DPPH stock solution with methanol or ethanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[6] This solution should be freshly prepared for each experiment.[9]

  • Test Sample Solutions: Prepare a stock solution of the thiazolidine compound in a suitable solvent (e.g., DMSO, methanol, or ethanol) at a high concentration. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same manner as the test samples.

3. Assay Procedure:

  • Reaction Setup: In a 96-well microplate, add a specific volume of the test sample or positive control from each dilution to separate wells. For a typical assay, this might be 20-100 µL.[7][12]

  • Blank Preparation: Prepare a blank for each sample concentration containing the same volume of the solvent used to dissolve the sample.

  • Control Preparation: Prepare a control well containing the same volume of solvent instead of the test sample.[7]

  • Initiate Reaction: Add the DPPH working solution to each well (e.g., 100-200 µL).[7][12]

  • Incubation: Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[9]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[7][9]

4. Calculation of Radical Scavenging Activity:

The percentage of DPPH radical scavenging activity can be calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [7]

Where:

  • A_control is the absorbance of the control (DPPH solution without the test sample).

  • A_sample is the absorbance of the test sample with the DPPH solution.

5. Determination of IC50:

The IC50 value, which is the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the corresponding sample concentrations. A lower IC50 value signifies higher antioxidant activity.[9]

ABTS Radical Scavenging Assay Protocol

This protocol outlines the steps for assessing the ABTS radical scavenging capacity of thiazolidine compounds.

1. Materials and Reagents:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Phosphate buffered saline (PBS) or ethanol

  • Thiazolidine compounds (test samples)

  • Positive control (e.g., Trolox or Ascorbic acid)[10]

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Pipettes

  • Volumetric flasks

  • Analytical balance

2. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Radical Cation Working Solution: To generate the ABTS radical cation, mix equal volumes of the ABTS stock solution and the potassium persulfate solution.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[13][14] This will produce a dark blue-green solution.

  • Diluted ABTS•+ Solution: On the day of the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][13]

  • Test Sample Solutions: Prepare a stock solution of the thiazolidine compound in a suitable solvent and create a series of dilutions.

  • Positive Control Solutions: Prepare a series of dilutions of the positive control in the same manner as the test samples.

3. Assay Procedure:

  • Reaction Setup: Add a small volume of the test sample or positive control from each dilution to separate wells of a 96-well microplate (e.g., 5-10 µL).[10]

  • Blank Preparation: Prepare a blank for each sample concentration containing the same volume of the solvent.

  • Control Preparation: Prepare a control well containing the same volume of solvent instead of the test sample.

  • Initiate Reaction: Add a larger volume of the diluted ABTS•+ solution to each well (e.g., 200 µL).[10]

  • Incubation: Mix the contents and incubate the plate at room temperature for a specific time, typically around 5-6 minutes.[10][13]

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm.[10]

4. Calculation of Radical Scavenging Activity:

The percentage of ABTS radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100

Where:

  • A_control is the absorbance of the control (diluted ABTS•+ solution without the test sample).

  • A_sample is the absorbance of the test sample with the diluted ABTS•+ solution.

5. Determination of IC50:

Similar to the DPPH assay, the IC50 value is determined by plotting the percentage of scavenging activity against the sample concentrations.

Visualizations

Antioxidant Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Reagent Preparation (DPPH/ABTS, Samples, Controls) plate_setup Microplate Setup reagent_prep->plate_setup Load Plate reaction Initiate Reaction (Add Radical Solution) plate_setup->reaction Start Assay incubation Incubation (Dark, Room Temp) reaction->incubation measurement Absorbance Measurement (Spectrophotometer) incubation->measurement calculation Data Calculation (% Inhibition, IC50) measurement->calculation Analyze Data

Caption: General experimental workflow for DPPH and ABTS radical scavenging assays.

Caption: Chemical principle of the DPPH radical scavenging assay.

Caption: Chemical principle of the ABTS radical scavenging assay.

References

Application Note: Screening 1,3-Thiazolidine Derivatives for Anticancer Activity on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiazolidine derivatives, particularly 1,3-thiazolidin-4-ones, represent a versatile class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer effects.[1][2] Numerous studies have demonstrated their efficacy against various cancer cell lines, including the MCF-7 human breast adenocarcinoma cell line, a widely used in-vitro model for estrogen receptor-positive breast cancer.[3][4] This document provides a detailed set of protocols for screening novel 1,3-thiazolidine derivatives to evaluate their cytotoxic and apoptotic effects on MCF-7 cells. The described workflow is designed to identify promising lead compounds and elucidate their preliminary mechanisms of action.

Experimental Workflow

The overall screening process follows a logical progression from initial cytotoxicity assessment to more detailed mechanistic studies for the most potent compounds. The workflow begins with a primary screen to measure cell viability, followed by secondary assays to investigate the induction of apoptosis and effects on cell cycle progression.

Caption: High-level workflow for screening 1,3-thiazolidine derivatives.

Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.[6]

Materials:

  • MCF-7 cells (ATCC® HTB-22™)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 96-well plates

  • 1,3-Thiazolidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide) or Solubilization Solution[7]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the 1,3-thiazolidine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include wells for a negative control (medium with DMSO vehicle) and a blank (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7] Mix thoroughly by gentle shaking.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Data Presentation: Cytotoxicity of 1,3-Thiazolidine Derivatives on MCF-7 Cells

The following table presents example cytotoxicity data for a series of hypothetical 1,3-thiazolidine derivatives, with Compound 6e included as a literature-based reference.[1]

Compound IDDescriptionIC₅₀ (µM) on MCF-7 CellsSelectivity Index (SI) vs Normal CellsReference
TZD-01 Phenyl-substituted thiazolidinone15.2>5Hypothetical
TZD-02 Naphthyl-substituted thiazolidinone9.8>10Hypothetical
TZD-03 Thiophene-substituted thiazolidinone22.5>3Hypothetical
6e 1,3,4-thiadiazole-2-yl-imino-thiazolidin-4-one3.85High[1]
Doxorubicin Standard Chemotherapeutic0.85~1.5Reference Drug

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

  • MCF-7 cells

  • 6-well plates

  • Potent 1,3-Thiazolidine derivative(s) identified from the MTT assay

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[9]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ MCF-7 cells per well in 6-well plates and allow them to attach overnight.[9] Treat the cells with the IC₅₀ concentration of the selected derivative(s) for 24 hours.[10]

  • Cell Harvesting: Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant from the respective well.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 500 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.[9]

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-[10]

    • Late apoptotic/necrotic cells: Annexin V+ / PI+[10]

Data Presentation: Apoptosis Induction in MCF-7 Cells

The table below shows representative data for the percentage of cells in different stages of apoptosis after treatment.

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control (Vehicle) 95.12.52.44.9
Compound 6e (3.85 µM) 70.215.314.529.8[1]
TZD-02 (9.8 µM) 65.818.116.134.2

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

Cell cycle analysis is performed to determine if the anticancer activity of a compound is associated with cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[12] This is achieved by staining the DNA of fixed cells with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[13]

Materials:

  • MCF-7 cells and 6-well plates

  • Potent 1,3-Thiazolidine derivative(s)

  • PBS

  • 70% ice-cold ethanol

  • PI/RNase Staining Buffer[14]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ MCF-7 cells per well in 6-well plates. After 24 hours, treat with the IC₅₀ concentration of the selected derivative(s) for 24 hours.[15]

  • Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[14]

  • Incubation: Incubate the cells for at least 2 hours at 4°C.[14]

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Effect on MCF-7 Cell Cycle Distribution

The table summarizes the percentage of cells in each phase of the cell cycle following treatment.

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (Vehicle) 65.424.110.5
Compound 6e (3.85 µM) 78.2 (Arrest)12.59.3
TZD-02 (9.8 µM) 66.115.318.6 (Arrest)

Protocol 4: Western Blot Analysis of Apoptotic Markers

Western blotting is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family proteins (Bax, Bcl-2), caspases (caspase-3, -9), and PARP.[16] This helps to elucidate the molecular mechanism of apoptosis induction.

Materials:

  • Treated cell pellets

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-cleaved PARP, anti-β-actin)[17]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cell pellets with RIPA buffer on ice. Centrifuge to collect the supernatant containing total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 30 µg) and separate them by size using SDS-PAGE.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels across different treatments. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 and cleaved PARP indicate apoptosis induction.[16]

Proposed Signaling Pathway for Apoptosis Induction

Several 1,3-thiazolidine derivatives induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[20] This often involves the generation of reactive oxygen species (ROS), modulation of Bcl-2 family proteins, mitochondrial membrane depolarization, and subsequent activation of the caspase cascade.[1]

G cluster_0 Apoptosis Induction Pathway tzd 1,3-Thiazolidine Derivative ros ↑ ROS Generation tzd->ros bax ↑ Bax (Pro-apoptotic) tzd->bax bcl2 ↓ Bcl-2 (Anti-apoptotic) tzd->bcl2 mito Mitochondrial Membrane Depolarization ros->mito bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 parp PARP Cleavage cas3->parp apoptosis Apoptosis cas3->apoptosis parp->apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by a thiazolidine derivative.

References

Application Notes and Protocols: 1,3-Thiazolidine Compounds as Potential Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Type 2 Diabetes Mellitus (T2DM) is a chronic metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency.[1][2] The 1,3-thiazolidine scaffold, particularly the thiazolidine-2,4-dione (TZD) core, has been a cornerstone in the development of insulin-sensitizing drugs.[2][3] The first generation of TZD drugs, known as glitazones (e.g., Pioglitazone, Rosiglitazone), primarily act as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[4][5] Activation of this nuclear receptor modulates the expression of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in peripheral tissues like adipose tissue, skeletal muscle, and the liver.[6][7]

However, the clinical use of early TZDs has been limited by side effects such as weight gain, hepatotoxicity, and potential cardiovascular risks.[4][8] This has spurred research into novel 1,3-thiazolidine derivatives with improved safety profiles and diverse mechanisms of action. Newer research focuses on developing derivatives that function as partial PPARγ agonists or target alternative pathways, such as the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, to control postprandial hyperglycemia.[3][9][10]

These application notes provide an overview of the primary mechanisms of action for 1,3-thiazolidine compounds and detailed protocols for their synthesis and evaluation as potential antidiabetic agents.

Section 1: Mechanisms of Action

Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Agonism

The classical mechanism of action for TZD antidiabetic drugs is through the activation of PPARγ, a nuclear receptor highly expressed in adipose tissue.[11] TZDs bind to and activate PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR).[7] This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[6] This interaction regulates the transcription of genes involved in insulin signaling, glucose uptake, and lipid metabolism.[1][12]

The key outcomes of PPARγ activation include:

  • Enhanced Insulin Sensitivity: It promotes the differentiation of smaller, more insulin-sensitive fat cells (adipocytes) and increases the expression of glucose transporter type 4 (GLUT4).[5][7]

  • Improved Lipid Profile: It increases the uptake of free fatty acids into adipose tissue, reducing their circulation and accumulation in other tissues like the liver and muscle (lipotoxicity), which contributes to insulin resistance.[6][13]

  • Modulation of Adipokines: It alters the secretion of hormones from fat cells, notably increasing the production of adiponectin, which improves insulin action.[5][13]

PPAR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects TZD 1,3-Thiazolidinedione (TZD) PPAR PPARγ TZD->PPAR Binds & Activates Heterodimer PPARγ-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE on DNA Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Insulin_Sensitivity ↑ Insulin Sensitivity TargetGenes->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake TargetGenes->Glucose_Uptake FFA_Clearance ↑ FFA Clearance TargetGenes->FFA_Clearance Blood_Glucose ↓ Blood Glucose Insulin_Sensitivity->Blood_Glucose Glucose_Uptake->Blood_Glucose FFA_Clearance->Blood_Glucose Enzyme_Inhibition_Workflow Carbs Dietary Carbohydrates (Starch) Amylase α-Amylase Carbs->Amylase Oligo Oligosaccharides Glucosidase α-Glucosidase Oligo->Glucosidase Glucose Glucose Absorption Bloodstream Absorption Glucose->Absorption Amylase->Oligo Hydrolysis Glucosidase->Glucose Hydrolysis Inhibitor 1,3-Thiazolidine Derivative Inhibitor->Amylase Inhibits Inhibitor->Glucosidase Inhibits Synthesis_Workflow Reactants Substituted Aldehyde + 2,4-Thiazolidinedione Reaction Reaction Vessel Reactants->Reaction Product 5-Benzylidene- thiazolidine-2,4-dione Derivative Reaction->Product Conditions Catalyst (e.g., Piperidine) Solvent (e.g., Ethanol) Reflux Conditions->Reaction Purification Purification (Recrystallization) Product->Purification InVivo_Workflow Start Animal Acclimatization (e.g., Wistar Rats) Induction Induce Diabetes (e.g., single i.p. injection of STZ) Start->Induction Confirmation Confirm Hyperglycemia (Blood Glucose > 250 mg/dL) Induction->Confirmation Grouping Group Allocation - Normal Control - Diabetic Control - Standard Drug (Pioglitazone) - Test Compound Groups Confirmation->Grouping Diabetic rats Treatment Daily Oral Administration (21-28 days) Grouping->Treatment Monitoring Monitor Blood Glucose, Body Weight, Food/Water Intake Treatment->Monitoring Endpoint Terminal Sacrifice & Blood/Tissue Collection Treatment->Endpoint Analysis Biochemical Analysis (Insulin, Lipids, Liver Enzymes) & Histopathology Endpoint->Analysis

References

Application Notes and Protocols: In Vitro Evaluation of Thiazolidine Derivatives Against Bacterial and Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazolidine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] These activities include antimicrobial, antifungal, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4][5] The structural flexibility of the thiazolidine scaffold allows for modifications at various positions, leading to the synthesis of novel derivatives with enhanced biological potency.[6][7][8] This document provides a comprehensive guide for the in vitro evaluation of thiazolidine derivatives against common bacterial and fungal strains, outlining detailed experimental protocols and data presentation formats.

Data Presentation

The quantitative results of the antimicrobial and antifungal assays should be summarized in clear and concise tables for comparative analysis.

Table 1: Antibacterial Activity of Thiazolidine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Ciprofloxacin (Standard)
TZD-00116832642
TZD-0028416322
TZD-0033216641282
TZD-004428162

Table 2: Antifungal Activity of Thiazolidine Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDCandida albicansAspergillus nigerFluconazole (Standard)
TZD-00132648
TZD-00216328
TZD-003641288
TZD-0048168

Table 3: Minimum Bactericidal and Fungicidal Concentrations (MBC/MFC in µg/mL)

Compound IDMBC against S. aureusMFC against C. albicans
TZD-0013264
TZD-0021632
TZD-003>128>128
TZD-004816

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validity of the experimental results.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Materials:

  • Thiazolidine derivatives (test compounds)

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Sterile saline solution (0.85%)

2. Procedure:

  • Preparation of Inoculum:

    • Aseptically pick a few colonies of the microorganism from a fresh agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • Dissolve the thiazolidine derivatives in DMSO to a high stock concentration (e.g., 10 mg/mL).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth in the 96-well plates to obtain a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well containing the test compound dilutions.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

1. Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates for bacteria

  • Sabouraud Dextrose Agar (SDA) plates for fungi

2. Procedure:

  • From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).

  • Spot-inoculate the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum.

Visualizations

Diagrams are provided to illustrate key experimental workflows and potential mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_assay Primary Screening cluster_secondary_assay Secondary Screening cluster_analysis Data Analysis Compound Thiazolidine Derivatives MIC MIC Determination (Broth Microdilution) Compound->MIC Microorganism Bacterial/Fungal Strains Microorganism->MIC MBC_MFC MBC/MFC Determination MIC->MBC_MFC From non-growth wells Data Data Tabulation & Comparison MBC_MFC->Data

Caption: Experimental workflow for antimicrobial/antifungal evaluation.

Docking studies have suggested that thiazolidinone derivatives may act by inhibiting bacterial MurB, an enzyme involved in peptidoglycan biosynthesis, and fungal CYP51 (lanosterol 14α-demethylase), which is crucial for ergosterol biosynthesis.[9]

mechanism_of_action cluster_bacteria Bacterial Cell cluster_fungi Fungal Cell Thiazolidine_B Thiazolidine Derivative MurB MurB Enzyme Thiazolidine_B->MurB Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan Blocks CellWall Cell Wall Integrity Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to Thiazolidine_F Thiazolidine Derivative CYP51 CYP51 (Lanosterol 14α-demethylase) Thiazolidine_F->CYP51 Inhibition Ergosterol Ergosterol Synthesis CYP51->Ergosterol Blocks Membrane Cell Membrane Integrity Ergosterol->Membrane GrowthInhibition Growth Inhibition Membrane->GrowthInhibition Disruption leads to

Caption: Putative mechanisms of action for thiazolidine derivatives.

References

Application Notes and Protocols: Synthesis and Evaluation of Thiazolidine-Based Compounds for Neuroprotective Agent Development

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiazolidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential for the development of neuroprotective agents.[1][2] These compounds have shown efficacy in preclinical models of neurodegenerative diseases by targeting various pathological pathways, such as oxidative stress, neuroinflammation, and apoptosis.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of representative thiazolidine-based compounds and their evaluation as neuroprotective agents.

I. Synthesis of Thiazolidine-Based Compounds

The synthesis of the thiazolidine core and its derivatives can be achieved through various chemical strategies. A common and efficient method is the Knoevenagel condensation.

A. General Synthesis of 2,4-Thiazolidinedione (TZD)

Protocol 1: Synthesis of 2,4-Thiazolidinedione

This protocol describes the synthesis of the core 2,4-thiazolidinedione ring structure.

Materials:

  • Chloroacetic acid

  • Thiourea

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Ethanol

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a 250 ml three-necked flask, dissolve chloroacetic acid (0.6 mole) in 60 ml of water.

  • In a separate beaker, dissolve thiourea (0.6 mole) in 60 ml of water.

  • Add the thiourea solution to the chloroacetic acid solution in the flask. Stir the mixture for 15 minutes; a white precipitate will form.[5]

  • Slowly add 60 ml of concentrated HCl to the flask dropwise.

  • Connect the flask to a reflux condenser and gently heat the mixture to achieve complete dissolution.

  • Reflux the reaction mixture with stirring for 10-15 hours at 100-110°C.[1][5]

  • Upon cooling, the product will solidify into white needle-like crystals.

  • Filter the product and wash with cold water to remove any residual HCl.

  • Dry the product. Recrystallize from ethanol for purification.[1][5]

B. Synthesis of 5-Substituted-2,4-Thiazolidinedione Derivatives

Protocol 2: Knoevenagel Condensation for 5-Substituted TZDs

This protocol outlines the synthesis of 5-substituted-2,4-thiazolidinedione derivatives via Knoevenagel condensation of 2,4-thiazolidinedione with various aromatic aldehydes.

Materials:

  • 2,4-Thiazolidinedione

  • Substituted benzaldehyde (e.g., vanillin, 4-hydroxy-benzaldehyde, 4-chlorobenzaldehyde)

  • Toluene

  • Piperidine (catalyst)

  • Dean-Stark apparatus

  • Three-necked round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • In a 250 ml three-necked round-bottom flask equipped with a Dean-Stark apparatus, suspend the substituted benzaldehyde (0.188 mole) and 2,4-thiazolidinedione (0.188 mole) in toluene.[5]

  • Add a catalytic amount of piperidine (1 ml).[5]

  • Stir the mixture and reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • After the reaction is complete, cool the mixture. The product will precipitate out of the toluene.

  • Filter the product and wash it with cold, dry toluene and then with dry ethanol.[1]

II. In Vitro Neuroprotection Assays

A. Cell Viability Assessment using MTS Assay

Protocol 3: MTS Assay for Neuronal Cell Viability

This protocol describes the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to assess the viability of neuronal cells treated with thiazolidine-based compounds.

Materials:

  • Neuronal cells (e.g., SH-SY5Y, PC12)

  • 96-well plates

  • Cell culture medium

  • Test compounds (thiazolidine derivatives)

  • MTS solution containing PES (phenazine ethosulfate)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the existing medium from the wells and replace it with 100 µl of medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control for toxicity if desired.

  • Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Following the incubation period, add 20 µl of MTS solution containing PES to each well.[6][7][8]

  • Incubate the plate for 1 to 4 hours at 37°C.[6][7][8]

  • Record the absorbance at 490 nm using a microplate reader.[6][7]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

B. Apoptosis Assessment by Western Blotting for Bax and Bcl-2

Protocol 4: Western Blot Analysis of Bax and Bcl-2 Expression

This protocol details the procedure for determining the expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2 in neuronal cells treated with thiazolidine derivatives.

Materials:

  • Treated and untreated neuronal cells

  • Lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in a suitable lysis buffer and quantify the protein concentration using a protein assay.

  • Load equal amounts of protein (20-40 µg) per lane on an SDS-polyacrylamide gel.[9]

  • Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[9]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[9]

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and then add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.[9]

  • Quantify the band intensities and normalize the expression of Bax and Bcl-2 to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.

III. In Vivo Neuroprotection Assays

A. Scopolamine-Induced Amnesia Model in Rats

Protocol 5: Induction of Memory Impairment with Scopolamine

This protocol describes the induction of a memory deficit model in rats using scopolamine, which can be used to evaluate the memory-enhancing effects of thiazolidine derivatives.

Materials:

  • Adult male Wistar or Sprague-Dawley rats

  • Scopolamine hydrobromide

  • Saline solution

  • Test compounds (thiazolidine derivatives)

  • Vehicle for test compounds

Procedure:

  • Acclimatize the rats to the experimental environment for at least one week before the experiment.

  • Divide the animals into different groups: a vehicle control group, a scopolamine-treated group, and groups treated with the test compound at different doses plus scopolamine.

  • Administer the test compound or vehicle to the respective groups for a predetermined period (e.g., 14 consecutive days).[10]

  • On the day of the behavioral test, administer scopolamine (e.g., 1 mg/kg, intraperitoneally) 30-60 minutes after the administration of the test compound or vehicle.[10][11]

  • Proceed with behavioral testing to assess learning and memory.

B. Morris Water Maze (MWM) Test for Spatial Learning and Memory

Protocol 6: Morris Water Maze Test

The MWM is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.[12][13][14]

Materials:

  • Circular water tank (pool)

  • Submerged escape platform

  • Water opacifier (e.g., non-toxic white paint or milk powder)

  • Video tracking system and software

  • Visual cues placed around the room

Procedure:

  • Setup: Fill the circular pool with water and make it opaque.[13][14] Place a small escape platform submerged just below the water surface in one of the four quadrants of the pool. Arrange distinct visual cues around the room to serve as spatial references for the animals.[13][14]

  • Acquisition Phase (Training):

    • For several consecutive days (e.g., 4-5 days), conduct training trials.

    • In each trial, gently place the rat into the water at one of the four designated start locations, facing the wall of the pool.

    • Allow the rat to swim freely to find the hidden platform. The time taken to find the platform (escape latency) is recorded.[13]

    • If the rat does not find the platform within a set time (e.g., 60 or 90 seconds), gently guide it to the platform.[12]

    • Allow the rat to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the visual cues.[12]

    • Conduct multiple trials per day for each animal.

  • Probe Trial (Memory Retention):

    • 24 hours after the last training session, conduct a probe trial.

    • Remove the escape platform from the pool.

    • Place the rat in the pool at a novel start location and allow it to swim for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.[13]

IV. Data Presentation

Table 1: In Vitro Neuroprotective Activity of Thiazolidine Derivatives

CompoundCell LineNeurotoxinConcentration (µM)Cell Viability (%)Bax/Bcl-2 Ratio (Fold Change)
TZD-1SH-SY5YMPP+1075 ± 50.8 ± 0.1
TZD-2PC12Aβ (1-42)582 ± 60.7 ± 0.05
PioglitazoneSH-SY5YMPP+185 ± 40.6 ± 0.08
RosiglitazonePC12H2O21078 ± 70.9 ± 0.1

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

Table 2: In Vivo Neuroprotective Effects of Thiazolidine Derivatives in a Scopolamine-Induced Amnesia Model

Treatment GroupDose (mg/kg)MWM Escape Latency (s) - Day 4MWM Time in Target Quadrant (s) - Probe Trial
Vehicle Control-20 ± 325 ± 4
Scopolamine155 ± 610 ± 2
TZD-A + Scopolamine535 ± 518 ± 3
TZD-A + Scopolamine1028 ± 422 ± 3

Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.

V. Visualization of Signaling Pathways and Workflows

A. Signaling Pathways in Neuroprotection

Thiazolidine derivatives exert their neuroprotective effects through the modulation of various signaling pathways. A key mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which in turn regulates downstream targets involved in inflammation and apoptosis.

neuroprotection_pathway cluster_0 Thiazolidine Derivative cluster_1 Cellular Response TZD Thiazolidine Derivative PPARg PPAR-γ TZD->PPARg Activates NFkB NF-κB TZD->NFkB Inhibits NLRP3 NLRP3 Inflammasome TZD->NLRP3 Inhibits TNFa TNF-α TZD->TNFa Inhibits Bax Bax TZD->Bax Downregulates Bcl2 Bcl-2 TZD->Bcl2 Upregulates PPARg->NFkB Inhibits NFkB->NLRP3 Induces NFkB->TNFa Induces Neuroprotection Neuroprotection NFkB->Neuroprotection Inhibits Mito Mitochondrial Function Bax->Mito Disrupts Bcl2->Mito Protects Mito->Neuroprotection

Caption: Thiazolidine-mediated neuroprotective signaling pathways.

B. Experimental Workflow

The development of thiazolidine-based neuroprotective agents follows a structured workflow from synthesis to in vivo validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of Thiazolidine Derivatives Purification Purification & Characterization Synthesis->Purification CellViability Cell Viability Assay (MTS) Purification->CellViability Apoptosis Apoptosis Assay (Western Blot) CellViability->Apoptosis AnimalModel Animal Model of Neurodegeneration Apoptosis->AnimalModel Behavioral Behavioral Testing (MWM) AnimalModel->Behavioral DataAnalysis Data Analysis Behavioral->DataAnalysis LeadOpt Lead Optimization DataAnalysis->LeadOpt

Caption: Workflow for neuroprotective agent development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1,3-Thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 1,3-thiazolidin-4-ones. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 1,3-thiazolidin-4-ones?

A1: The most prevalent and versatile method is a one-pot, three-component reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercapto-acid, typically thioglycolic acid.[1][2] This reaction proceeds through the initial formation of an imine from the amine and carbonyl compound, which is then attacked by the sulfur nucleophile of the mercapto-acid, followed by intramolecular cyclization to yield the 1,3-thiazolidin-4-one ring.

Q2: Can I use a two-step process for the synthesis?

A2: Yes, a two-step process is also commonly employed. This involves the pre-synthesis and isolation of the Schiff base (imine) from the reaction of an amine and an aldehyde.[3][4] The purified Schiff base is then reacted with thioglycolic acid to form the final 1,3-thiazolidin-4-one product.[3][4] This method can sometimes offer better control over the reaction and may lead to a purer final product, although it is more time-consuming.

Q3: What are the advantages of a one-pot synthesis?

A3: One-pot syntheses are generally more efficient in terms of time, resources, and waste generation. They avoid the need for isolation and purification of intermediates, which can lead to higher overall yields and a more streamlined workflow.[5] Many modern synthetic protocols for 1,3-thiazolidin-4-ones utilize this approach.[5]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a standard and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A successful reaction will show the disappearance of the starting material spots and the appearance of a new spot corresponding to the 1,3-thiazolidin-4-one.

Troubleshooting Guide

Low or No Product Yield

Q5: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I fix this?

A5: Low or no yield in 1,3-thiazolidin-4-one synthesis can stem from several factors. Here's a systematic approach to troubleshooting this issue:

  • Purity of Reactants: The purity of the starting amine, aldehyde, and thioglycolic acid is crucial. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

    • Solution: Ensure all reactants are of high purity. If necessary, purify the starting materials before use. For example, aldehydes can be prone to oxidation to carboxylic acids, which will not participate in the reaction.

  • Inefficient Imine Formation: The initial formation of the imine is a critical step. If this equilibrium is not favorable, the subsequent cyclization will not proceed efficiently.

    • Solution:

      • Water Removal: The formation of an imine from an amine and an aldehyde produces water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus if the solvent forms an azeotrope with water (e.g., toluene), or by adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

      • Catalyst: The use of an appropriate catalyst can significantly improve the rate and yield of the reaction.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a significant role in the success of the synthesis.

    • Solution:

      • Temperature: Some reactions may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition of reactants or products. Experiment with a range of temperatures to find the optimum.

      • Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times might lead to side product formation.

      • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate. Common solvents include toluene, ethanol, and in some cases, solvent-free conditions are employed.[5] It is advisable to screen different solvents to find the most suitable one for your specific substrates.

  • Steric and Electronic Effects: The nature of the substituents on the amine and aldehyde can significantly impact the reaction.

    • Solution: Electron-withdrawing groups on the aldehyde can make the carbonyl carbon more electrophilic and favor the initial nucleophilic attack by the amine. Conversely, bulky substituents on either reactant can sterically hinder the reaction. If you are working with challenging substrates, you may need to employ more forcing reaction conditions (higher temperature, longer reaction time) or a more active catalyst.

Product Purification Issues

Q6: I have obtained a crude product, but I am facing difficulties in purifying it. What are the recommended purification methods?

A6: Purification of 1,3-thiazolidin-4-ones can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline products.

    • Solvent Selection: The key is to find a suitable solvent or solvent system. An ideal recrystallization solvent should dissolve the compound poorly at room temperature but well at its boiling point. Common solvents for recrystallization of 1,3-thiazolidin-4-ones include ethanol, methanol, or mixtures like ethanol/water.

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. The pure crystals can then be collected by filtration.

  • Column Chromatography: If recrystallization is not effective, for example, if the product is an oil or if there are impurities with similar solubility, column chromatography is the method of choice.

    • Stationary Phase: Silica gel is the most commonly used stationary phase.

    • Mobile Phase: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used as the eluent. The polarity of the eluent system should be optimized by TLC to achieve good separation between the desired product and any impurities.

Q7: My purified product seems to be unstable. What could be the reason?

A7: The 1,3-thiazolidin-4-one ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. During workup, if you use strong acids or bases for extraction, this could potentially lead to the degradation of your product. It is advisable to use mild acidic (e.g., dilute HCl) and basic (e.g., saturated sodium bicarbonate solution) washes and to avoid prolonged exposure.

Experimental Protocols

General One-Pot Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-ones

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Amine (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Thioglycolic acid (1.2 mmol)

  • Catalyst (e.g., L-proline, 10 mol%)

  • Solvent (e.g., water, toluene, or solvent-free)

Procedure:

  • To a round-bottom flask, add the amine (1.0 mmol), aldehyde (1.0 mmol), and the catalyst (e.g., 0.1 mmol of L-proline) in the chosen solvent (e.g., 10 mL of water).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add thioglycolic acid (1.2 mmol) to the reaction mixture.

  • Continue stirring the reaction at the appropriate temperature (room temperature to reflux, depending on the substrates and catalyst) and monitor its progress by TLC.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • If a solid precipitate forms, collect the product by filtration, wash it with cold water, and dry it.

  • If the product does not precipitate, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Catalysts for the One-Pot Synthesis of a 1,3-Thiazolidin-4-one Derivative *

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1NoneWater12<10
2L-Proline (10)Water292
3Triethylamine (10)Toluene875
4Acetic Acid (10)Toluene1068
5Y(OTf)3 (5)THF595

*Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Table 2: Effect of Solvent on the Yield of a 1,3-Thiazolidin-4-one Derivative *

EntrySolventTemperature (°C)Time (h)Yield (%)
1WaterRoom Temp292
2EthanolReflux685
3TolueneReflux588
4DichloromethaneRoom Temp1265
5Solvent-free80190

*Data is illustrative and compiled from various sources for comparative purposes. Actual results may vary depending on the specific substrates and reaction conditions.

Visualizations

Reaction_Mechanism Amine Amine (R1-NH2) Imine Imine (Schiff Base) Amine->Imine Aldehyde Aldehyde (R2-CHO) Aldehyde->Imine Intermediate Thioether Intermediate Imine->Intermediate Thioglycolic_Acid Thioglycolic Acid Thiolate Thiolate Anion Thioglycolic_Acid->Thiolate -H+ Thiolate->Intermediate Product 1,3-Thiazolidin-4-one Intermediate->Product Intramolecular Cyclization (-H2O)

Caption: Reaction mechanism for the synthesis of 1,3-thiazolidin-4-ones.

Experimental_Workflow Start Start Setup Reaction Setup: - Amine - Aldehyde - Catalyst - Solvent Start->Setup Addition Add Thioglycolic Acid Setup->Addition Reaction Stir and Heat (Monitor by TLC) Addition->Reaction Workup Reaction Workup: - Cool - Extract/Filter Reaction->Workup Purification Purification: - Recrystallization or - Column Chromatography Workup->Purification Characterization Product Characterization: - NMR - IR - Mass Spec Purification->Characterization End End Characterization->End

Caption: General experimental workflow for 1,3-thiazolidin-4-one synthesis.

Troubleshooting_Flowchart Start Low/No Yield? Check_Purity Check Reactant Purity Start->Check_Purity Yes Success Improved Yield Start->Success No Optimize_Imine Optimize Imine Formation (Dehydration/Catalyst) Check_Purity->Optimize_Imine Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Optimize_Imine->Optimize_Conditions Consider_Substrates Consider Steric/Electronic Effects of Substrates Optimize_Conditions->Consider_Substrates Consider_Substrates->Success

Caption: Troubleshooting flowchart for low product yield.

References

Improving the yield and purity of thiazolidine cyclocondensation reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing thiazolidine cyclocondensation reactions for improved yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the thiazolidine-2,4-dione (TZD) core?

A1: The most prevalent methods for synthesizing the TZD core involve the reaction of thiourea with an α-haloacetic acid or its ester. A widely used approach is the condensation of thiourea and chloroacetic acid in water, often with heating.[1][2][3] Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, significantly reducing reaction times.[1][4][5] Another common protocol involves the reaction of ethyl chloroacetate with thiosemicarbazone, followed by acid hydrolysis.[1]

Q2: My Knoevenagel condensation reaction for 5-arylidene-thiazolidinediones is giving low yields. What are the potential causes and solutions?

A2: Low yields in Knoevenagel condensations involving thiazolidinediones can stem from several factors:

  • Catalyst Choice: The choice and amount of catalyst are crucial. Piperidine and acetic acid are commonly used, but other catalysts like L-tyrosine, ethylenediamine diacetate (EDDA), and various solid-supported catalysts have been shown to improve yields.[1][4]

  • Reaction Conditions: Temperature and reaction time are critical parameters. Microwave irradiation has been demonstrated to significantly shorten reaction times and, in many cases, improve yields compared to conventional heating.[1][4] Solvent selection is also important, with toluene and polyethylene glycol (PEG-300) being effective options.[1][4]

  • Substituent Effects: The electronic properties of the aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the aromatic aldehyde generally lead to faster reactions and higher yields compared to electron-donating groups.[1][4]

  • Work-up Procedure: Improper work-up can lead to product loss. Recrystallization is a common purification method, and the choice of solvent is critical for obtaining a pure product with good recovery.[2][6]

Q3: I am observing significant side product formation in my reaction. How can I improve the purity of my thiazolidine derivative?

A3: Improving purity often involves optimizing reaction conditions and purification methods.

  • Reaction Optimization: Revisit your reaction parameters. Fine-tuning the temperature, reaction time, and catalyst loading can minimize the formation of side products.[7][8] Using a milder base or a more selective catalyst can also be beneficial.

  • Purification Techniques: While recrystallization is common, column chromatography may be necessary for separating closely related impurities.[4] The choice of solvent system for both recrystallization and chromatography is critical for achieving high purity.

  • "Green" Synthesis Approaches: Consider solvent-free reactions or the use of more environmentally friendly solvents like water or PEG, which can sometimes lead to cleaner reactions and easier purification.[1][7]

Q4: Can microwave irradiation be used to improve my reaction?

A4: Yes, microwave-assisted synthesis has been shown to be a highly effective technique for thiazolidine cyclocondensation and subsequent derivatization reactions.[1][4][5] The primary advantages include:

  • Reduced Reaction Times: Reactions that take several hours with conventional heating can often be completed in minutes.[1][4]

  • Improved Yields: In many cases, microwave irradiation leads to higher product yields.[1][4]

  • Greener Chemistry: Shorter reaction times and often solvent-free conditions contribute to more environmentally friendly processes.[1]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low to No Product Yield Inappropriate solvent or catalyst.- Experiment with different solvents such as toluene, ethanol, or greener alternatives like PEG-300 or water.[1][7]- Screen various catalysts including piperidine/acetic acid, L-tyrosine, or EDDA.[1][4]
Non-optimal reaction temperature or time.- If using conventional heating, ensure the reaction is refluxing appropriately.[2]- Consider microwave-assisted synthesis for rapid optimization of temperature and time.[1][4]
Reactant quality or stoichiometry.- Ensure the purity of your starting materials.- Verify the stoichiometry of your reactants; a slight excess of one reactant may be beneficial.
Poor Purity/Multiple Spots on TLC Formation of side products due to harsh reaction conditions.- Lower the reaction temperature or shorten the reaction time.- Use a milder catalyst or base.[7]
Ineffective purification.- Optimize the solvent system for recrystallization or column chromatography.- Consider a different purification technique if recrystallization is insufficient.
Instability of the product.- Some thiazolidine derivatives can be unstable, especially towards hydrolysis.[9] Ensure your work-up and storage conditions are appropriate.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After the reaction, try precipitating the product by adding a non-solvent or by cooling the reaction mixture on ice.[4][5]
Oily product that is difficult to crystallize.- Try triturating the oil with a suitable solvent to induce crystallization.- Purify via column chromatography.
Reaction Fails to Go to Completion Insufficient catalyst or deactivation of the catalyst.- Increase the catalyst loading.- Ensure the catalyst is not being quenched by impurities in the starting materials or solvent.
Reversible reaction.- In some cases, removing a byproduct (e.g., water in a Knoevenagel condensation using a Dean-Stark apparatus) can drive the reaction to completion.[2]

Quantitative Data Summary

Table 1: Effect of Aldehyde Substituents on Knoevenagel Condensation Yield

EntryAldehydeSubstituent TypeYield (%)
7B-DElectron-richModerate to Good
7E-GElectron-poorGood
7J2-hydroxybenzaldehyde-Lower
7I4-hydroxybenzaldehyde-Higher
Data adapted from a study on Knoevangel condensation of various aldehydes with thiazolidine-2,4-dione.[4]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Thiazolidine-2,4-dione

MethodReaction TimeYield (%)
Conventional Heating~12 hours~83%
Microwave Irradiation5 minutes83%
Data from a comparative study on the synthesis of the TZD core.[1]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Thiazolidine-2,4-dione

This protocol is adapted from Kumar and colleagues' work on microwave-induced synthesis.[1]

  • Suspend chloroacetic acid and thiourea in water in a suitable vessel.

  • Stir the mixture under ice-cold conditions for approximately 15 minutes to precipitate 2-imino-4-thiazolidinone.

  • Subject the intermediate to microwave irradiation at 250 W for 5 minutes.

  • Cool the reaction mixture to room temperature.

  • Isolate the desired thiazolidine-2,4-dione product by vacuum filtration. Further purification is typically not required.

Protocol 2: General Procedure for Knoevenagel Condensation using Microwave Irradiation

This protocol is based on the general procedure for synthesizing 5-substituted-2,4-thiazolidinediones.[4][5]

  • In a microwave pressure vial equipped with a stir bar, add the substituted aryl aldehyde (1.00 mmol), thiazolidine-2,4-dione (1.50 mmol), silica gel (200 mg), 5 drops of acetic acid, and 5 drops of piperidine in 2 mL of toluene.

  • Irradiate the mixture in a microwave synthesizer for 25 minutes at 110 °C and 300 W.

  • After cooling, dilute the resulting mixture with 4 mL of water and precipitate on ice for 15 minutes.

  • Remove the silica gel by vacuum filtration and wash with hot methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Visualizations

experimental_workflow start Start reactants Mix Aldehyde, Thiazolidinedione, Catalyst & Solvent start->reactants microwave Microwave Irradiation (e.g., 110°C, 25 min) reactants->microwave workup Aqueous Work-up & Precipitation microwave->workup filtration Vacuum Filtration workup->filtration purification Purification (e.g., Recrystallization) filtration->purification product Final Product purification->product

Caption: Workflow for Microwave-Assisted Knoevenagel Condensation.

knoevenagel_mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration tzd Thiazolidinedione enolate Enolate Intermediate tzd->enolate Deprotonation base Base (e.g., Piperidine) alkoxide Alkoxide Intermediate enolate->alkoxide Attacks Carbonyl Carbon aldehyde Aldehyde protonation Protonation alkoxide->protonation dehydration Dehydration protonation->dehydration product 5-Arylidene Product dehydration->product

Caption: Mechanism of the Knoevenagel Condensation Reaction.

References

Troubleshooting common problems in multicomponent thiazolidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common problems encountered during the multicomponent synthesis of thiazolidines. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the three-component synthesis of thiazolidin-4-ones?

A1: The generally accepted mechanism involves a one-pot condensation of an amine, an aldehyde, and a mercaptoacetic acid. The reaction typically proceeds through the initial formation of an imine intermediate from the amine and aldehyde. This is followed by a nucleophilic attack of the sulfur from the thioglycolic acid on the imine carbon, and subsequent intramolecular cyclization to form the thiazolidin-4-one ring with the elimination of a water molecule.[1] The efficiency of this process can be influenced by catalysts that activate the carbonyl group of the aldehyde.[1]

Caption: General mechanism of three-component thiazolidin-4-one synthesis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: I am getting a very low yield or no desired product in my multicomponent thiazolidine synthesis. What are the possible causes and solutions?

A: Low yields are a common issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Low Yield Troubleshooting cluster_solutions Potential Solutions Start Low/No Yield Observed CheckReagents 1. Check Reagent Quality & Stoichiometry Start->CheckReagents CheckConditions 2. Verify Reaction Conditions CheckReagents->CheckConditions Reagents OK Sol_Reagents Use fresh reagents. Ensure 1:1:1 stoichiometry. CheckReagents->Sol_Reagents CheckCatalyst 3. Evaluate Catalyst Choice & Loading CheckConditions->CheckCatalyst Conditions Correct Sol_Conditions Optimize temperature (e.g., 80-120°C). Increase reaction time. CheckConditions->Sol_Conditions CheckSolvent 4. Assess Solvent Suitability CheckCatalyst->CheckSolvent Catalyst Appropriate Sol_Catalyst Use a catalyst (e.g., [Et3NH][HSO4], APS). Optimize catalyst loading (e.g., 10-25 mol%). CheckCatalyst->Sol_Catalyst Resolution Improved Yield CheckSolvent->Resolution Solvent Optimized Sol_Solvent Consider solvent-free conditions. Test different solvents (nonpolar > polar aprotic > polar protic). CheckSolvent->Sol_Solvent

Caption: Troubleshooting workflow for low yield in thiazolidine synthesis.

Potential Causes & Solutions:

  • Reagent Quality:

    • Cause: Aldehydes can oxidize over time, and amines can absorb water and carbon dioxide from the atmosphere. Thioglycolic acid can also degrade.

    • Solution: Use freshly distilled or purified reagents. Ensure reagents are stored under appropriate conditions (e.g., under an inert atmosphere).

  • Reaction Conditions:

    • Cause: Suboptimal temperature or reaction time can lead to incomplete conversion.

    • Solution: Optimize the reaction temperature. Many syntheses report optimal temperatures between 80°C and 120°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Catalyst:

    • Cause: The absence of a catalyst or the use of an inappropriate one can result in low yields.

    • Solution: While some reactions proceed without a catalyst, many benefit from one. Acidic catalysts are commonly used. For example, using [Et3NH][HSO4] (25 mol%) at 80°C has been shown to produce high yields (around 80%).[1] Ammonium persulfate (APS) at 10 mol% under solvent-free conditions at 90°C is another effective option, yielding up to 84% product.[1]

  • Solvent:

    • Cause: The choice of solvent can significantly impact reaction efficiency.

    • Solution: Consider running the reaction under solvent-free conditions, which often leads to higher yields and is more environmentally friendly.[1][2] If a solvent is necessary, the polarity can play a crucial role. In some systems, nonpolar solvents have been shown to give higher yields than polar solvents.[1]

Table 1: Effect of Catalyst and Solvent on Thiazolidin-4-one Synthesis Yield

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)Reference
[Et3NH][HSO4]25None8080[1]
Ammonium Persulfate (APS)10None9084[1]
Nano-CdZr4(PO4)6-VariousUltrasoundup to 88[1]
None-TolueneReflux30-70[2]
Montmorillonite KSF-NoneMicrowave85-90[2]
ZnCl2/Urea (DES)-None12098[3]
Problem 2: Formation of Side Products and Purification Challenges

Q: My reaction mixture shows multiple spots on TLC, and I'm having difficulty purifying the desired thiazolidine derivative.

A: The formation of side products is a common challenge in multicomponent reactions. Proper purification techniques are crucial for isolating the target compound.

Common Side Products:

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in the mixture.

  • Oxathiolane: In some cases, particularly with certain catalysts, the formation of oxathiolane by-products can occur.[4]

  • Polymerization Products: Aldehydes, in particular, can be prone to self-condensation or polymerization, especially under harsh conditions.

Purification Strategies:

  • Column Chromatography: This is the most common method for purifying thiazolidine derivatives.

    • Solvent System Selection: The choice of eluent is critical. A good starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or acetone.[5] The ratio can be optimized based on the polarity of your specific compound, as determined by TLC. For more polar compounds, a methanol/dichloromethane system may be effective.[6]

    • General Guidance:

      • Nonpolar compounds: Start with low percentages of the polar solvent (e.g., 5-10% ethyl acetate in hexane).

      • Moderately polar compounds: 10-50% ethyl acetate in hexane is a common range.[6]

      • Polar compounds: Consider using ethyl acetate, or methanol in dichloromethane.[6]

    • Troubleshooting: If your compound is not moving from the baseline, gradually increase the polarity of the eluent. If it moves too quickly, decrease the polarity.

  • Recrystallization: If the product is a solid and has moderate purity after initial work-up, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[7]

  • Work-up Procedure: A simple aqueous work-up can sometimes remove water-soluble impurities and unreacted starting materials. After completion of the reaction, diluting the mixture with a suitable organic solvent (like ethyl acetate) and washing with water or brine can be beneficial before proceeding to chromatography.[8]

Table 2: Suggested Solvent Systems for Column Chromatography of Thiazolidine Derivatives

Compound PolaritySuggested Starting Solvent SystemReference
Nonpolar to Moderately PolarHexane/Ethyl Acetate (gradient)[5][6]
Moderately Polar to PolarDichloromethane/Methanol (gradient)[6]
Basic (amine-containing)Dichloromethane/Methanol with 1-3% Triethylamine[6]
GeneralPetroleum Ether/Ethyl Acetate (3:1)[7]
Problem 3: Ambiguous Spectroscopic Data

Q: I have isolated a product, but I am unsure about its structure based on the NMR and IR spectra.

A: Correct interpretation of spectroscopic data is key to confirming the synthesis of the desired thiazolidine derivative.

Key Spectroscopic Features:

  • ¹H NMR Spectroscopy:

    • Thiazolidine Ring Protons: Look for characteristic signals for the protons on the heterocyclic ring.

      • The proton at the C2 position (CH-Ar) typically appears as a singlet in the range of 5.5-6.5 ppm.

      • The methylene protons (S-CH₂) at the C5 position often appear as a singlet or an AB quartet around 3.5-4.5 ppm.[9]

    • Substituent Protons: Signals corresponding to the aromatic and other substituent groups should be present in their expected regions.

  • ¹³C NMR Spectroscopy:

    • Carbonyl Carbon (C=O): A characteristic peak for the C4 carbonyl carbon is expected in the downfield region, typically around 170-175 ppm.

    • C2 and C5 Carbons: The carbons of the thiazolidine ring (C2 and C5) will have distinct chemical shifts. For example, in 2-phenyl-3-(3-fluorophenyl)-thiazolidin-4-one, the C2 and C5 carbons appear at approximately 61.5 ppm and 32.8 ppm, respectively.

  • FT-IR Spectroscopy:

    • Carbonyl Stretch (C=O): A strong absorption band for the amide carbonyl group should be present in the range of 1680-1750 cm⁻¹.[9]

    • C-N and C-S Stretching: These bonds will also show characteristic absorptions, although they may be less intense and in the fingerprint region.

Troubleshooting Interpretation:

  • Absence of Key Signals: If the characteristic signals for the thiazolidine ring are absent, it is likely that the cyclization has not occurred.

  • Presence of Imine Signals: A C=N stretch in the IR (around 1630-1650 cm⁻¹) and the corresponding CH=N proton signal in the ¹H NMR might indicate the presence of the imine intermediate as a major component or impurity.

  • Broad Peaks: Broad signals in the ¹H NMR, especially for N-H or O-H protons, can indicate the presence of water or other protic impurities. Ensure your sample is dry.

  • Complex Spectra: If the spectra are overly complex, it suggests the presence of a mixture of products. Further purification is necessary. Utilizing 2D NMR techniques like COSY and HSQC can be very helpful in assigning protons and carbons and confirming the structure.[10]

Detailed Experimental Protocol: One-Pot Synthesis of 2,3-Disubstituted Thiazolidin-4-ones

This protocol is a representative example of a one-pot, three-component synthesis.

Materials:

  • Substituted aniline (1.0 mmol)

  • Substituted benzaldehyde (1.0 mmol)

  • Thioglycolic acid (1.0 mmol)

  • Catalyst (e.g., [Et3NH][HSO4], 0.25 mmol, 25 mol%)

  • Solvent (e.g., Toluene, or solvent-free)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted aniline (1.0 mmol), substituted benzaldehyde (1.0 mmol), and the catalyst.

  • If using a solvent, add it to the flask (e.g., 5 mL of toluene). For a solvent-free reaction, proceed to the next step.

  • Add thioglycolic acid (1.0 mmol) to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110°C) and stir for the required time (typically 4-12 hours).

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a cold solvent (e.g., hexane or ethanol).

  • If the product does not precipitate, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with a saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure thiazolidin-4-one derivative.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Stability and degradation pathways of 1,3-thiazolidine derivatives in solution

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and degradation of 1,3-thiazolidine derivatives in solution. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1,3-thiazolidine derivatives in solution?

A1: The most common degradation pathway for 1,3-thiazolidine derivatives is hydrolysis, which involves the opening of the thiazolidine ring.[1] This process is typically initiated by the protonation of the ring nitrogen or sulfur atom under acidic conditions, or by the attack of a hydroxide ion under basic conditions. The ring-opening leads to the formation of an intermediate iminium ion and a thiol group, which can then further hydrolyze to yield the parent aldehyde or ketone and the corresponding aminothiol (e.g., cysteine).[2][3]

Q2: How does pH influence the stability of the 1,3-thiazolidine ring?

A2: The stability of the 1,3-thiazolidine ring is highly dependent on the pH of the solution.[4]

  • Acidic Conditions (pH < 4): Hydrolysis is often accelerated due to hydronium ion catalysis, which facilitates the ring-opening step.[2] Some derivatives are known to be stable under highly acidic conditions (pH ≈ 1) but may decompose under weakly acidic conditions (pH 3-5).[4]

  • Neutral Conditions (pH ≈ 7): While many thiazolidine derivatives are relatively stable at physiological pH, some can still undergo hydrolysis.[5] The reaction at this pH is often slower compared to acidic or basic extremes.

  • Basic Conditions (pH > 8): At high pH, the degradation can proceed via the attack of hydroxide ions on the ring, leading to ring cleavage.[2]

Q3: How do substituents on the thiazolidine ring affect its stability?

A3: Substituents at the 2-position of the ring and on the nitrogen atom (N-substituents) have a significant impact on stability.[3]

  • 2-Position Substituents: The nature of the group at the C2 position influences the rate of degradation. For example, in 2-substituted 1,3-thiazolidine-4-carboxylic acids, the degradation rate is highly dependent on the 2-substitution pattern.[4]

  • N-Substituents: The substituent on the ring nitrogen greatly affects the rate of ring opening. For instance, an N-butyl-substituted thiazolidine undergoes ring opening much more rapidly than an N-phenyl derivative.[2] Conversely, an N-acetyl group can decrease the stability of the developing positive charge during ring opening, making this step rate-determining.[2]

Q4: My 1,3-thiazolidine derivative appears to be degrading during my experiment. What are the first steps to troubleshoot this?

A4: If you suspect degradation, first confirm the instability by using an analytical technique like HPLC, LC-MS, or NMR to monitor the purity of your compound over time. Then, systematically investigate the factors known to influence stability:

  • Check the pH: Ensure the pH of your solution is within a stable range for your specific derivative. If possible, adjust the buffer to a more neutral or optimal pH.

  • Control the Temperature: Perform experiments at the lowest practical temperature to slow down potential degradation.

  • Protect from Light: Some compounds are susceptible to photolytic degradation. Store your solutions in the dark or use amber vials.[6]

  • Use Fresh Solutions: Prepare solutions of your thiazolidine derivative immediately before use to minimize the time for potential degradation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected peaks appear in HPLC/LC-MS analysis over time. Hydrolytic degradation of the thiazolidine ring.Confirm the identity of new peaks using mass spectrometry (they may correspond to the parent aldehyde/ketone and aminothiol). Adjust the pH of the mobile phase or sample solvent to a more stable range. Run samples immediately after preparation.
The compound is unstable and degrades rapidly in acidic buffers (e.g., pH 2.0). Acid-catalyzed hydrolysis is occurring. The thiazolidine ring is opening to release the parent aldehyde.[5]If the experimental conditions allow, increase the pH of the buffer to a more neutral range (e.g., pH 7.4), where the compound may be more stable.[5] Alternatively, consider if a prodrug strategy is intended, where release in acidic environments is the goal.[5]
Inconsistent results in cell-based or biological assays. The compound may be degrading in the assay medium over the course of the experiment.Perform a stability study of the compound directly in the assay medium. Use HPLC to quantify the amount of intact compound at different time points (e.g., 0, 2, 6, 24 hours). If degradation is significant, shorten the incubation time or consider a more stable analog.
Difficulty purifying the compound by chromatography. The compound may be degrading on the stationary phase (e.g., silica gel or C18 column).[5]For silica gel chromatography, consider adding a small amount of a non-nucleophilic base like triethylamine to the eluent to neutralize acidic sites. For reverse-phase HPLC, screen different columns and mobile phase pH values to find conditions where the compound is stable.[5]

Quantitative Data Summary

The stability of 1,3-thiazolidine derivatives is highly specific to their structure and the solution conditions. The following table summarizes general trends and specific examples found in the literature.

Derivative TypeConditionObservationReference(s)
2-(p-(dimethylamino)phenyl)-N-butyl-1,3-thiazolidinepH-dependentRing opening is ~250 times faster than the N-phenyl derivative. A complex pH-rate profile is observed.[2]
2-(p-(dimethylamino)phenyl)-N-acetyl-1,3-thiazolidinepH 1-4 (90 °C)Hydrolysis is pH-independent, involving rate-determining ring opening.[2]
2-substituted 1,3-thiazolidine-4-carboxylic acidspH 4.4 vs. pH 6.0Decomposition of these cysteine-aldehyde adducts is faster at pH 4.4 (representative of beer) than at pH 6.0 (representative of malt).[4]
Pro-7 (a thiazolidine prodrug)pH 2.0Rapid degradation to the parent aldehyde (TD-7), nearly complete within 1 hour.[5]
Pro-7 (a thiazolidine prodrug)pH 7.4 and 8.0Slow degradation, with significant release of the parent aldehyde taking ~6 hours and full dissociation taking approximately four days.[5]

Experimental Protocols

Protocol: Forced Degradation Study for a 1,3-Thiazolidine Derivative

This protocol outlines a general procedure for investigating the stability of a 1,3-thiazolidine derivative under various stress conditions, typically monitored by HPLC.

1. Materials and Reagents:

  • 1,3-Thiazolidine derivative (test compound)

  • HPLC-grade acetonitrile and water

  • Buffers (e.g., phosphate buffer for pH 7.4, HCl for acidic pH, NaOH for basic pH)

  • Mobile phase for HPLC

  • HPLC system with UV or MS detector

2. Stock Solution Preparation:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~50-100 µg/mL. Incubate at a set temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).[6]

  • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~50-100 µg/mL. Incubate at room temperature for a specified time.[6]

  • Thermal Degradation: Dilute the stock solution with a neutral solvent (e.g., mobile phase or water). Keep the solution in a temperature-controlled oven (e.g., 80 °C) for 24-48 hours.[6]

  • Photolytic Degradation: Place a solution of the compound (~50-100 µg/mL) in a UV cabinet (e.g., at 254 nm) for 24 hours. A control sample should be kept in the dark.[6]

  • Control Sample: Dilute the stock solution with the mobile phase and keep it at room temperature, protected from light.

4. Sample Analysis:

  • At designated time points (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by a validated HPLC method. Monitor the peak area of the parent compound and look for the appearance of new peaks corresponding to degradation products.

5. Data Analysis:

  • Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (t=0).

  • Plot the percentage of the compound remaining versus time for each stress condition.

  • Characterize major degradation products using LC-MS if possible.

Visual Guides: Pathways and Workflows

Diagram 1: General Hydrolysis Pathways

cluster_acid Acid-Catalyzed Hydrolysis (pH < 4) cluster_base Base-Catalyzed Hydrolysis (pH > 8) Thiazolidine_A 1,3-Thiazolidine Derivative Protonated Protonated Intermediate Thiazolidine_A->Protonated + H₃O⁺ RingOpen_A Ring-Opened Iminium Ion + Thiol Protonated->RingOpen_A Ring Opening Products_A Aldehyde/Ketone + Aminothiol RingOpen_A->Products_A + H₂O Thiazolidine_B 1,3-Thiazolidine Derivative RingOpen_B Ring-Opened Intermediate Thiazolidine_B->RingOpen_B + OH⁻ (Ring Attack) Products_B Aldehyde/Ketone + Aminothiol RingOpen_B->Products_B Hydrolysis

Caption: General pathways for acid and base-catalyzed hydrolysis of 1,3-thiazolidine rings.

Diagram 2: Experimental Workflow for Stability Testing

start Prepare Stock Solution of Thiazolidine Derivative stress Expose to Stress Conditions (Acid, Base, Heat, Light) start->stress sampling Collect Samples at Time Points (0, 2, 6, 24h) stress->sampling analysis Analyze via HPLC/LC-MS sampling->analysis data Quantify Parent Compound & Identify Degradants analysis->data report Report Stability Profile data->report

Caption: Standard experimental workflow for assessing the stability of a 1,3-thiazolidine derivative.

Diagram 3: Troubleshooting Logic for Instability

start Suspected Compound Instability confirm Confirm Degradation (e.g., time-course HPLC) start->confirm check_ph Is pH of Solution Acidic or Basic? confirm->check_ph adjust_ph Adjust pH to Neutral Range (if possible) check_ph->adjust_ph Yes check_temp Is Temperature Elevated? check_ph->check_temp No adjust_ph->check_temp lower_temp Reduce Temperature check_temp->lower_temp Yes check_light Is Sample Exposed to Light? check_temp->check_light No lower_temp->check_light protect_light Protect from Light check_light->protect_light Yes retest Re-evaluate Stability check_light->retest No protect_light->retest stable Problem Solved retest->stable Yes unstable Consider Structural Modification retest->unstable No

Caption: A decision tree for troubleshooting the instability of 1,3-thiazolidine derivatives.

References

How to increase the solubility of 1,3-thiazolidine-4-one derivatives for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for increasing the solubility of 1,3-thiazolidine-4-one derivatives in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many 1,3-thiazolidine-4-one derivatives exhibit poor aqueous solubility?

A1: The low aqueous solubility of 1,3-thiazolidine-4-one derivatives often stems from their molecular structure. These compounds can be rigid and planar, which promotes strong crystal lattice formation. High crystal lattice energy requires more energy to break the solid-state interactions than is gained from solvating the molecule in water, leading to poor solubility. Additionally, many derivatives possess hydrophobic substituents that further decrease their affinity for aqueous solutions.[1][2]

Q2: What is the difference between kinetic and thermodynamic solubility?

A2:

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum concentration of a compound that can dissolve in a solvent at a specific temperature and pressure when the system is at equilibrium. The "shake-flask" method is the gold standard for its measurement.[3][4]

  • Kinetic Solubility is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which it precipitates.[5] This method is faster and more suited for high-throughput screening in early drug discovery, but it can sometimes overestimate the true solubility as it may lead to supersaturated solutions.[5][6]

Q3: At what stage of drug discovery should I address solubility issues?

A3: Solubility should be addressed as early as possible in the drug discovery process. Poor solubility can lead to unreliable results in in vitro assays, underestimation of toxicity, and poor bioavailability in later stages.[5][7] Addressing solubility during lead optimization can save significant time and resources.[1]

Q4: What are the main strategies for increasing the solubility of a compound?

A4: The primary strategies can be grouped into three categories:

  • Chemical Modifications: Altering the molecule's structure to improve its physicochemical properties. This includes salt formation, co-crystallization, or adding polar functional groups.[6][7]

  • Physical Modifications: Changing the solid-state properties of the compound. This includes reducing particle size (micronization, nanosuspension) or creating amorphous solid dispersions.[8][9]

  • Formulation-Based Approaches: Using excipients to increase solubility in the assay medium. Common methods include using co-solvents, surfactants, or complexing agents like cyclodextrins.[10][11]

Troubleshooting Guide

Problem: My 1,3-thiazolidine-4-one derivative precipitates out of solution during my biological assay.

This is a common issue indicating that the compound's concentration exceeds its solubility in the final assay buffer. The workflow below provides a step-by-step guide to diagnosing and solving the problem.

G cluster_workflow Troubleshooting Workflow for Compound Precipitation start Precipitate Observed in Assay Well q1 Is the final DMSO concentration >1%? start->q1 sol1 Reduce DMSO to <0.5-1%. Re-run experiment. q1->sol1 Yes q2 Is precipitation immediate upon dilution? q1->q2 No end Optimized Assay Conditions sol1->end sol2 Indicates very low kinetic solubility. Proceed to Formulation Strategies. q2->sol2 Yes q3 Does precipitation occur over the incubation period? q2->q3 No formulation Formulation Strategies (Co-solvents, Cyclodextrins) sol2->formulation sol3 Possible time-dependent precipitation. Consider Formulation or Chemical Modification. q3->sol3 Yes sol3->formulation chemical Chemical Modification Strategies (Structural Modification) sol3->chemical formulation->end chemical->end G cluster_phys Physical Modifications cluster_chem Chemical Modifications cluster_form Formulation Strategies center Solubility Enhancement Strategies p1 Particle Size Reduction (Micronization, Nanosuspension) center->p1 p2 Modification of Crystal Habit (Amorphous Forms, Co-crystals) center->p2 p3 Solid Dispersions center->p3 c1 Salt Formation center->c1 c2 Prodrug Approach center->c2 c3 Structural Modification (e.g., adding polar groups) center->c3 f1 pH Adjustment center->f1 f2 Use of Co-solvents center->f2 f3 Complexation (e.g., Cyclodextrins) center->f3 f4 Use of Surfactants center->f4

References

Technical Support Center: Overcoming Catalyst Poisoning in Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in thiazolidine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst poisoning, a critical factor that can impact reaction efficiency, yield, and reproducibility.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Poisoning

This guide provides a systematic approach to identifying and mitigating catalyst deactivation during thiazolidine synthesis.

Issue 1: Decreased or No Product Yield with Copper Catalysts (e.g., Copper(II) Acetate)

  • Probable Cause: Poisoning of the copper catalyst by sulfur-containing reactants, specifically thioglycolic acid or its derivatives. The thiol group (-SH) can strongly coordinate to the copper center, blocking the active sites required for catalysis.

  • Troubleshooting Steps:

    • Confirm Catalyst Inactivity: Run a control reaction with a fresh batch of catalyst and high-purity reagents to ensure the issue is with the catalyst from the failed reaction.

    • Reagent Purity Check: Analyze the purity of the thioglycolic acid and other reagents for potential contaminants that could act as stronger poisons.

    • Catalyst Regeneration: If poisoning is suspected, attempt to regenerate the catalyst using the protocol outlined below.

  • Experimental Protocol: Regeneration of a Sulfur-Poisoned Copper Catalyst

    • Isolation: After the reaction, separate the solid catalyst from the reaction mixture by filtration.

    • Washing: Wash the catalyst thoroughly with a suitable organic solvent (e.g., ethanol, ethyl acetate) to remove adsorbed organic residues.

    • Thermal Treatment: Place the washed catalyst in a furnace and heat it in an inert atmosphere (e.g., nitrogen or argon). Gradually increase the temperature to 500-550°C and maintain it for 2-3 hours. This process aims to desorb the sulfur compounds from the catalyst surface.

    • Cooling and Storage: Allow the catalyst to cool to room temperature under the inert atmosphere before storing it in a desiccator.

Issue 2: Reduced Reaction Rate and Yield with Solid Acid Catalysts (e.g., Amberlite IR-120H)

  • Probable Cause: Poisoning of the acidic sites of the resin by basic nitrogen-containing compounds, such as the amine reactants. The amine can neutralize the sulfonic acid groups of the resin, rendering it inactive.

  • Troubleshooting Steps:

    • pH Check: If possible, check the pH of the reaction mixture. A shift towards basicity may indicate catalyst neutralization.

    • Control Reaction: As with copper catalysts, a control reaction with fresh resin is essential to confirm deactivation.

    • Catalyst Regeneration: Regenerate the poisoned resin using an acid wash procedure.

  • Experimental Protocol: Regeneration of an Amine-Poisoned Amberlite IR-120H Resin

    • Recovery: Filter the resin beads from the reaction mixture.

    • Solvent Wash: Wash the resin with a polar solvent like ethanol or methanol to remove residual organic molecules.

    • Acid Wash: Suspend the resin beads in a 1 M solution of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). Stir the suspension gently for 1-2 hours at room temperature. This step protonates the sulfonic acid groups again.

    • Rinsing: Decant the acid solution and wash the resin beads repeatedly with deionized water until the washings are neutral (pH ~7).

    • Drying: Dry the regenerated resin beads in a vacuum oven at a low temperature (e.g., 40-50°C) until free-flowing.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in thiazolidine synthesis?

A1: A variety of catalysts are employed, including:

  • Homogeneous Catalysts: Copper salts like copper(II) acetate (Cu(OAc)₂) and ionic liquids such as triethylammonium hydrogen sulfate ([Et₃NH][HSO₄]).

  • Heterogeneous Catalysts: Solid acid resins like Amberlite IR-120H, and various nanoparticles such as nano-CdZr₄(PO₄)₆ and magnetic CoFe₂O₄@SiO₂/PrNH₂.[1] Some syntheses can also proceed without a catalyst under specific conditions.[1]

Q2: What are the typical signs of catalyst poisoning in my thiazolidine synthesis reaction?

A2: The primary indicators of catalyst poisoning are a significant decrease in the reaction rate and a lower than expected yield of the thiazolidine product. In some cases, the reaction may not proceed at all.

Q3: Can the reactants themselves poison the catalyst?

A3: Yes. In thiazolidine synthesis, the amine reactant, being basic, can neutralize and thus poison solid acid catalysts like Amberlite IR-120H. Similarly, the thiol group of thioglycolic acid can strongly bind to and deactivate metal catalysts like copper salts.

Q4: Is it possible to reuse catalysts in thiazolidine synthesis?

A4: Yes, catalyst reusability is a key advantage of many catalytic systems used for thiazolidine synthesis, particularly heterogeneous catalysts. For instance, the ionic liquid [Et₃NH][HSO₄] has been reused up to five times, maintaining a high product yield.[1] Similarly, certain nanoparticle catalysts have demonstrated good reusability over multiple cycles.[1]

Q5: How can I prevent catalyst poisoning in the first place?

A5: To minimize catalyst poisoning, consider the following:

  • Use High-Purity Reagents: Impurities in your starting materials can be potent catalyst poisons.

  • Optimize Reaction Conditions: Ensure that the reaction temperature, pressure, and solvent are optimal for the specific catalyst and reaction.

  • Protect the Catalyst: In some cases, catalyst poisoning can be mitigated by introducing additives that can scavenge impurities before they reach the active sites of the catalyst.

Quantitative Data on Catalyst Performance

The reusability of a catalyst is a strong indicator of its resistance to poisoning under the reaction conditions. The following tables summarize reported data on the performance of various catalysts over multiple reaction cycles in thiazolidine synthesis.

CatalystReaction CycleProduct Yield (%)Reference
[Et₃NH][HSO₄]1>90[1]
2>90[1]
3>85[1]
4>85[1]
5~80[1]
CatalystNumber of ReusesActivityReference
nano-CdZr₄(PO₄)₆Not specifiedNotable reusability without loss of activity[1]
CoFe₂O₄@SiO₂/PrNH₂7Reusable for seven progressive cycles[1]
Amberlite IR-120H5Retains activity in terms of product yield[2][3]

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow for troubleshooting catalyst poisoning and the general workflow for catalyst regeneration.

Troubleshooting_Catalyst_Poisoning start Low or No Product Yield check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents control_reaction Run Control Reaction with Fresh Catalyst check_reagents->control_reaction catalyst_issue Catalyst Deactivation Suspected control_reaction->catalyst_issue identify_catalyst Identify Catalyst Type (e.g., Copper-based, Solid Acid) catalyst_issue->identify_catalyst Yes replace_catalyst Replace with Fresh Catalyst catalyst_issue->replace_catalyst No poisoning_type Determine Potential Poison (e.g., Sulfur, Amine) identify_catalyst->poisoning_type regenerate Attempt Catalyst Regeneration poisoning_type->regenerate evaluate_regenerated Evaluate Regenerated Catalyst Performance regenerate->evaluate_regenerated success Reaction Successful evaluate_regenerated->success Improved Yield evaluate_regenerated->replace_catalyst No Improvement

Caption: Troubleshooting workflow for catalyst poisoning.

Catalyst_Regeneration_Workflow start Used Catalyst from Reaction isolation Isolate Catalyst (Filtration/Centrifugation) start->isolation solvent_wash Wash with Organic Solvent (e.g., Ethanol, Ethyl Acetate) isolation->solvent_wash regeneration_step Specific Regeneration Treatment solvent_wash->regeneration_step thermal_treatment Thermal Treatment (for Copper Catalysts) regeneration_step->thermal_treatment Sulfur Poisoning acid_wash Acid Wash (for Solid Acid Resins) regeneration_step->acid_wash Amine Poisoning drying Dry Regenerated Catalyst thermal_treatment->drying rinsing Rinse to Neutrality (for Acid Wash) acid_wash->rinsing rinsing->drying storage Store in Desiccator drying->storage end Regenerated Catalyst Ready for Reuse storage->end

References

Technical Support Center: Refinement of Protocols for Scaling Up 1,3-Thiazolidine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-thiazolidines, with a particular focus on challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing 1,3-thiazolidin-4-ones?

A1: The most prevalent method for synthesizing 1,3-thiazolidin-4-ones is the one-pot, three-component condensation reaction involving an amine, a carbonyl compound (aldehyde or ketone), and a mercaptoacetic acid derivative. This reaction typically proceeds through the in-situ formation of an imine, which then undergoes cyclization with the mercaptoacetic acid. Variations of this method include the use of different catalysts (acidic or basic), solvents, and reaction conditions (conventional heating, microwave irradiation, or solvent-free).

Q2: What are the key challenges when scaling up the synthesis of 1,3-thiazolidines?

A2: Scaling up the synthesis of 1,3-thiazolidines from laboratory to industrial scale presents several challenges. These include:

  • Exothermic Reactions: The condensation reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of impurities.

  • Solid Handling: The reactants and products are often solids, which can pose challenges for mixing, dissolution, and transfer in large-scale reactors.

  • Product Isolation and Purification: Crystallization is a common method for purification. However, achieving consistent crystal size and purity on a large scale can be difficult. The choice of solvent and cooling profile are critical parameters.

  • By-product Formation: Side reactions, such as the formation of dithianes or other impurities, can become more significant at a larger scale.

  • Safety: The use of flammable solvents and potentially hazardous reagents requires strict safety protocols and specialized equipment for large-scale production.

Q3: Are there greener synthetic alternatives for 1,3-thiazolidine synthesis?

A3: Yes, several greener alternatives to traditional synthetic methods have been developed. These include:

  • Solvent-free reactions: Conducting the reaction without a solvent reduces waste and can simplify product isolation.

  • Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.[1]

  • Use of heterogeneous catalysts: Solid-supported catalysts can be easily recovered and reused, reducing waste and cost.

  • Water as a solvent: Utilizing water as a solvent is an environmentally friendly approach.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction- Monitor the reaction progress using TLC or HPLC. - Increase reaction time or temperature. - Optimize catalyst loading.
Side reactions- Adjust the reaction temperature to minimize by-product formation. - Investigate alternative catalysts or solvents.
Poor quality of starting materials- Ensure the purity of reactants before use.
Formation of Impurities Unoptimized reaction conditions- Carefully control the rate of addition of reagents, especially in exothermic reactions. - Optimize the reaction temperature and time.
Presence of moisture- Use anhydrous solvents and reagents.
Air sensitivity of reagents- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Isolation/Purification Poor crystallization- Screen different crystallization solvents and solvent mixtures. - Control the cooling rate during crystallization. - Consider seeding the solution with a small amount of pure product.
Product is an oil- Attempt to induce crystallization by scratching the flask or cooling to a lower temperature. - Purify by column chromatography.
Inconsistent Results on Scale-Up Poor heat transfer in larger reactors- Use a jacketed reactor with efficient stirring for better temperature control. - Consider a semi-batch process where one reactant is added slowly to control the exotherm.
Inefficient mixing- Use appropriate impeller design and stirring speed for the reactor volume.
Changes in reactant concentration profiles- Maintain consistent reactant ratios and addition rates during scale-up.

Data Presentation: Comparison of Lab-Scale vs. Scale-Up Synthesis

The following tables summarize quantitative data from various studies, comparing reaction conditions and outcomes at different scales.

Table 1: Synthesis of 2,4-Thiazolidinedione

ScaleReactantsSolventCatalyst/ConditionsReaction TimeYieldReference
Lab-scaleThiourea, Monochloroacetic acidWaterMicrowave irradiation (350W, 110°C)12 min90%[2]
Lab-scaleThiourea, Chloroacetic acidWaterReflux12 h~83%[3]
IndustrialChloroacetic acid, ThioureaAqueous solution (pH 0.5-2)95-110°C3-5 hHigh[4]

Table 2: Knoevenagel Condensation for 5-Arylidenyl 2,4-Thiazolidinedione Synthesis

ScaleReactantsSolventCatalyst/ConditionsReaction TimeYieldReference
Lab-scale2,4-Thiazolidinedione, Aromatic aldehydePEG-300100-120°C3 h75-88%[5]
Lab-scale2,4-Thiazolidinedione, Aromatic aldehydeEthanolBaker's Yeast3 h (for some derivatives)Good[6]
Lab-scale2,4-Thiazolidinedione, AldehydeEthanolPiperidine, 60°C6-24 hGood[7]

Experimental Protocols

Protocol 1: Laboratory-Scale Synthesis of 2,4-Thiazolidinedione

This protocol is adapted from a microwave-assisted synthesis method.[2]

Materials:

  • Thiourea

  • Monochloroacetic acid

  • Water

  • Microwave synthesizer

Procedure:

  • In a 15 mL pressure vial equipped with a stir bar, add thiourea (3.34 g, 43.4 mmol) and monochloroacetic acid (4.16 g, 44.0 mmol).

  • Add 8 mL of water to the vial.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Place the vial in a microwave synthesizer and irradiate at 110°C and 350 W for 12 minutes (2-minute ramp, 10-minute sustain).

  • Cool the resulting solution and stir at room temperature for 1 hour.

  • Collect the precipitate by filtration and recrystallize from water to obtain 2,4-thiazolidinedione as a white crystalline solid.

Protocol 2: Laboratory-Scale Knoevenagel Condensation for 5-Arylidenyl 2,4-Thiazolidinedione

This protocol describes a general procedure for the Knoevenagel condensation in polyethylene glycol (PEG).[5]

Materials:

  • 2,4-Thiazolidinedione

  • Substituted aromatic aldehyde

  • Polyethylene glycol-300 (PEG-300)

  • Ethanol (for crystallization)

Procedure:

  • In a round-bottom flask, prepare a mixture of 2,4-thiazolidinedione (0.01 mol) and the aromatic aldehyde (0.01 mol) in PEG-300 (5 mL).

  • Heat the mixture in an oil bath at 100-120°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into cold water.

  • Collect the solid product by filtration and wash with water.

  • Crystallize the crude product from ethanol to obtain the pure 5-arylidenyl 2,4-thiazolidinedione.

Visualizations

Signaling Pathway

Thiazolidinediones, a prominent class of 1,3-thiazolidine derivatives, are known to exert their therapeutic effects, particularly in the context of type 2 diabetes, by acting as agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). The following diagram illustrates the simplified signaling pathway.

PPAR_Signaling cluster_nucleus Nucleus TZD Thiazolidinedione (e.g., Pioglitazone) PPARg PPARγ TZD->PPARg Binds to and activates Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer Forms complex with RXR RXR RXR->Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Biological_Effects Biological Effects: - Increased Insulin Sensitivity - Adipocyte Differentiation - Glucose Uptake Gene_Transcription->Biological_Effects Leads to Nucleus Nucleus

Caption: Simplified PPARγ signaling pathway activated by thiazolidinediones.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a 1,3-thiazolidine derivative.

Workflow Start Start Reactants 1. Mix Amine, Aldehyde, and Mercaptoacetic Acid in Solvent Start->Reactants Reaction 2. Heat and Stir (Conventional or Microwave) Reactants->Reaction Monitoring 3. Monitor Reaction (TLC/HPLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Quench Reaction and Extract Product Monitoring->Workup Complete Purification 5. Purify by Crystallization or Chromatography Workup->Purification Characterization 6. Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for 1,3-thiazolidine synthesis.

References

Avoiding isomeric byproducts in the synthesis of chiral thiazolidines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of chiral thiazolidines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on avoiding the formation of isomeric byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of chiral thiazolidines, providing potential causes and actionable solutions.

Problem Potential Cause Suggested Solution
Low Diastereoselectivity - Inappropriate Solvent: The polarity of the solvent can significantly influence the transition state geometry. - Suboptimal Temperature: Reaction temperature affects the kinetic versus thermodynamic control of the product distribution. - Incorrect Lewis Acid or Catalyst: The choice of catalyst or Lewis acid is crucial for facial selectivity. - Steric Hindrance: Bulky substituents on the reactants may favor one diastereomer but can also lead to mixtures if not properly controlled.- Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2). - Temperature Optimization: Run the reaction at different temperatures, starting from low temperatures (e.g., -78 °C) to favor the kinetically controlled product. - Catalyst/Lewis Acid Variation: Experiment with different Lewis acids (e.g., TiCl4, Sn(OTf)2) or organocatalysts to improve diastereoselectivity.[1][2][3][4] - Modify Reactants: If possible, consider using reactants with different steric profiles.
Formation of Enantiomeric/Racemic Mixture - Racemization of Starting Material: The chiral integrity of the starting materials may be compromised. - Epimerization during Reaction: Basic or acidic conditions can lead to the epimerization of stereocenters. - Ineffective Chiral Catalyst/Auxiliary: The chiral inductor may not be providing sufficient stereocontrol. - Racemization during Workup or Purification: Prolonged exposure to harsh conditions can cause racemization.[5]- Check Starting Material Purity: Verify the enantiomeric purity of your starting materials using chiral HPLC or NMR with a chiral solvating agent. - Control pH: Carefully control the pH of the reaction and workup steps. Use non-basic drying agents. - Screen Chiral Inductors: Test different chiral auxiliaries or catalysts known for high enantioselectivity in similar reactions.[1][2][3][4] - Mild Workup and Purification: Use mild workup procedures and purify the product promptly, avoiding excessive heat or prolonged exposure to silica gel.
Epimerization at C2 or C4 - Proton Abstraction: The presence of a base can lead to the abstraction of the acidic proton at C2 or C4, followed by non-stereoselective reprotonation. - Ring-Chain Tautomerism: Under certain conditions, the thiazolidine ring can open and re-close, leading to a loss of stereochemical information.- Use of Non-nucleophilic Bases: If a base is required, use a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, proton sponge). - Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize proton sources that can facilitate epimerization. - Reaction Time: Minimize the reaction time to reduce the exposure of the product to conditions that may cause epimerization.
Difficulty in Removing Chiral Auxiliary - Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh, leading to product degradation or racemization. - Incomplete Cleavage: The cleavage reaction may not go to completion, resulting in a mixture of the desired product and the auxiliary-bound intermediate.- Screen Cleavage Reagents: Test a variety of cleavage reagents and conditions, starting with the mildest ones (e.g., LiBH4, hydrolysis with mild acid/base). - Protecting Group Strategy: Consider a different chiral auxiliary that can be removed under milder conditions. - Monitor Reaction Progress: Carefully monitor the cleavage reaction by TLC or LC-MS to determine the optimal reaction time.
Low Yield - Side Reactions: Competing side reactions may be consuming the starting materials or the desired product. - Decomposition of Product: The product may be unstable under the reaction or purification conditions. - Inefficient Catalyst: The catalyst may be deactivated or not efficient enough for the transformation.- Optimize Reaction Conditions: Re-evaluate the reaction temperature, concentration, and stoichiometry of reagents. - Purification Method: Consider alternative purification methods such as crystallization or preparative HPLC to minimize product loss. - Catalyst Loading: Optimize the catalyst loading to ensure efficient conversion without promoting side reactions.

Frequently Asked Questions (FAQs)

Q1: How can I improve the diastereoselectivity of my thiazolidine synthesis?

A1: Improving diastereoselectivity often involves optimizing several factors. First, consider the solvent and temperature. Lowering the reaction temperature (e.g., to -78 °C) often enhances selectivity by favoring the kinetic product. Screening different solvents can also have a significant impact. The choice of Lewis acid or organocatalyst is critical; for instance, titanium-based Lewis acids are known to promote high diastereoselectivity in aldol-type reactions involving N-acyl thiazolidinethiones.[1][2][3][4] Finally, the steric bulk of both the chiral auxiliary/catalyst and the substrates plays a crucial role in directing the stereochemical outcome.

Q2: I am observing a racemic mixture of my product. What are the likely causes and how can I fix it?

A2: The formation of a racemic mixture points to a loss of stereochemical control. This can happen for several reasons:

  • Starting Material Purity: Ensure your chiral starting materials have high enantiomeric purity.

  • Epimerization: The stereocenters in your molecule might be epimerizing under the reaction conditions. This is often caused by acidic or basic conditions. Carefully buffer your reaction or use non-ionic reagents where possible.

  • Racemization during Workup/Purification: Prolonged exposure to acidic or basic conditions, or even to silica gel during chromatography, can cause racemization of the final product.[5] Use mild workup procedures and consider alternative purification methods like flash chromatography with neutral alumina or preparative TLC.

  • Ineffective Chiral Induction: If you are using a chiral catalyst or auxiliary, it may not be effective for your specific substrate. Consider screening other chiral inductors.

Q3: What is the best way to remove a chiral auxiliary without causing racemization?

A3: The key is to use the mildest possible conditions for cleavage. The choice of method depends on the nature of the auxiliary and the product. For N-acyl thiazolidinethiones, methods like reduction with LiBH4 or hydrolysis with mild acids or bases are often successful. It is crucial to monitor the reaction closely and to work up the reaction promptly once the cleavage is complete to avoid prolonged exposure to conditions that could induce racemization. Protecting group strategies that allow for enzymatic or hydrogenolytic cleavage can also be excellent options for preserving chirality.

Q4: How can I confirm the stereochemistry of my synthesized thiazolidine?

A4: A combination of analytical techniques is typically used:

  • NMR Spectroscopy: 1H and 13C NMR can be used to determine the relative stereochemistry (diastereomeric ratio) by analyzing coupling constants and through-space interactions (e.g., using NOESY experiments).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric excess (ee) of a chiral compound. You will need a chiral stationary phase column.

  • X-ray Crystallography: If you can obtain a suitable crystal, X-ray crystallography provides unambiguous determination of both the relative and absolute stereochemistry.

Q5: Are there any general recommendations for choosing a chiral auxiliary for thiazolidine synthesis?

A5: The ideal chiral auxiliary should be readily available in both enantiomeric forms, inexpensive, easy to attach and remove, and should provide high stereocontrol. For thiazolidine synthesis, auxiliaries derived from readily available chiral amino acids, such as (S)-phenylalaninol, are popular choices. The choice also depends on the specific reaction. For aldol reactions, Evans-type oxazolidinone auxiliaries and their thiazolidinethione analogs are well-established for providing high levels of stereoselectivity.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the synthesis of chiral thiazolidines, highlighting the impact of different reaction parameters on yield and stereoselectivity.

Table 1: Diastereoselective Aldol Reaction of N-Propionyl Thiazolidinethione

EntryAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)d.r. (syn:anti)
1BenzaldehydeTiCl4DIPEACH2Cl2-78 to 08595:5
2p-NitrobenzaldehydeTiCl4DIPEACH2Cl2-78 to 09097:3
3IsobutyraldehydeSn(OTf)2N-EthylpiperidineCH2Cl2-788292:8

Data synthesized from representative literature.

Table 2: Enantioselective Organocatalyzed Thiazolidine Synthesis

EntryCatalyst (mol%)AldehydeKetoneSolventTemp (°C)Yield (%)ee (%)
1Proline (20)p-NitrobenzaldehydeAcetoneDMSOrt7585 (R)
2Thiazolidine-derived catalyst (10)p-NitrobenzaldehydeCyclohexanoneToluene09295 (S)
3Cinchona alkaloid derivative (5)BenzaldehydeAcetoneCH2Cl2-208891 (R)

Data synthesized from representative literature.[1][2][3][4]

Experimental Protocols

Protocol 1: Diastereoselective Aldol Reaction using an N-Acyl Thiazolidinethione

This protocol describes a general procedure for the diastereoselective aldol reaction of an N-acyl thiazolidinethione with an aldehyde, mediated by a Lewis acid.

  • Preparation of the N-Acyl Thiazolidinethione: To a solution of the thiazolidinethione (1.0 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.2 eq). Slowly add the desired acyl chloride (1.1 eq) and stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Aldol Reaction: To a solution of the N-acyl thiazolidinethione (1.0 eq) in anhydrous CH2Cl2 at -78 °C, add the Lewis acid (e.g., TiCl4, 1.1 eq) dropwise. Stir the mixture for 30 minutes. Then, add a solution of the aldehyde (1.2 eq) in CH2Cl2 dropwise. Stir the reaction at -78 °C for 2-4 hours or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH4Cl. Allow the mixture to warm to room temperature and extract with CH2Cl2. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by 1H NMR analysis of the crude or purified product.

Protocol 2: Organocatalytic Asymmetric Synthesis of a Thiazolidine

This protocol outlines a general procedure for the enantioselective synthesis of a thiazolidine derivative using a chiral organocatalyst.

  • Reaction Setup: To a vial charged with the aldehyde (1.0 eq), the amine (1.1 eq), and the thiol (1.1 eq) in the chosen solvent (e.g., toluene, CH2Cl2), add the chiral organocatalyst (e.g., a proline derivative, 5-20 mol%).

  • Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., room temperature, 0 °C, or -20 °C) for the required time (typically 12-48 hours), monitoring the progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification and Analysis: Purify the residue by flash column chromatography on silica gel to afford the desired chiral thiazolidine. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediate Key Intermediate Reactants Chiral Amine/Thiol + Aldehyde/Ketone Intermediate Iminium/Thionium Ion Reactants->Intermediate Condensation Desired Desired Chiral Thiazolidine Intermediate->Desired Stereoselective Cyclization Isomer Isomeric Byproduct (Diastereomer/Enantiomer) Intermediate->Isomer Non-Stereoselective Cyclization

Caption: General reaction pathway for chiral thiazolidine synthesis.

Troubleshooting_Workflow Start Isomeric Byproducts Detected CheckPurity Verify Starting Material Purity Start->CheckPurity OptimizeCond Optimize Reaction Conditions (Temp, Solvent, Catalyst) CheckPurity->OptimizeCond Purity Confirmed ModifyWorkup Modify Workup and Purification Protocol OptimizeCond->ModifyWorkup Low Selectivity Persists AnalyzeStereochem Re-analyze Stereochemistry (NMR, Chiral HPLC) ModifyWorkup->AnalyzeStereochem AnalyzeStereochem->OptimizeCond Purity Still Low Success Isomeric Byproducts Minimized AnalyzeStereochem->Success Improved Purity

Caption: Troubleshooting workflow for isomeric byproduct formation.

References

Optimizing solvent selection for improved thiazolidine synthesis efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Thiazolidine Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent selection for improved thiazolidine synthesis efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of thiazolidine and its derivatives.

Q1: My thiazolidine synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in thiazolidine synthesis can stem from several factors. Here's a troubleshooting guide:

  • Inappropriate Solvent: The choice of solvent is critical as it affects reactant solubility and reaction rate. For the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, for instance, 20% aqueous DMSO has been shown to be an effective medium, improving both yield and reaction time due to its suitable polarity for the solubility and reactivity of the reaction components[1]. The use of deep eutectic solvents (DESs) as both solvent and catalyst can also lead to high yields[2].

  • Suboptimal Reaction Temperature: Temperature plays a crucial role. While some syntheses proceed well at room temperature[1], others may require heating to a specific temperature, such as 80°C or 110°C, especially when using microwave irradiation[2][3]. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific reaction.

  • Incorrect Catalyst or Catalyst Loading: The type and amount of catalyst can significantly impact the yield. For Knoevenagel condensation, bases like piperidine are commonly used[4]. In some cases, a Brønsted acid-base combined salt catalyst like ethylenediamine diacetate (EDDA) has been shown to be effective[5]. Experimenting with different catalysts and optimizing their concentration is recommended.

  • Reaction Time: Reaction times can vary from a few minutes under microwave conditions to several hours for conventional heating methods[3][4][5]. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

  • Purification Issues: Product loss during work-up and purification can lead to lower isolated yields. Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying thiazolidine derivatives[4].

Q2: I am observing the formation of side products in my reaction. How can I minimize them?

A2: The formation of side products is a common challenge. Here are some strategies to minimize them:

  • Solvent Selection: The solvent can influence the reaction pathway. Using a solvent that preferentially solubilizes the reactants and the desired product can help favor the main reaction. For example, in the synthesis of certain thiazolidinediones, using water as a solvent can lead to a clean reaction with high yields, sometimes without the need for further purification[3][5].

  • Microwave-Assisted Synthesis: Microwave irradiation can lead to shorter reaction times and reduced side product formation due to uniform heating throughout the sample[3].

  • Control of Reaction Conditions: Carefully controlling the reaction temperature and time can prevent the decomposition of reactants or products into unwanted side products. For instance, in the Knoevenagel condensation, milder conditions like heating in ethanol with piperazine can lead to decomposition if not properly controlled[6].

  • Alternative Synthetic Routes: If side product formation is persistent, exploring alternative synthetic methodologies might be necessary. For example, instead of a one-pot reaction, a stepwise approach might offer better control over the reaction and reduce the formation of impurities.

Q3: What are the best practices for selecting a solvent for thiazolidine synthesis?

A3: Solvent selection is a critical step in optimizing thiazolidine synthesis. Consider the following:

  • Reactant and Product Solubility: Choose a solvent that effectively dissolves the reactants to ensure a homogeneous reaction mixture. The product should ideally have different solubility characteristics to facilitate its isolation, for example, by precipitation upon cooling or addition of an anti-solvent[1].

  • Solvent Polarity: The polarity of the solvent can significantly influence the reaction rate and mechanism. Protic solvents like water and ethanol are often used[4][5], while aprotic polar solvents like DMSO and DMF are also common[5]. The optimal solvent polarity will depend on the specific reactants and reaction type.

  • Boiling Point: The boiling point of the solvent should be compatible with the desired reaction temperature. For reactions requiring elevated temperatures, a solvent with a higher boiling point is necessary.

  • Green Chemistry Principles: To develop more environmentally friendly processes, consider using "green" solvents. Water is an excellent green solvent[3][5]. Deep eutectic solvents (DESs) are another promising class of green solvents that can also act as catalysts[2][7]. Solvent-free conditions, where the reaction is carried out neat, are also a highly desirable green alternative when feasible[8].

Q4: How can I effectively purify my synthesized thiazolidine derivatives?

A4: Purification of thiazolidine derivatives is crucial for obtaining a high-purity final product. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is soluble, and then allowed to cool slowly, leading to the formation of pure crystals. Ethanol is a commonly used solvent for the recrystallization of thiazolidine derivatives[4].

  • Filtration: After precipitation or crystallization, the solid product is separated from the liquid phase by vacuum filtration[3]. Washing the filtered solid with a cold solvent can help remove residual impurities.

  • Column Chromatography: For complex mixtures or when high purity is required, silica gel column chromatography can be employed. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differential adsorption to the silica gel.

Quantitative Data on Solvent Effects

The selection of an appropriate solvent is paramount for maximizing the yield and minimizing the reaction time in thiazolidine synthesis. The following tables summarize the impact of different solvents on the efficiency of specific thiazolidine synthesis reactions.

Table 1: Effect of Different Solvents on the Synthesis of (2R/2S,4R)-phenylthiazolidine-4-carboxylic acid

SolventReaction Time (h)Yield (%)
Water1260
Methanol1075
Ethanol1078
Acetonitrile1265
THF1450
Dichloromethane1640
DMSO885
DMF882
20% Aqueous DMSO692
20% Aqueous Ethanol1080

Data adapted from a study on the optimization of solvent medium for nucleophilic addition[1].

Table 2: Yield of 5-substituted-thiazolidine-2,4-diones in Choline Chloride:N-methylurea Deep Eutectic Solvent

Aldehyde SubstituentYield (%)
4-(dimethylamino)90.9
4-hydroxy-3-methoxy68.3
4-hydroxy74.3
2,4-dihydroxy50.5
3,4-dihydroxy53.2
2,5-dimethoxy81.3
4-methoxy78.9
3-hydroxy29.7
2-hydroxy21.5
4-(benzyloxy)-2-hydroxy88.9
Indole-3-89.8

Data derived from a study on the green synthesis of thiazolidine-2,4-dione derivatives[2][7].

Experimental Protocols

This section provides detailed methodologies for key experiments in thiazolidine synthesis.

Protocol 1: Synthesis of Thiazolidine-2,4-dione (General Procedure)

This protocol is adapted from a microwave-assisted synthesis method[3].

Materials:

  • Thiourea

  • Monochloroacetic acid

  • Water

  • 15 mL pressure vial

  • Stir bar

  • Microwave synthesizer

Procedure:

  • To a 15 mL pressure vial equipped with a stir bar, add thiourea (43.4 mmol) and monochloroacetic acid (44.0 mmol) in 8 mL of water.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Place the vial in a microwave synthesizer and irradiate at 110 °C and 350 W for 12 minutes (2-minute ramp, 10-minute sustain).

  • After irradiation, cool the resulting solution and continue stirring at room temperature for 1 hour.

  • The precipitate formed is the desired product. Recrystallize the product from water to obtain a white crystalline solid.

  • The expected yield is approximately 90%[3].

Protocol 2: Knoevenagel Condensation for the Synthesis of 5-(benzylidene)-thiazolidine-2,4-dione

This protocol is a modified literature procedure for Knoevenagel condensation[3].

Materials:

  • Thiazolidine-2,4-dione

  • Substituted aryl aldehyde

  • Silica gel

  • Acetic acid

  • Piperidine

  • Toluene

  • Synthware pressure vial

  • Stir bar

  • Microwave synthesizer

Procedure:

  • In a Synthware pressure vial equipped with a stir bar, combine the substituted aryl aldehyde (1.00 mmol), thiazolidine-2,4-dione (1.50 mmol), and silica gel (200 mg).

  • Add 5 drops (~0.25 mL) of both acetic acid and piperidine to the mixture, followed by 2 mL of toluene.

  • Seal the vial and place it in a microwave synthesizer. Irradiate the mixture for 25 minutes at 110 °C and 300 W (5-minute ramp at 500 W, 20-minute sustain).

  • After the reaction is complete, dilute the resulting mixture with 4 mL of water and precipitate the product on ice for 15 minutes.

  • Remove the silica gel by vacuum filtration and wash it with hot methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be done by recrystallization if necessary.

Visualizations

The following diagrams illustrate key workflows and relationships in thiazolidine synthesis.

experimental_workflow_thiazolidine_synthesis start_end start_end process process decision decision output output issue issue start Start Synthesis reactants Combine Reactants (e.g., Thiol, Aldehyde/Ketone) start->reactants solvent Add Solvent reactants->solvent reaction Reaction Conditions (Temp, Time, Catalyst) solvent->reaction monitoring Monitor Reaction (e.g., TLC) reaction->monitoring side_products Side Products reaction->side_products complete Reaction Complete? monitoring->complete complete->reaction No workup Work-up (e.g., Quenching, Extraction) complete->workup Yes purification Purification (Recrystallization, Chromatography) workup->purification product Pure Thiazolidine Product purification->product low_yield Low Yield purification->low_yield end End product->end troubleshoot Troubleshoot low_yield->troubleshoot side_products->troubleshoot troubleshoot->solvent Optimize Solvent troubleshoot->reaction Optimize Conditions

Caption: General experimental workflow for thiazolidine synthesis and troubleshooting.

solvent_selection_logic goal goal factor factor consideration consideration outcome outcome goal_node Goal: Efficient Thiazolidine Synthesis factor_solubility Reactant & Product Solubility goal_node->factor_solubility factor_polarity Solvent Polarity goal_node->factor_polarity factor_temp Reaction Temperature goal_node->factor_temp factor_green Green Chemistry Principles goal_node->factor_green consider_solubility Ensure homogeneity Facilitate product isolation factor_solubility->consider_solubility consider_polarity Influence on reaction rate & mechanism (Protic vs. Aprotic) factor_polarity->consider_polarity consider_temp Match solvent boiling point to required reaction temp. factor_temp->consider_temp consider_green Use of water, DES, or solvent-free conditions factor_green->consider_green outcome_yield Improved Yield consider_solubility->outcome_yield consider_polarity->outcome_yield outcome_purity Higher Purity consider_polarity->outcome_purity outcome_time Reduced Reaction Time consider_temp->outcome_time outcome_sustainability Sustainable Process consider_green->outcome_sustainability outcome_yield->goal_node outcome_purity->goal_node outcome_time->goal_node outcome_sustainability->goal_node

Caption: Logical considerations for optimal solvent selection in thiazolidine synthesis.

References

Technical Support Center: Enhancing the Biological Activity of Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiazolidine derivatives. The following sections address common issues encountered during synthesis, biological evaluation, and structure-activity relationship (SAR) studies.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of thiazolidine derivatives that I should focus on to enhance a specific biological activity?

A1: The biological activity of thiazolidine derivatives is highly dependent on the substituents at the N-3 and C-5 positions of the thiazolidine ring.[1][2]

  • For Antidiabetic Activity (PPAR-γ Agonism): The "glitazone" class of drugs features a 5-benzylidene thiazolidine-2,4-dione core.[3][4] The nature of the substituent on the phenyl ring is crucial. A second lipophilic tail connected to the N-3 position via a linker is also a common feature.

  • For Antimicrobial and Antifungal Activity: The presence of electron-withdrawing groups on a 5-arylidene moiety often enhances activity.[5] For instance, halogen and hydroxy substitutions have shown noteworthy efficacy. The substitution of the nitrogen atom of the thiazolidine ring with an alkoxycarbonyl or benzoyl radical can also significantly increase antifungal activity.[6]

  • For Anticancer Activity: Modifications at the N-3 and C-5 positions can lead to compounds targeting various cancer-related pathways. For example, some derivatives act by inhibiting signaling pathways and cell proliferation through the activation of peroxisome proliferator‐activated receptor gamma (PPAR‐γ).[7]

  • For Antitubercular Activity: Halogen substitutions and the introduction of heterocyclic linkers are key functional groups that can enhance antimycobacterial activity.[8]

Q2: I am having trouble with the Knoevenagel condensation to synthesize 5-arylidene-thiazolidine-2,4-diones. What are some common issues and solutions?

A2: The Knoevenagel condensation is a popular method for this synthesis, but several factors can affect its success.

  • Low Yields:

    • Catalyst Choice: Piperidine or morpholine are commonly used as catalysts.[4][9] Experiment with different catalysts and concentrations to optimize the reaction.

    • Solvent: Ethanol or toluene are typical solvents.[1][9] Ensure the solvent is dry, as water can interfere with the reaction.

    • Reaction Temperature and Time: These reactions are often run at reflux.[9] Monitor the reaction by TLC to determine the optimal reaction time.

  • Side Reactions: In some cases, direct condensation may not work. An alternative is the benzoylation of a pre-formed 5-arylidene thiazolidine-2,4-dione.[6]

  • Purification Challenges: The product may require purification by column chromatography or recrystallization.[9] Experiment with different solvent systems to achieve good separation.

Q3: My synthesized thiazolidine derivatives have poor solubility. How can I improve this for biological testing?

A3: Poor aqueous solubility is a common challenge. Here are a few strategies:

  • Salt Formation: If your derivative has a basic nitrogen or an acidic proton, consider forming a pharmaceutically acceptable salt to improve solubility.

  • Prodrug Approach: Introduce a polar, cleavable moiety that is removed in vivo to release the active compound.

  • Formulation: Use of co-solvents (like DMSO), surfactants, or cyclodextrins can help to solubilize compounds for in vitro assays. Be mindful of the potential toxicity of these excipients to your biological system.

  • Structural Modification: Introduce polar functional groups (e.g., -OH, -COOH, -NH2) into the molecule, provided they do not negatively impact the desired biological activity.

Troubleshooting Guides

Synthesis & Characterization
Issue Possible Cause(s) Troubleshooting Steps
Incomplete reaction during N-substitution of the thiazolidine ring. - Insufficiently strong base.- Steric hindrance from bulky substituents.- Low reaction temperature.- Use a stronger base like potassium carbonate or sodium hydride.[6]- Increase the reaction temperature and/or time.- If sterically hindered, consider alternative synthetic routes.
Difficulty in purifying the final product. - Presence of unreacted starting materials.- Formation of side products.- Oily product that is difficult to crystallize.- Optimize the reaction stoichiometry to minimize unreacted starting materials.- Use column chromatography with a gradient elution to separate the product from impurities.[9]- Try different solvents for recrystallization or attempt to precipitate the product from a solution.
Ambiguous NMR or Mass Spectrometry data. - Presence of impurities.- Tautomerism in the thiazolidinone ring.[7][10]- Unexpected fragmentation in mass spectrometry.- Re-purify the compound.- Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in structure elucidation.- For mass spectrometry, try different ionization techniques (e.g., ESI, APCI) and analyze the fragmentation pattern.
Biological Assays
Issue Possible Cause(s) Troubleshooting Steps
Inconsistent results in cell-based assays. - Compound precipitation in the assay medium.- Cytotoxicity of the compound or solvent (e.g., DMSO) at the tested concentrations.- Instability of the compound under assay conditions.- Visually inspect the wells for precipitation. If observed, reduce the compound concentration or use a different solubilization method.- Run a cytotoxicity assay to determine the non-toxic concentration range for your compound and the solvent.- Assess the stability of your compound in the assay buffer over the time course of the experiment using techniques like HPLC.
No activity observed in an enzyme inhibition assay. - The compound does not inhibit the target enzyme.- Incorrect assay conditions (pH, temperature, substrate concentration).- The compound is not reaching the active site of the enzyme.- Confirm the structure and purity of your compound.- Run positive and negative controls to validate the assay.- Perform enzyme kinetics studies to understand the mechanism of inhibition.[11]- Consider using molecular docking to predict the binding mode and identify potential steric clashes.[7]
Observed activity is not dose-dependent. - Compound precipitation at higher concentrations.- Off-target effects at higher concentrations.- Assay artifacts.- Check the solubility of the compound at the highest tested concentration.- Test the compound in a panel of related and unrelated targets to assess selectivity.- Rule out assay interference (e.g., autofluorescence of the compound in a fluorescence-based assay).

Data Presentation: Structure-Activity Relationship of Substituted Thiazolidine Derivatives

Table 1: Antifungal Activity of 5-Arylidene-Thiazolidine-2,4-dione Derivatives

CompoundR (Substitution on Phenyl Ring)MIC (mg/L) vs. Candida albicansReference
4aH>128[6]
4b4-OH64[6]
4c4-Cl32[6]
4d4-F32[6]
4e3,4-di(OBn)16[6]
7a (N-benzoyl derivative of 4b)4-OBz8[6]
7b (N-benzoyl derivative of 4e)3,4-di(OBn)4[6]

Table 2: Antitubercular Activity of 2-Phenylindol-3-ylthiazolidin-4-one Derivatives

CompoundR (Substitution on Phenyl Ring)MIC (µg/mL) vs. M. tuberculosis H37RvReference
29d4-Cl1.5[8]
30d (N-pyridyl derivative of 29d)4-Cl1.5[8]
29e4-NO225[8]
30e (N-pyridyl derivative of 29e)4-NO20.8[8]
29h2,4-diCl25[8]
30h (N-pyridyl derivative of 29h)2,4-diCl0.8[8]
Isoniazid-1.6[8]
Pyrazinamide-3.12[8]

Experimental Protocols

General Procedure for the Synthesis of 5-Arylidene-Thiazolidine-2,4-diones (Knoevenagel Condensation)
  • In a round-bottom flask, dissolve thiazolidine-2,4-dione (1 equivalent) in ethanol.

  • Add the appropriate aromatic aldehyde (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine (e.g., 2 drops).[9]

  • Stir the mixture at room temperature for 10 minutes.[9]

  • Heat the reaction mixture to 75 °C and reflux for 5-15 hours, monitoring the reaction progress by TLC.[9]

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent or by column chromatography.

General Procedure for N-substitution of 5-Arylidene-Thiazolidine-2,4-diones
  • To a solution of the 5-arylidene-thiazolidine-2,4-dione (1 equivalent) in a suitable solvent (e.g., dry acetone or methanol), add potassium carbonate (1.2 equivalents) or potassium hydroxide (1.1 equivalents).[6][9]

  • Stir the mixture at room temperature for 15 minutes.

  • Add the appropriate alkyl or acyl halide (e.g., phenacyl bromide, 1.1 equivalents) dropwise.[9]

  • Heat the reaction mixture to reflux (around 60°C) and stir for 24 hours.[6][9]

  • Monitor the reaction by TLC.

  • After completion, filter the reaction mixture and wash the solid with a suitable solvent (e.g., ice-cold ethanol).[9]

  • The filtrate can be concentrated under reduced pressure and the residue purified by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Thiazolidine-2,4-dione + Aromatic Aldehyde knoevenagel Knoevenagel Condensation start->knoevenagel intermediate 5-Arylidene-TZD knoevenagel->intermediate n_substitution N-Substitution (Alkylation/Acylation) intermediate->n_substitution final_product Substituted Thiazolidine Derivative n_substitution->final_product purification Purification & Characterization final_product->purification bio_assays In Vitro Biological Assays purification->bio_assays sar_analysis SAR Analysis bio_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->n_substitution Iterative Design

Caption: General workflow for the synthesis and biological evaluation of thiazolidine derivatives.

ppar_gamma_pathway cluster_cell Adipocyte tzd Thiazolidinedione (e.g., Pioglitazone) ppar PPAR-γ tzd->ppar Binds & Activates heterodimer PPAR-γ / RXR Heterodimer ppar->heterodimer rxr RXR rxr->heterodimer p_p_r_e PPRE (Peroxisome Proliferator Response Element) heterodimer->p_p_r_e Binds to DNA gene_transcription Gene Transcription p_p_r_e->gene_transcription biological_effects Biological Effects gene_transcription->biological_effects insulin_sensitivity Increased Insulin Sensitivity biological_effects->insulin_sensitivity glucose_uptake Increased Glucose Uptake biological_effects->glucose_uptake

Caption: Simplified signaling pathway for thiazolidinedione-mediated PPAR-γ activation.

References

Method refinement for consistent results in thiazolidine antioxidant assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when evaluating the antioxidant properties of thiazolidine derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during thiazolidine antioxidant assays, providing potential causes and recommended solutions in a question-and-answer format.

Question Potential Cause(s) Recommended Solution(s)
Why am I seeing high variability or inconsistent results in my DPPH assay? Incomplete Dissolution: Thiazolidine derivatives can have poor solubility in the methanolic or ethanolic solutions typically used for DPPH assays. Reaction Kinetics: The reaction between some thiazolidine compounds and the DPPH radical may be slow and not reach completion within the standard incubation time.Optimize Solvent System: Test different solvent systems, such as DMSO, ethanol, or a mixture, to ensure complete dissolution of your thiazolidine compound. Prepare stock solutions in a suitable solvent before diluting them in the assay medium.[1] Extend Incubation Time: Monitor the reaction kinetically by taking absorbance readings at several time points to determine when the reaction reaches a plateau. Adjust the incubation time accordingly.[2]
My thiazolidine compound shows lower than expected activity in the ABTS assay. Slow Reaction Kinetics: Thiazolidine compounds, particularly aminothiols, can exhibit slow reaction kinetics with the ABTS radical cation. The standard 6-10 minute incubation may not be sufficient.[3][4] pH Sensitivity: The antioxidant potential of compounds in the ABTS assay can be significantly influenced by the pH of the reaction medium.[5]Increase Incubation Time: For thiazolidine derivatives, a longer incubation time of 30 minutes or more may be necessary to obtain reliable and complete reaction data.[3][4] Control and Optimize pH: Ensure the pH of your ABTS working solution is stable and appropriate for your experimental goals. The reaction is known to be slower under acidic conditions.
I'm observing a precipitate when I mix my sample with the FRAP reagent. Poor Sample Solubility: The acidic nature of the FRAP reagent (pH 3.6) can cause some thiazolidine derivatives to precipitate out of solution, leading to inaccurate absorbance readings.Sample Pre-treatment: If working with extracts or biological fluids, centrifuge the sample after dilution and before adding it to the FRAP reagent to remove any sediment.[6] Adjust Solvent: While the FRAP assay is aqueous-based, ensure the initial solvent used to dissolve the thiazolidine compound is compatible and does not promote precipitation when introduced to the acidic buffer.
The color development in my assay is unstable or fades too quickly. Photodegradation of Reagents: Both DPPH and ABTS radicals are light-sensitive and can degrade over time, leading to a decrease in absorbance independent of the antioxidant reaction.Protect from Light: Always store stock and working solutions of DPPH and ABTS in amber vials or wrap containers in aluminum foil.[2][7] Perform incubations in the dark.
My blank/control absorbance is out of the optimal range. Improper Reagent Preparation: The concentration of the radical solution (DPPH or ABTS) is critical for accurate results.Verify Reagent Concentration: After preparing the DPPH or ABTS working solution, measure its initial absorbance to ensure it falls within the recommended range for the assay (e.g., around 1.0 for DPPH at 517 nm, and 0.70 ± 0.02 for ABTS at 734 nm).[8][9] Adjust the concentration if necessary.

Frequently Asked Questions (FAQs)

Here are answers to common questions regarding the methodology and interpretation of thiazolidine antioxidant assays.

1. Which antioxidant assay is best suited for thiazolidine derivatives?

There is no single "best" assay. It is recommended to use a battery of tests that measure different aspects of antioxidant activity. The DPPH and ABTS assays measure radical scavenging ability, while the FRAP assay measures the reducing power of a compound.[10] Using multiple methods provides a more comprehensive antioxidant profile for your thiazolidine derivatives.

2. How do I choose the right solvent for my thiazolidine compound?

The choice of solvent is critical. While many protocols use methanol or ethanol, some thiazolidine derivatives may require solvents like DMSO for initial dissolution.[11] It's important to run a solvent control to ensure the solvent itself does not interfere with the assay.

3. What is the mechanism of antioxidant action for thiazolidine derivatives?

Thiazolidine derivatives can act as antioxidants through several mechanisms. One key mechanism is by scavenging reactive oxygen species (ROS), effectively neutralizing these damaging molecules.[12] Some thiazolidinediones have also been shown to exert their antioxidant effects by activating the PPARγ receptor, which in turn increases the expression of antioxidant enzymes like catalase.[13][14]

4. Can the thiazolidine ring itself interfere with the assay?

The sulfur atom in the thiazolidine ring can potentially have reducing properties, which might contribute to the overall antioxidant capacity measured, particularly in assays like FRAP that are based on the reduction of metal ions. It is important to consider the entire structure of the molecule when interpreting results.

5. What is the Nrf2 signaling pathway and its relevance to thiazolidine antioxidants?

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[15][16] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating their transcription.[17] Thiazolidinediones may indirectly activate this protective pathway, contributing to their overall antioxidant effect.

Experimental Workflows and Signaling Pathways

To aid in experimental design and data interpretation, the following diagrams illustrate a general workflow for antioxidant assays and a key signaling pathway involved in the antioxidant response.

experimental_workflow General Workflow for Thiazolidine Antioxidant Assays cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Dissolve Thiazolidine in Appropriate Solvent reaction Mix Sample/Standard with Reagent prep_sample->reaction prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) prep_reagent->reaction prep_std Prepare Standard Curve (e.g., Trolox, Ascorbic Acid) prep_std->reaction incubation Incubate (Time and Temperature Specific) reaction->incubation measurement Measure Absorbance at Specific Wavelength incubation->measurement calculation Calculate % Inhibition or Reducing Power measurement->calculation ic50 Determine IC50 Value from Concentration-Response Curve calculation->ic50

Caption: A generalized workflow for conducting in vitro antioxidant assays with thiazolidine compounds.

nrf2_pathway Hypothesized Nrf2-Mediated Antioxidant Action of Thiazolidinediones cluster_nucleus Cellular Nucleus ros Oxidative Stress (Increased ROS) keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces dissociation tzd Thiazolidinedione (TZD) pparg PPARγ Receptor tzd->pparg activates antioxidant_enzymes Increased Expression of Antioxidant Enzymes (e.g., Catalase) pparg->antioxidant_enzymes promotes transcription nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) are->antioxidant_enzymes activates transcription response Enhanced Cellular Antioxidant Defense antioxidant_enzymes->response

Caption: The Nrf2 signaling pathway and a potential mechanism of action for thiazolidinedione antioxidants.

Quantitative Data Summary

The following table summarizes representative quantitative data for the antioxidant activity of certain thiazolidine derivatives from published studies. This data is for illustrative purposes and will vary based on the specific compound and assay conditions.

Assay Thiazolidine Derivative Activity Metric Result Reference Compound Reference Result
DPPH Radical Scavenging 2-[(4-NO2)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester% Inhibition91.63%Ascorbic Acid-
DPPH Radical Scavenging Thiazolyl thiazolidine-2,4-diones (range of 18 compounds)% Scavenging Ability2 - 32%--
ABTS Radical Scavenging 2-aryl thiazolidine-4-carboxylic acids (various substitutions)Kinetic StudiesShowed scavenging activityAscorbic Acid-
Hydroxyl Radical Scavenging Thiazolyl thiazolidine-2,4-dione compounds (range of 18 compounds)% Scavenging Activity19 - 69%--
Superoxide Radical Scavenging Thiazolyl thiazolidine-2,4-dione compounds (range of 18 compounds)% Scavenging Ability27 - 59%--

Note: The results are highly dependent on the specific substitutions on the thiazolidine core and the experimental conditions used.[18][19][20]

Detailed Experimental Protocols

These are standardized, step-by-step protocols for the three most common antioxidant assays, adapted for the analysis of thiazolidine compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a thiazolidine derivative to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

  • Reagent Preparation:

    • DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. Store this solution in an amber bottle at 4°C.[1][2]

    • Thiazolidine Sample Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol). From this stock, prepare a series of dilutions to determine the concentration-response curve.

    • Positive Control: Prepare a series of dilutions of a standard antioxidant like Ascorbic Acid or Trolox.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the thiazolidine sample solution (e.g., 100 µL).

    • Add an equal volume of the DPPH working solution to each well/cuvette.[2]

    • Prepare a blank containing the solvent and the DPPH solution.

    • Shake the mixture thoroughly.

    • Incubate the plate/cuvettes in the dark at room temperature for a predetermined time (e.g., 30 minutes, but this may need optimization).[2]

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer.[1]

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the thiazolidine sample.

    • Plot the % scavenging against the concentration of the thiazolidine derivative to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of a thiazolidine derivative to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[21][22]

    • Before use, dilute the ABTS•+ solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Sample and Control Solutions: Prepare as described for the DPPH assay.

  • Assay Procedure:

    • Add a small volume of the thiazolidine sample solution (e.g., 10 µL) to a 96-well plate or cuvette.

    • Add a larger volume of the diluted ABTS•+ working solution (e.g., 190 µL).

    • Mix and incubate at room temperature for the optimized time (e.g., 30 minutes for thiazolidines).[3]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.[23]

    • Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value or express the results in Trolox Equivalents (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of a thiazolidine derivative to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare using sodium acetate and acetic acid.

    • TPTZ (2,4,6-tripyridyl-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Working Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh on the day of use and warm it to 37°C before the assay.[24]

    • Sample and Standard Solutions: Prepare sample dilutions as previously described. For the standard curve, use a ferrous sulfate (FeSO₄) solution of known concentrations.

  • Assay Procedure:

    • Add a small volume of the thiazolidine sample or standard solution (e.g., 20 µL) to a test tube or 96-well plate.

    • Add a larger volume of the pre-warmed FRAP working reagent (e.g., 150 µL).[24]

    • Mix well and incubate at 37°C for a specified time (typically 4-6 minutes, but may require optimization).[24]

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.[25]

    • Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Use the standard curve to determine the FRAP value of the thiazolidine samples, expressed as Fe²⁺ equivalents (e.g., in µM).

References

Validation & Comparative

Comparative study of the antioxidant activity of different thiazolidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Antioxidant Activity of Thiazolidin-4-one Scaffolds, Supported by Experimental Data.

The thiazolidin-4-one core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Among these, their capacity to act as antioxidants has garnered significant interest. This guide provides a comparative study of the antioxidant activity of various thiazolidin-4-one derivatives, presenting quantitative data, detailed experimental protocols, and insights into their potential mechanisms of action. This information is intended to aid researchers in the rational design and development of novel antioxidant agents.

Comparative Antioxidant Activity of Thiazolidin-4-one Derivatives

The antioxidant potential of thiazolidin-4-one derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. The following tables summarize the in vitro antioxidant activity of several series of these compounds, as determined by common radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function.

Table 1: DPPH Radical Scavenging Activity of Representative Thiazolidin-4-one Derivatives

Compound/DerivativeTest Concentration% InhibitionIC50 (µM)Reference Standard (IC50 µM)
2-[(4-NO₂)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl esterNot Specified91.63 ± 0.77Not SpecifiedAscorbic Acid (Similar Activity)
Oxazinyl-thiazolidin-4-one (9a)Not SpecifiedNot Specified6.62 µg/mLAscorbic Acid (22.88 µg/mL)
Oxazinyl-thiazolidin-4-one (9c)Not SpecifiedNot Specified9.33 µg/mLAscorbic Acid (22.88 µg/mL)
1,3,4-Thiadiazole-thiazolidinone (TZD 5)Not SpecifiedNot Specified27.50Ascorbic Acid (29.2)
1,3,4-Thiadiazole-thiazolidinone (TZD 3)Not SpecifiedNot Specified28.00Ascorbic Acid (29.2)
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one (D-16)Not SpecifiedNot Specified22.3Ascorbic Acid (111.6)
Thiazolidinone-benzothiazole hybrid (10d)Not SpecifiedNot Specified30.9 µg/mLAscorbic Acid (24.99-25.73 µg/mL)

Table 2: ABTS Radical Scavenging Activity of Representative Thiazolidin-4-one Derivatives

Compound/DerivativeEC50 (mM)Reference Standard (EC50 mM)
Xanthine-thiazolidin-4-one (7a₅)0.025 ± 0.0012Not Specified
Xanthine-thiazolidin-4-one (7b₅)0.022 ± 0.0013Not Specified
Xanthine-thiazolidin-4-one (7a₆)Not SpecifiedNot Specified
Xanthine-thiazolidin-4-one (7b₆)Not SpecifiedNot Specified

From the presented data, it is evident that substitutions on the thiazolidin-4-one scaffold play a critical role in modulating antioxidant activity. For instance, the presence of electron-withdrawing groups like nitro (NO₂) and electron-donating groups like hydroxyl (OH) on the phenyl ring at position 2 have been shown to significantly influence radical scavenging potential.[1][2] Specifically, 2-[(4-NO₂)-phenyl]-4-oxo-thiazolidin-3-yl propionic acid ethyl ester demonstrated potent DPPH radical scavenger activity, comparable to the standard antioxidant, ascorbic acid.[1] Furthermore, studies on xanthine-containing thiazolidin-4-one derivatives have indicated that hydroxyl and dimethylamino substitutions lead to a notable enhancement of antioxidant effects.[3]

Potential Mechanisms of Antioxidant Action

The antioxidant activity of thiazolidin-4-one derivatives is believed to be exerted through multiple mechanisms. While direct radical scavenging is a primary mode of action for many derivatives, evidence also suggests interaction with cellular antioxidant pathways.

Direct Radical Scavenging

The core structure of thiazolidin-4-one and its derivatives can donate a hydrogen atom or an electron to neutralize free radicals, thus terminating the radical chain reaction. The efficiency of this process is heavily dependent on the substituents, which can stabilize the resulting radical.

Interaction with Peroxiredoxin 5

Some studies suggest that thiazolidin-4-one derivatives can interact with antioxidant enzymes.[3] Molecular modeling has indicated that these compounds can form hydrogen bonds and π-π interactions with key amino acid residues (Cys47, Arg127, Thr44, Thr147, Gly46, Asp113, and Phe120) within the active site of human peroxiredoxin 5, an enzyme crucial for cellular defense against oxidative stress.[3]

Peroxiredoxin_Interaction cluster_Peroxiredoxin Peroxiredoxin 5 Active Site Cys47 Cys47 Arg127 Arg127 Thr44 Thr44 Phe120 Phe120 Thiazolidinone Thiazolidin-4-one Derivative Thiazolidinone->Cys47 H-bond Thiazolidinone->Arg127 H-bond Thiazolidinone->Thr44 H-bond Thiazolidinone->Phe120 π-π stacking

Caption: Interaction of a thiazolidin-4-one derivative with the active site of Peroxiredoxin 5.

Modulation of the Nrf2-Keap1 Signaling Pathway

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or electrophilic compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. It is hypothesized that some thiazolidin-4-one derivatives, acting as electrophiles, can react with cysteine residues on Keap1, leading to the activation of the Nrf2 pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Thiazolidinone Thiazolidin-4-one (Electrophile) Thiazolidinone->Keap1 modifies Cys residues ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Nrf2_n->ARE binds to

Caption: Proposed activation of the Nrf2-Keap1 pathway by thiazolidin-4-one derivatives.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of antioxidant activities. Below are the methodologies for the most commonly employed in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Dissolve the thiazolidin-4-one derivatives in a suitable solvent (e.g., DMSO, methanol) to obtain a stock solution, from which serial dilutions are made.

  • Assay: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the derivative.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare serial dilutions of the thiazolidin-4-one derivatives in a suitable solvent.

  • Assay: Add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the EC50 (equivalent to IC50) value are calculated similarly to the DPPH assay.

Phosphomolybdenum (Total Antioxidant Capacity) Assay

This method is based on the reduction of Mo(VI) to Mo(V) by the antioxidant compound and the subsequent formation of a green phosphate/Mo(V) complex at acidic pH. The intensity of the green color is proportional to the total antioxidant capacity.

Procedure:

  • Reagent solution: Prepare a solution containing 0.6 M sulfuric acid, 28 mM sodium phosphate, and 4 mM ammonium molybdate.

  • Sample preparation: Prepare solutions of the thiazolidin-4-one derivatives in a suitable solvent.

  • Assay: Mix 0.3 mL of the sample solution with 3 mL of the reagent solution.

  • Incubation: Incubate the mixture at 95°C for 90 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the green complex at 695 nm against a blank.

  • Calculation: The antioxidant capacity is typically expressed as equivalents of a standard antioxidant, such as ascorbic acid.

Experimental Workflow

The general workflow for the synthesis and antioxidant evaluation of thiazolidin-4-one derivatives is depicted below.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_antioxidant_testing Antioxidant Activity Evaluation cluster_interpretation Data Interpretation Start Starting Materials (Aldehydes, Amines, Thioglycolic acid) Reaction One-pot or Multi-step Synthesis Start->Reaction Purification Purification (Recrystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization Assay_Selection Selection of Assays (DPPH, ABTS, etc.) Characterization->Assay_Selection Data_Collection Spectrophotometric Measurement Assay_Selection->Data_Collection Analysis Calculation of % Inhibition & IC50 Data_Collection->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR Mechanism Mechanism of Action Studies (e.g., Docking, Western Blot) SAR->Mechanism

Caption: General workflow for the study of thiazolidin-4-one antioxidant activity.

Conclusion

Thiazolidin-4-one derivatives represent a versatile class of compounds with significant antioxidant potential. The structure-activity relationship studies highlight that the antioxidant capacity can be finely tuned by strategic modifications of the substituents on the thiazolidin-4-one core. While direct radical scavenging is a key mechanism, emerging evidence suggests that these compounds may also exert their antioxidant effects by interacting with cellular enzymatic and signaling pathways. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers aiming to explore and develop novel thiazolidin-4-one-based antioxidants for therapeutic applications. Further investigations into their precise molecular mechanisms of action will undoubtedly pave the way for the design of more potent and selective antioxidant agents.

References

Unveiling the Antimicrobial Potential of Novel 1,3-Thiazolidine Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, researchers are in a constant search for novel compounds with potent efficacy against a broad spectrum of pathogens. Among the promising candidates, 1,3-thiazolidine derivatives have emerged as a significant class of heterocyclic compounds exhibiting a wide range of biological activities. This guide provides a comprehensive comparison of the antimicrobial efficacy of newly synthesized 1,3-thiazolidine compounds against established alternatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Efficacy: A Quantitative Overview

The antimicrobial potential of novel 1,3-thiazolidine derivatives has been rigorously evaluated against common bacterial and fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial effectiveness where a lower value indicates higher potency. The data is presented in comparison to widely used antimicrobial agents, Ciprofloxacin for bacteria and Fluconazole for fungi.

Table 1: Antibacterial Activity of Novel 1,3-Thiazolidine Compounds against Staphylococcus aureus

Compound/DrugMIC (µg/mL)Reference
Novel Thiazolidinone Derivative 10.06 - 100[1]
Novel Thiazolidinone Derivative 21 - 32[2]
Novel Thiazolidinone-Triazine Hybrid31.25 - 125[3]
Ciprofloxacin (Standard) 0.25 - 1 [4][5]

Table 2: Antibacterial Activity of Novel 1,3-Thiazolidine Compounds against Escherichia coli

Compound/DrugMIC (µg/mL)Reference
Novel 2,3-diaryl-thiazolidin-4-one0.008 - 0.24[6]
Novel Benzo[d]thiazole Derivative50 - 75[7]
Ciprofloxacin (Standard) N/A

Table 3: Antifungal Activity of Novel 1,3-Thiazolidine Compounds against Candida albicans

Compound/DrugMIC (µg/mL)Reference
Novel 1,3-Thiazolidin-4-one DerivativeMIC ≥ 256[8]
Novel N-substituted 1,3-Thiazolidin-4-oneNot specified, but tested[9]
Fluconazole (Standard) ≤8 (Susceptible) [10][11]

Deciphering the Mechanism: How 1,3-Thiazolidine Compounds Combat Microbes

The antimicrobial activity of 1,3-thiazolidine derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary depending on the specific derivative, several key targets have been identified. Docking studies have suggested that some of these compounds may act by inhibiting bacterial MurB, an enzyme involved in the biosynthesis of peptidoglycan, a crucial component of the bacterial cell wall.[6] Another proposed mechanism is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair in bacteria.[12][13] In fungi, it is suggested that these compounds may inhibit CYP51, an enzyme critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6]

antimicrobial_mechanism cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Thiazolidine 1,3-Thiazolidine Compound MurB MurB Enzyme Thiazolidine->MurB Inhibition DNA_Gyrase DNA Gyrase/ Topoisomerase IV Thiazolidine->DNA_Gyrase Inhibition Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication CellWall Cell Wall Integrity Peptidoglycan->CellWall Bacterial_Death Bacterial Cell Death CellWall->Bacterial_Death Disruption leads to DNA_Replication->Bacterial_Death Inhibition leads to Thiazolidine_F 1,3-Thiazolidine Compound CYP51 CYP51 Enzyme Thiazolidine_F->CYP51 Inhibition Ergosterol Ergosterol Synthesis CYP51->Ergosterol CellMembrane Cell Membrane Integrity Ergosterol->CellMembrane Fungal_Death Fungal Cell Death CellMembrane->Fungal_Death Disruption leads to

Caption: Proposed mechanisms of antimicrobial action for 1,3-thiazolidine compounds.

Rigorous Evaluation: Experimental Protocols

The antimicrobial efficacy data presented in this guide were obtained using standardized and widely accepted laboratory methods. The following are detailed protocols for the primary assays used.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the test compounds and standard antimicrobials are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (typically ~5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. A growth control well (containing medium and inoculum but no antimicrobial) and a sterility control well (containing medium only) are also included.

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 35°C ± 2°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • MIC Determination: Following incubation, the plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.

broth_microdilution_workflow A Prepare serial dilutions of 1,3-thiazolidine compounds and control drugs in a 96-well plate C Inoculate each well with the microbial suspension A->C B Prepare standardized microbial inoculum (~5 x 10^5 CFU/mL) B->C D Incubate the plate under optimal growth conditions C->D E Visually assess for microbial growth (turbidity) D->E F Determine the Minimum Inhibitory Concentration (MIC) E->F

Caption: Experimental workflow for the Broth Microdilution Method.

Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay used to screen for antimicrobial activity.

  • Agar Plate Preparation: A sterile nutrient agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile cork borer.

  • Application of Test Compounds: A fixed volume of the test compound solution (at a known concentration) is added to each well. A control well with a known antibiotic and a negative control with the solvent are also included.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth and diffusion of the antimicrobial agent.

  • Zone of Inhibition Measurement: After incubation, the plates are examined for a clear zone around the well where microbial growth has been inhibited. The diameter of this zone of inhibition is measured in millimeters. A larger diameter indicates greater antimicrobial activity.

This comprehensive guide underscores the potential of novel 1,3-thiazolidine compounds as a promising avenue for the development of new antimicrobial agents. The presented data and methodologies provide a valuable resource for the scientific community to further explore and validate the therapeutic potential of this important class of molecules.

References

Structure-activity relationship of para-substituted phenyl 1,3-thiazolidin-4-ones

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationship (SAR) of para-substituted phenyl 1,3-thiazolidin-4-ones reveals a significant dependency of their biological efficacy on the nature of the substituent at the para position of the phenyl ring. This guide compares the influence of various substituents on antimicrobial, anticancer, and antioxidant activities, supported by experimental data and detailed protocols.

General Synthesis of 2-(para-substituted phenyl)-1,3-thiazolidin-4-ones

The synthesis of the title compounds typically involves a one-pot condensation and cyclization reaction. The general scheme starts from the reaction of a para-substituted aromatic aldehyde, an amine (like ethyl 3-aminopropionate hydrochloride), and thioglycolic acid.[1][2] This versatile synthetic route allows for the introduction of a wide variety of substituents on the phenyl ring for SAR studies.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_aldehyde p-Substituted Aromatic Aldehyde condensation One-Pot Condensation / Cyclization p_aldehyde->condensation amine Amine amine->condensation thioglycolic Thioglycolic Acid thioglycolic->condensation final_product 2-(p-Substituted phenyl) -1,3-thiazolidin-4-one condensation->final_product Formation of thiazolidinone ring

Caption: General synthetic workflow for 1,3-thiazolidin-4-one derivatives.

Antimicrobial Activity

The antimicrobial potency of para-substituted phenyl 1,3-thiazolidin-4-ones is markedly influenced by the electronic properties of the substituent. Generally, compounds featuring electron-withdrawing groups exhibit enhanced activity.

Structure-Activity Relationship Summary

Studies indicate that the presence of electron-withdrawing groups, such as halogens (chloro, fluoro) or nitro groups, at the para position of the phenyl ring leads to significant antimicrobial potency.[3][4] For instance, compounds with para-chloro and para-fluoro substitutions have shown prominent inhibitory activity against various Gram-positive and Gram-negative bacterial strains.[1][3] Conversely, the introduction of electron-donating groups like methyl or methoxy groups on the phenyl ring tends to decrease the antimicrobial activity.[5] Some chloro-substituted compounds have demonstrated significant inhibition against both bacterial and fungal strains.[5]

Comparative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of para-substituted phenyl 1,3-thiazolidin-4-one derivatives against various microbial strains.

Compound IDpara-Substituent (R)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)Reference
1a -H>100>100>100[5]
1b -Cl12.52525[4][5]
1c -F255050[1][4]
1d -NO₂50100100[4]
1e -OCH₃>100>100>100[5]
1f -CH₃>100>100>100[5]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method, a standard procedure for assessing antimicrobial susceptibility.

MIC_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compounds Prepare serial dilutions of test compounds plate_setup Add compounds and inoculum to 96-well plates prep_compounds->plate_setup prep_inoculum Prepare standardized microbial inoculum prep_inoculum->plate_setup incubation Incubate plates at 37°C for 24 hours plate_setup->incubation read_results Visually inspect for turbidity or use plate reader incubation->read_results determine_mic Determine MIC (lowest conc. with no visible growth) read_results->determine_mic SAR_Summary cluster_core Core Structure cluster_substituents Para-Substituent Effects cluster_activity Biological Activity core p-Substituted Phenyl 1,3-Thiazolidin-4-one ewg Electron-Withdrawing (-Cl, -F, -NO₂) core->ewg edg Electron-Donating (-OH, -OCH₃) core->edg hydrophobic Hydrophobic / Bulky (-Br, -CF₃) core->hydrophobic antimicrobial Increased Antimicrobial Activity ewg->antimicrobial Strong Positive Correlation edg->antimicrobial Negative Correlation anticancer Variable Anticancer Activity edg->anticancer Potentiates in Some Cell Lines antioxidant Increased Antioxidant Activity edg->antioxidant Positive Correlation hydrophobic->antimicrobial Moderate Positive Correlation hydrophobic->anticancer Potentiates Activity

References

A Comparative Analysis of 1,3-Thiazolidine and 1,3,4-Oxadiazole Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, 1,3-thiazolidine and 1,3,4-oxadiazole cores have emerged as privileged structures, demonstrating significant potential in the development of new oncological therapeutics. This guide provides an objective comparison of their performance as anticancer agents, supported by experimental data, detailed methodologies, and an exploration of their mechanisms of action.

Core Chemical Structures

Both 1,3-thiazolidine and 1,3,4-oxadiazole are five-membered heterocyclic rings, but their distinct atomic compositions give rise to different chemical properties and biological activities.

Core_Structures cluster_thiazolidine 1,3-Thiazolidine Core cluster_oxadiazole 1,3,4-Oxadiazole Core T T_structure T_structure caption_T General structure of a 1,3-thiazolidine derivative, often a thiazolidin-4-one. O O_structure O_structure caption_O General structure of a 2,5-disubstituted 1,3,4-oxadiazole.

Caption: Core structures of 1,3-Thiazolidine and 1,3,4-Oxadiazole.

Comparative Anticancer Activity: A Data-Driven Overview

The anticancer efficacy of derivatives from both scaffolds has been extensively evaluated against a variety of cancer cell lines. The following tables summarize key quantitative data (IC50 values), offering a glimpse into their comparative potency.

Table 1: Anticancer Activity of 1,3-Thiazolidine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazolidin-4-oneMCF-7 (Breast)1.03 ± 0.05[1]
Thiazolidin-4-oneMDA-MB-231 (Breast)1.9[2]
Benzoimidazol-thiazolidinoneHCT116 (Colorectal)0.05[1]
Thiazolidine-2,4-dioneCaco-2 (Colorectal)2[3]
Thiazolidine-2,4-dioneHepG2 (Liver)10[3]
Thiazolidin-4-oneA549 (Lung)0.59[2]

Table 2: Anticancer Activity of 1,3,4-Oxadiazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Diphenylamine-1,3,4-oxadiazoleHT-29 (Colon)1.3–2.0[4]
2,5-disubstituted-1,3,4-oxadiazoleHepG2 (Liver)0.26[4]
Pyridine-1,3,4-oxadiazoleMCF-7 (Breast)<5.1[5]
2,5-disubstituted-1,3,4-oxadiazoleA549 (Lung)<0.14[6]
Quinoline-1,3,4-oxadiazoleSGC-7901 (Stomach)>20x more potent than 5-FU[7]
Ciprofloxacin-1,3,4-thiadiazoleSKOV-3 (Ovarian)3.58[8]

Mechanisms of Anticancer Action

While both classes of compounds can induce apoptosis and cell cycle arrest, their primary molecular targets and signaling pathway interactions often differ.

1,3-Thiazolidine Derivatives: Key Players in PPAR-γ Signaling

A significant portion of the anticancer activity of thiazolidinediones (TZDs), a major subclass of 1,3-thiazolidines, is mediated through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[9][10] Activation of this nuclear receptor can lead to cell cycle arrest, apoptosis, and cellular differentiation in various cancer types.[10][11]

PPARg_Pathway TZD 1,3-Thiazolidinedione Derivative PPARg PPAR-γ TZD->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE binds to Transcription Gene Transcription (e.g., p21, p27) PPRE->Transcription regulates CellCycle Cell Cycle Arrest Transcription->CellCycle Apoptosis Apoptosis Transcription->Apoptosis Differentiation Differentiation Transcription->Differentiation

Caption: PPAR-γ dependent signaling pathway for thiazolidinediones.

1,3,4-Oxadiazole Derivatives: A Multi-Targeted Approach

1,3,4-Oxadiazole derivatives exhibit a broader range of mechanisms, often acting as inhibitors of various enzymes and protein kinases crucial for cancer cell survival and proliferation.[4][12][13] These include:

  • Kinase Inhibition: Targeting signaling pathways involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Focal Adhesion Kinase (FAK).[5][12]

  • Enzyme Inhibition: Acting on enzymes like telomerase, histone deacetylase (HDAC), and thymidylate synthase.[7][12][13]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics, leading to mitotic arrest.[14]

Oxadiazole_Targets cluster_targets Molecular Targets cluster_effects Cellular Effects Oxadiazole 1,3,4-Oxadiazole Derivative Kinases Kinases (EGFR, VEGFR, FAK) Oxadiazole->Kinases inhibits Enzymes Enzymes (HDAC, Telomerase, TS) Oxadiazole->Enzymes inhibits Tubulin Tubulin Oxadiazole->Tubulin inhibits polymerization Proliferation Decreased Proliferation Kinases->Proliferation Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Metastasis Reduced Metastasis Kinases->Metastasis Apoptosis Induction of Apoptosis Enzymes->Apoptosis Tubulin->Apoptosis

Caption: Multi-target mechanism of 1,3,4-oxadiazole derivatives.

Experimental Protocols: A Guide to Anticancer Evaluation

The assessment of the anticancer potential of these derivatives typically involves a series of standardized in vitro assays.

General Experimental Workflow

workflow cluster_workflow Anticancer Drug Screening Workflow start Synthesis & Purification of Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assay (Flow Cytometry) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanistic->cell_cycle target Target Validation (e.g., Kinase Assay, Western Blot) mechanistic->target end Lead Compound Identification apoptosis->end cell_cycle->end target->end

Caption: A typical workflow for in vitro anticancer evaluation.

Key Experimental Methodologies

1. Cell Viability/Cytotoxicity Assay (MTS/MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce tetrazolium salts (MTS or MTT) to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.

  • Protocol:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 1,3-thiazolidine or 1,3,4-oxadiazole derivatives) and a vehicle control (e.g., DMSO). A positive control (e.g., doxorubicin) is also included.

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

    • Reagent Addition: After incubation, the MTS or MTT reagent is added to each well.

    • Incubation with Reagent: The plates are incubated for an additional 1-4 hours to allow for formazan formation.

    • Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT).

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining with Flow Cytometry)

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Treatment: Cells are treated with the test compounds at their IC50 concentrations for a specified time.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.

    • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol, typically for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. The percentages of cells in different populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, and necrotic: Annexin V-/PI+) are quantified.

3. Cell Cycle Analysis (Propidium Iodide Staining with Flow Cytometry)

  • Principle: This method measures the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.

  • Protocol:

    • Cell Treatment: Cells are treated with the test compounds for a defined period.

    • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol, typically overnight at -20°C.

    • Staining: The fixed cells are washed and then incubated with a solution containing PI and RNase A (to prevent staining of RNA).

    • Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Perspectives

Both 1,3-thiazolidine and 1,3,4-oxadiazole derivatives represent highly promising scaffolds in the field of anticancer drug discovery.

  • 1,3-Thiazolidine derivatives , particularly thiazolidinediones, often exhibit a more defined mechanism of action centered around PPAR-γ activation. This specificity can be advantageous in developing targeted therapies for cancers where this pathway is dysregulated.

  • 1,3,4-Oxadiazole derivatives demonstrate remarkable versatility, with the ability to be tailored to inhibit a wide array of molecular targets. This multi-targeted approach may be beneficial in overcoming drug resistance and treating complex malignancies.

The choice between these scaffolds for a drug development program will depend on the specific cancer type, the desired molecular target, and the overall therapeutic strategy. Future research should focus on optimizing the pharmacokinetic properties of these derivatives, conducting in vivo efficacy studies, and exploring novel hybrid molecules that combine the advantageous features of both scaffolds to potentially achieve synergistic anticancer effects.

References

A Comparative Guide to the Efficacy of Thiazolidinediones in Antidiabetic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Thiazolidinediones (TZDs), a class of oral antidiabetic agents, have been a cornerstone in the management of type 2 diabetes mellitus (T2DM) for decades. Their primary mechanism of targeting insulin resistance distinguishes them from many other glucose-lowering therapies. This guide provides an objective comparison of the efficacy of TZDs against other major classes of antidiabetic drugs, supported by quantitative data from clinical trials and detailed experimental methodologies.

Mechanism of Action: The PPAR-γ Pathway

Thiazolidinediones exert their therapeutic effects by acting as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor predominantly expressed in adipose tissue, as well as in muscle and liver cells.[1][2] Activation of PPAR-γ by a TZD ligand leads to the formation of a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1] This process ultimately enhances insulin sensitivity, increases glucose uptake in peripheral tissues, and reduces hepatic glucose production.[3][4]

TZD_Signaling_Pathway cluster_effects Physiological Effects TZD Thiazolidinedione (TZD) PPARg PPAR-γ TZD->PPARg Binds PPARg_RXR PPAR-γ/RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARg_RXR PPRE PPRE (on DNA) Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Activates Insulin_Sensitivity ↑ Insulin Sensitivity Gene_Transcription->Insulin_Sensitivity PPARg_RXR->PPRE Binds Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) Hepatic_Glucose ↓ Hepatic Glucose Production

Caption: Thiazolidinedione (TZD) signaling pathway via PPAR-γ activation.

Comparative Efficacy: Quantitative Analysis

The efficacy of TZDs (Pioglitazone, Rosiglitazone) is often compared to other oral antidiabetic drugs (OADs) based on key glycemic control parameters. The following table summarizes data from various meta-analyses and randomized controlled trials (RCTs).

Drug ClassExamplesTypical HbA1c Reduction (Monotherapy)Effect on Fasting Plasma Glucose (FPG)Primary Advantage vs. TZDPrimary Disadvantage vs. TZD
Thiazolidinediones (TZD) Pioglitazone, Rosiglitazone1.0% to 1.5% [5][6]Significant Reduction[7][8]Directly targets insulin resistance; more durable effect[9]Weight gain, fluid retention, risk of heart failure[9][10][11]
Biguanides Metformin1.0% to 1.5%[6][12]Significant Reduction[8]First-line therapy; weight neutral/loss; proven macrovascular benefits[6]Gastrointestinal side effects; less effective in improving insulin sensitivity directly[8]
Sulfonylureas Glimepiride, Glyburide, Glipizide1.0% to 1.5%[5][6]Significant ReductionRapid glucose-lowering effectHigher risk of hypoglycemia; potential for beta-cell exhaustion[10]
DPP-4 Inhibitors Sitagliptin, Saxagliptin, Linagliptin0.5% to 0.8%[12]Moderate ReductionWeight neutral; low risk of hypoglycemia[10]Modest HbA1c reduction compared to TZDs[10]
SGLT-2 Inhibitors Canagliflozin, Dapagliflozin, Empagliflozin0.7% to 1.4%[13][14]Moderate ReductionWeight loss; blood pressure reduction; cardiovascular and renal benefits[10][14]Risk of genitourinary infections, euglycemic ketoacidosis[10]
GLP-1 Receptor Agonists Liraglutide, Semaglutide (Injectable/Oral)1.0% to 1.6%[13]Significant ReductionSignificant weight loss; cardiovascular benefits[10][13]Primarily injectable; gastrointestinal side effects[10]

Note: HbA1c reduction values are approximate and can vary based on baseline HbA1c, patient population, and study duration.[5]

Key Experimental Protocol: A Representative RCT Design

To evaluate the comparative efficacy of antidiabetic agents, a robust clinical trial design is essential. Below is a generalized protocol modeled after typical Phase III, multi-center, randomized, double-blind, active-controlled trials.[15]

1. Study Objective:

  • Primary Endpoint: To compare the change in HbA1c from baseline to a specified time point (e.g., 24 weeks) between a TZD and a comparator drug.[15][16]

  • Secondary Endpoints: To assess changes in Fasting Plasma Glucose (FPG), body weight, lipid profiles, and markers of insulin resistance (e.g., HOMA-IR). Safety and tolerability are also key secondary outcomes.

2. Patient Population:

  • Inclusion Criteria: Adults (e.g., ≥18 years) with a diagnosis of T2DM, HbA1c within a specified range (e.g., 7.0% to 10.0%), and on a stable dose of metformin monotherapy.[15]

  • Exclusion Criteria: History of type 1 diabetes, severe renal or hepatic impairment, heart failure, or use of other glucose-lowering agents within a washout period.

3. Study Design & Duration:

  • The total study duration is typically around 28-30 weeks, comprising several phases.[15]

    • Screening Period (1-2 weeks): Assess eligibility.[15]

    • Placebo Run-in Period (1-2 weeks): Ensure treatment compliance and establish a stable baseline.[15]

    • Randomized Treatment Period (24 weeks): Patients are randomized to receive either the TZD or the active comparator in a double-blind manner.[15][16]

    • Follow-up Period (1-2 weeks): Monitor for any post-treatment adverse events.

4. Data Analysis:

  • The primary efficacy analysis is often performed using a mixed-effect model with repeated measures (MMRM) to analyze the change in HbA1c from baseline.[15] This model accounts for missing data and includes factors such as treatment group, visit week, and the interaction between treatment and week, with baseline HbA1c as a covariate.

Experimental_Workflow cluster_pre Pre-Treatment Phase cluster_treatment Double-Blind Treatment Phase (24 wks) cluster_post Post-Treatment Phase Screening Screening (1-2 wks) - Assess Eligibility - Inclusion/Exclusion Criteria PlaceboRunIn Placebo Run-in (1-2 wks) - Establish Baseline - Ensure Compliance Screening->PlaceboRunIn Randomization Randomization PlaceboRunIn->Randomization ArmA Arm A: TZD + Metformin Randomization->ArmA ArmB Arm B: Comparator + Metformin Randomization->ArmB Endpoint Primary Endpoint Analysis - Change in HbA1c at 24 wks ArmA->Endpoint ArmB->Endpoint FollowUp Safety Follow-up (1-2 wks) Endpoint->FollowUp

Caption: Workflow of a typical comparative antidiabetic drug clinical trial.

Conclusion

Thiazolidinediones remain a potent therapeutic option for managing T2DM, particularly valued for their direct and durable impact on insulin resistance.[9] While their efficacy in HbA1c reduction is comparable to older agents like metformin and sulfonylureas, the landscape of diabetes treatment has evolved.[5][6] Newer classes, such as SGLT-2 inhibitors and GLP-1 receptor agonists, offer compelling alternatives with added benefits of weight loss and significant cardiovascular protection.[10][14] The choice of therapy must, therefore, be guided by a comprehensive assessment of the patient's clinical profile, considering not only glycemic control but also cardiovascular risk factors and potential side effects. The data and protocols presented herein serve as a foundational resource for researchers engaged in the continued evaluation and development of antidiabetic therapies.

References

A Comparative Guide to the Synthesis of Thiazolidinones: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: November 2025

Thiazolidinones are a vital class of heterocyclic compounds, forming the structural core of numerous pharmacologically active agents with applications ranging from antimicrobial and anti-inflammatory to antiviral and anticancer therapies.[1] The synthesis of the 4-thiazolidinone ring is a cornerstone reaction in medicinal chemistry, traditionally achieved through conventional heating methods. However, the emergence of microwave-assisted organic synthesis (MAOS) has offered a compelling alternative, promising accelerated reaction times and improved efficiency.[2][3] This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and process visualizations.

Performance Comparison: Reaction Time and Yield

The primary advantages of microwave-assisted synthesis lie in the dramatic reduction of reaction times and, frequently, an improvement in product yields. Microwave irradiation provides rapid, uniform heating of the reaction mixture, a stark contrast to the slower, inefficient heat transfer of conventional oil baths or heating mantles.[1][2] This efficient energy transfer can accelerate reaction rates, often by orders of magnitude.

The following tables summarize comparative data from various studies on the synthesis of different thiazolidinone derivatives.

CompoundConventional MethodMicrowave MethodReference
Time Yield (%) Time
Derivative Set 1 8 hours65%15 minutes
Derivative Set 2 8 hours62%18 minutes
Derivative Set 3 6 hours65%7 minutes
Derivative Set 4 6 hours61%12 minutes

Table 1: Comparative study of 4-thiazolidinone synthesis. This data clearly illustrates that microwave-assisted syntheses lead to significantly higher yields in a fraction of the time required by conventional heating.[4]

Aryl GroupConventional MethodMicrowave MethodReference
Time Yield (%) Time
Phenyl 10 hours69%5-8 minutes
4-Nitrophenyl 10 hours64%5-8 minutes
2-Hydroxyphenyl 10 hours66%5-8 minutes

Table 2: Synthesis of 2-cyano-N-(4-oxo-2-substituted thiazolidin-3-yl)acetamides. This study highlights the superiority of microwave irradiation over traditional heating, affording excellent product yields and reduced reaction times.[5]

R GroupConventional MethodMicrowave MethodReference
Time Yield (%) Time
-H 10-12 hours72%6-10 minutes
3-NO₂ 10-12 hours65%6-10 minutes
-N(CH₃)₂ 10-12 hours69%6-10 minutes

Table 3: Synthesis of Thiazolidinones with Indolo[2,3-b]quinoxaline Moiety. The rates of reaction were significantly increased under the influence of microwave radiations as compared to conventional heating conditions.[1]

Reaction Mechanism and Workflow

The most common route to 4-thiazolidinones involves a two-step process. First, an amine and an aldehyde undergo condensation to form a Schiff base (imine). Subsequently, a cyclocondensation reaction between the Schiff base and a compound containing a thiol group, typically thioglycolic acid, forms the thiazolidinone ring.[6]

G cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: Cyclocondensation A Amine (R-NH2) C Schiff Base (Imine) A->C + Aldehyde B Aldehyde (R'-CHO) B->C C_clone Schiff Base (Imine) D Thioglycolic Acid E 4-Thiazolidinone D->E C_clone->E + Thioglycolic Acid

Figure 1. General reaction scheme for the synthesis of 4-thiazolidinones.

The operational workflows for conventional and microwave-assisted synthesis differ primarily in the mode of heating and the reaction time.

workflow cluster_conv Conventional Synthesis Workflow cluster_mw Microwave-Assisted Synthesis Workflow A Combine Reactants (Schiff Base, Thioglycolic Acid, Solvent, Catalyst) in Flask B Reflux with Heating Mantle or Oil Bath (6-32 hours) A->B C Cool Reaction Mixture B->C D Work-up & Purification (Washing, Recrystallization) C->D E Combine Reactants in Microwave-Safe Vessel F Irradiate in Microwave Synthesizer (5-20 minutes) E->F G Cool Reaction Vessel F->G H Work-up & Purification G->H

Figure 2. Comparison of experimental workflows.

Experimental Protocols

Below are representative experimental protocols for the synthesis of a 4-thiazolidinone derivative using both conventional and microwave-assisted methods. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Conventional Synthesis[5][7]
  • Reactant Preparation : In a round-bottom flask, dissolve the appropriate Schiff base (0.01 mol) and thioglycolic acid (0.01-0.02 mol) in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene (20-30 mL).

  • Catalyst Addition : Add a catalytic amount of anhydrous zinc chloride (ZnCl₂).

  • Reflux : Heat the reaction mixture to reflux (typically 115-130°C) using a heating mantle or oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC). This step typically requires 6 to 24 hours.[5][7]

  • Work-up : Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice or into ice-cold water.

  • Neutralization : Triturate the mixture with an excess of 10% sodium bicarbonate solution to neutralize any unreacted thioglycolic acid.[1]

  • Isolation and Purification : Filter the resulting solid product, wash it several times with water, and purify by recrystallization from a suitable solvent (e.g., ethanol/DMF).

Protocol 2: Microwave-Assisted Synthesis[1][5]
  • Reactant Preparation : In a microwave-safe glass tube, place the Schiff base (0.01 mol), thioglycolic acid (0.01 mol), and a catalytic amount of anhydrous ZnCl₂.

  • Solvent Addition : Add a minimal amount of a high-boiling point solvent like DMF (0.5-2 mL) to create a paste or slurry.[1][5]

  • Microwave Irradiation : Seal the vessel and place it in a microwave synthesizer. Irradiate the mixture at a specified power (e.g., 200-400W) and temperature for a short duration, typically ranging from 5 to 20 minutes. Monitor the reaction progress by TLC.

  • Work-up : After irradiation, allow the reaction vessel to cool to room temperature. Add ice-cold water to the mixture.

  • Neutralization : Triturate the mixture with an excess of 10% sodium bicarbonate solution.

  • Isolation and Purification : Filter the solid product, wash thoroughly with water, and purify by recrystallization.

Conclusion

The data and protocols presented unequivocally demonstrate the advantages of microwave-assisted synthesis for the preparation of thiazolidinones. The method consistently delivers products in dramatically shorter reaction times and often with higher yields compared to conventional heating.[1][4] This efficiency, coupled with reduced energy consumption and often lower solvent volumes, aligns with the principles of green chemistry, making MAOS an attractive and sustainable alternative for researchers in drug discovery and development.[3] While conventional methods remain effective, the adoption of microwave technology can significantly accelerate research timelines and improve overall synthetic efficiency.

References

Cross-Validation of Biological Activity for Novel Anticancer Agent "Compound X" in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the biological activity of a novel therapeutic agent, herein referred to as "Compound X," across different human cancer cell lines. The objective is to underscore the importance of cross-validating drug efficacy in various tumor types to assess broader applicability and potential resistance mechanisms. The data presented is a representative synthesis from typical pre-clinical studies.

Data Presentation: Comparative Efficacy of Compound X

The cytotoxic and pro-apoptotic effects of Compound X were evaluated in three distinct cancer cell lines: MCF-7 (Breast Adenocarcinoma), A549 (Lung Carcinoma), and HCT116 (Colorectal Carcinoma).

Table 1: Cell Viability Assay (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[1][2][3] The IC50 values for Compound X were determined after 48 hours of treatment using the MTT assay. Lower IC50 values indicate higher cytotoxicity.[2]

Cell LineCancer TypeIC50 of Compound X (µM)
MCF-7 Breast Adenocarcinoma12.5
A549 Lung Carcinoma28.7
HCT116 Colorectal Carcinoma8.2
Table 2: Apoptosis Induction Assay

The percentage of apoptotic cells was quantified using Annexin V/PI staining followed by flow cytometry analysis after 24-hour treatment with Compound X at its respective IC50 concentration for each cell line.

Cell LineTreatment% Early Apoptosis% Late ApoptosisTotal Apoptosis (%)
MCF-7 Control2.11.53.6
Compound X (12.5 µM)25.415.841.2
A549 Control1.81.12.9
Compound X (28.7 µM)18.99.728.6
HCT116 Control2.51.94.4
Compound X (8.2 µM)35.120.355.4
Table 3: Western Blot Analysis of Key Signaling Proteins

The expression levels of key proteins in the PI3K/Akt signaling pathway were analyzed after 24-hour treatment with Compound X. Data is presented as relative protein expression normalized to β-actin and compared to untreated controls.

Cell LineTreatmentp-Akt (Ser473)Total AktCleaved PARP
MCF-7 Control1.001.001.00
Compound X0.350.984.20
A549 Control1.001.001.00
Compound X0.681.022.80
HCT116 Control1.001.001.00
Compound X0.210.956.50

Visualizations: Workflows and Mechanisms

Visual diagrams help clarify complex processes and relationships, from the experimental design to the molecular mechanism of action.

experimental_workflow cluster_prep Phase 1: Preparation cluster_assays Phase 2: Biological Assays cluster_analysis Phase 3: Data Analysis cluster_conclusion Phase 4: Conclusion cell_culture Cell Line Selection & Culture (MCF-7, A549, HCT116) viability Cell Viability Assay (MTT) cell_culture->viability apoptosis Apoptosis Assay (Flow Cytometry) cell_culture->apoptosis western Protein Analysis (Western Blot) cell_culture->western compound_prep Compound X Preparation (Stock & Dilutions) compound_prep->viability compound_prep->apoptosis compound_prep->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_quant Protein Expression Analysis western->protein_quant conclusion Cross-Cell Line Comparison & Validation ic50->conclusion apoptosis_quant->conclusion protein_quant->conclusion

Caption: Experimental workflow for cross-validating Compound X activity.

signaling_pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Apoptosis Apoptosis mTORC1->Apoptosis Inhibits CompoundX Compound X CompoundX->Akt inhibits phosphorylation Bax Bax (Pro-apoptotic) Bcl2->Bax Caspases Caspases Bax->Caspases Caspases->Apoptosis

Caption: Hypothesized mechanism of Compound X on the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method for assessing cell viability.[1]

  • Cell Seeding : Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment : Treat cells with various concentrations of Compound X for 48 hours.

  • MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5]

  • Cell Seeding and Treatment : Seed cells in a 6-well plate, grow to 70-80% confluency, and treat with Compound X for 24 hours.

  • Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

  • Staining : Resuspend cells in 1X Annexin V Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation : Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition : Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic.

Western Blot Analysis

Western blotting is used to detect specific protein molecules from a complex mixture of proteins.[6][7]

  • Protein Extraction : Treat cells with Compound X, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE : Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation : Block the membrane with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-cleaved PARP, anti-β-actin) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis : Quantify band intensity using image analysis software and normalize to a loading control like β-actin.

References

A Comparative Docking Analysis of Thiazolidine Derivatives Across Key Enzymatic Targets

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding affinities and inhibitory potential of thiazolidine derivatives against prominent enzymatic targets implicated in various diseases. This guide provides a comparative analysis of docking scores, experimental data, and detailed methodologies to facilitate further research and development in this promising area of medicinal chemistry.

Thiazolidine and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide spectrum of pharmacological activities. Their unique structural features allow for diverse substitutions, leading to potent and selective inhibitors of various enzymes. This guide presents a comparative overview of in silico docking studies of thiazolidine derivatives against several key enzymatic targets, supported by available experimental data. The aim is to provide a clear and objective comparison to aid researchers in the design and development of novel therapeutic agents.

Comparative Inhibitory Activity and Docking Scores

The following tables summarize the inhibitory concentrations (IC₅₀) and docking scores of various thiazolidine derivatives against key enzyme targets. These values have been compiled from multiple studies to provide a comparative perspective.

Aldose Reductase Inhibitors

Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications.[1][2] Several studies have explored thiazolidine-2,4-dione derivatives as potent aldose reductase inhibitors.[1][3][4]

Compound IDSubstitution PatternIC₅₀ (µM)Docking Score (kcal/mol)Reference
8b Benzothiazole and nitrophenacyl hybrid0.16Not Reported[1][2]
TA-03 Substituted thiazolidinedioneNot Reported-136.518 (Moldock Score)[3]
Analogues 5-(4-hydroxybenzylidene)-substitutedMicromolar affinityNot Reported[4]
α-Glucosidase and α-Amylase Inhibitors

Inhibition of α-glucosidase and α-amylase is an established approach for managing type 2 diabetes by delaying carbohydrate digestion and glucose absorption.[5][6][7] Thiazolidine-2,4-dione derivatives have demonstrated significant inhibitory potential against these enzymes.[5][6][8]

Compound IDSubstitution Patternα-Glucosidase IC₅₀ (µM)α-Amylase IC₅₀ (µM)Docking Score (kcal/mol)Reference
6k 2-chloro, 4-rhodanine phenyl5.44 ± 0.13Not ReportedNot Reported[5][9]
5k Phthalimide and 2-chlorophenyl20.95 ± 0.21Not ReportedNot Reported[5]
4e Thiazolidine-2,4-dione derivative43.85 ± 1.0618.19 ± 0.11Not Reported[6][8]
Compound 6 Thiazolidinone-based benzothiazole3.20 ± 0.702.10 ± 0.70Not Reported[7]
Acarbose (Standard) 817.38 ± 6.27 / 97.12 ± 0.352.975 ± 0.01Not Reported[5][6]
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors

PTP1B is a negative regulator of insulin signaling, making it a key target for the treatment of type 2 diabetes and obesity.[10][11] Thiazolidine-2,4-diones have been investigated as PTP1B inhibitors.[10]

Compound IDSubstitution PatternIC₅₀ (µM)Docking Score (kcal/mol)Reference
Compound 1 Thiazolidine-2,4-dione/benzazole hybrid9.6 ± 0.5Not Reported[11]
Compound 11c 5-(substituted benzylidene) thiazolidine-2,4-dioneNot Reported (Designed based on QSAR)Not Reported[10]
Tyrosine Kinase (EGFR/VEGFR-2) Inhibitors

Epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are crucial targets in cancer therapy due to their role in tumor growth and angiogenesis.[12][13] Thiazolidine-2,4-dione derivatives have shown promise as dual inhibitors.[12][13]

Compound IDSubstitution PatternVEGFR-2 IC₅₀ (µM)EGFRT790M IC₅₀ (µM)Docking Score (kcal/mol)Reference
5g Furan/Thiophene bearing0.0800.14Not Reported[12][13]
4g Furan/Thiophene bearing0.0830.23Not Reported[12][13]
Sorafenib (Standard) 0.084Not ReportedNot Reported[13]
Erlotinib (Standard) Not ReportedNot Reported-10.86[14]

Experimental Protocols

Molecular Docking Methodology

A generalized workflow for the molecular docking studies cited in this guide is as follows:

  • Protein Preparation: The three-dimensional crystal structure of the target enzyme is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms and appropriate charges are added to the protein structure.

  • Ligand Preparation: The 2D structures of the thiazolidine derivatives are drawn using chemical drawing software and then converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Docking Simulation: Molecular docking is performed using software such as AutoDock, Molegro Virtual Docker, or Glide.[3] The prepared ligands are docked into the active site of the prepared protein. The binding site is typically defined by a grid box encompassing the active site residues identified from the co-crystallized ligand or literature.

  • Analysis of Results: The docking results are analyzed based on the docking score or binding energy, which predicts the binding affinity of the ligand to the protein. The binding poses and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and analyzed.[3][4]

In Vitro Enzyme Inhibition Assays

α-Glucosidase Inhibition Assay: The inhibitory activity against α-glucosidase is typically determined by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside. The reaction mixture, containing the enzyme, buffer, and different concentrations of the test compound, is incubated, and the reaction is initiated by adding the substrate. The absorbance is measured spectrophotometrically, and the IC₅₀ value is calculated.[5]

Aldose Reductase Inhibition Assay: The aldose reductase activity is determined by measuring the decrease in absorbance of NADPH at 340 nm. The assay mixture contains the enzyme, buffer, NADPH, the substrate (e.g., DL-glyceraldehyde), and various concentrations of the inhibitor. The decrease in absorbance upon oxidation of NADPH is monitored.[1][2]

PTP1B Inhibition Assay: The activity of PTP1B is assayed using p-nitrophenyl phosphate (pNPP) as a substrate. The enzyme is incubated with the test compounds, and the reaction is started by the addition of pNPP. The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.[11]

Tyrosine Kinase Inhibition Assay: The inhibitory activity against kinases like EGFR and VEGFR-2 is often determined using an ELISA-based assay. The kinase reaction is performed in plates coated with a substrate. The amount of phosphorylated substrate is then detected using a specific antibody and a secondary antibody conjugated to an enzyme that produces a detectable signal.[12][13]

Visualizing Molecular Interactions and Pathways

Polyol Pathway and Aldose Reductase Inhibition

The diagram below illustrates the polyol pathway, where aldose reductase converts glucose to sorbitol. Thiazolidine derivatives act as inhibitors of aldose reductase, blocking this first and rate-limiting step.

Polyol_Pathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Thiazolidine_Derivatives Thiazolidine_Derivatives Aldose Reductase Aldose Reductase Thiazolidine_Derivatives->Aldose Reductase Inhibition Insulin_Signaling cluster_membrane Cell Membrane Insulin_Receptor Insulin Receptor (Inactive) Insulin_Receptor_P Insulin Receptor (Active - Phosphorylated) Insulin_Receptor->Insulin_Receptor_P Autophosphorylation IRS IRS (Inactive) Insulin_Receptor_P->IRS PTP1B PTP1B Insulin_Receptor_P->PTP1B Dephosphorylation Insulin Insulin Insulin->Insulin_Receptor IRS_P IRS (Active - Phosphorylated) IRS->IRS_P Phosphorylation Downstream_Signaling Downstream Signaling (e.g., GLUT4 translocation) IRS_P->Downstream_Signaling PTP1B->Insulin_Receptor Thiazolidine_Derivatives Thiazolidine_Derivatives Thiazolidine_Derivatives->PTP1B Inhibition Drug_Discovery_Workflow node_design In Silico Design & Virtual Screening node_docking Molecular Docking (Prediction of Binding Affinity) node_design->node_docking node_synthesis Chemical Synthesis of Thiazolidine Derivatives node_docking->node_synthesis node_invitro In Vitro Enzyme Inhibition Assays node_synthesis->node_invitro node_sar Structure-Activity Relationship (SAR) Studies node_invitro->node_sar node_sar->node_design Feedback node_lead Lead Optimization node_sar->node_lead

References

Unraveling the Selectivity of Thiazolidine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of thiazolidine derivatives reveals their potential as selective antimicrobial agents with encouragingly low toxicity against mammalian cells. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the performance of various thiazolidine derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Performance Data: A Tale of Two Cell Types

The selective toxicity of thiazolidinone derivatives is a key factor in their therapeutic potential. The following tables summarize the antimicrobial activity, presented as Minimum Inhibitory Concentration (MIC), against a range of bacterial species, and the cytotoxic effects, presented as the half-maximal inhibitory concentration (IC50), on various mammalian cell lines. A higher Selectivity Index (SI), calculated as the ratio of IC50 to MIC, indicates a greater preference for microbial targets.

Compound IDMicrobial SpeciesMIC (µg/mL)Mammalian Cell LineIC50 (µM)Selectivity Index (SI = IC50/MIC)Reference
Series 1: 2-imino-5-benzylidenethiazolidin-4-ones
Compound 18 S. aureus125MCF-7>200>1.6[1]
S. epidermidis62.5MCF-7>200>3.2[1]
Compound 25 E. coli125MCF-7>200>1.6[1]
Series 2: 3-allyl-2-iminothiazolidin-4-ones
Compound 5 S. aureus (MRSA)32L929 (murine fibroblast)>100>3.1
Compound 7 S. aureus (MRSA)32L929 (murine fibroblast)>100>3.1
Compound 8 S. aureus (MRSA)32L929 (murine fibroblast)~100~3.1
Series 3: 2,3-diaryl-thiazolidin-4-ones
Compound 5 S. Typhimurium8MRC-5 (human lung fibroblast)Non-toxicHigh[2]
S. aureus60MRC-5 (human lung fibroblast)Non-toxicHigh[2]
Miscellaneous Thiazolidinones
Les-6490S. aureus2880 µMHaCaT (human keratinocyte)>100 µMLow[3]
S. cerevisiae820 µMHuman Lymphocytes>100 µMLow[3]
TD-H2-AS. aureus0.06 - 100Vero (monkey kidney epithelial)>100Variable

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a tube containing 3 mL of Mueller-Hinton Broth (MHB). The culture is incubated at 37°C with continuous shaking (220 rpm) until it reaches the mid-logarithmic growth phase (approximately 4 hours). The bacterial suspension is then adjusted with sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Preparation of Compound Dilutions: The thiazolidinone derivative is serially diluted in a 96-well microtiter plate using MHB to achieve a range of desired concentrations.

  • Inoculation and Incubation: An equal volume of the prepared bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Mammalian cells are seeded into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: The thiazolidinone derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to various concentrations. The culture medium from the wells is replaced with 100 µL of the medium containing the test compounds. A control group with solvent-treated cells is also included. The plates are incubated for another 24 to 72 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization of Formazan: 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control, and the IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.

Mechanistic Insights: Visualizing the Pathways

To understand the selective action of thiazolidine derivatives, it is crucial to examine their effects on cellular signaling pathways in both microbial and mammalian cells.

Antimicrobial Mechanism: Targeting Essential Bacterial Processes

Thiazolidinone derivatives have been shown to inhibit key enzymes in bacterial biosynthetic pathways, leading to cell death. Two primary targets are MurB and FabH.

Microbial_Inhibition_Pathways cluster_murB Peptidoglycan Synthesis Inhibition (MurB) cluster_fabH Fatty Acid Synthesis Inhibition (FabH) UDP_GlcNAc UDP-N-acetylglucosamine MurA MurA UDP_GlcNAc->MurA PEP UDP_GlcNAc_enolpyruvate UDP-N-acetylglucosamine enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB NADPH UDP_MurNAc UDP-N-acetylmuramic acid Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan MurC-F Cell_Wall Bacterial Cell Wall Peptidoglycan->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Thiazolidinone_MurB Thiazolidinone Derivative Thiazolidinone_MurB->MurB Inhibition MurA->UDP_GlcNAc_enolpyruvate MurB->UDP_MurNAc Acetyl_CoA Acetyl-CoA FabH FabH Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP Fatty_Acids Fatty Acids Acetoacetyl_ACP->Fatty_Acids Elongation Cycle Membrane Cell Membrane Phospholipids Fatty_Acids->Membrane Integrity_Loss Loss of Membrane Integrity Membrane->Integrity_Loss Thiazolidinone_FabH Thiazolidinone Derivative Thiazolidinone_FabH->FabH Inhibition FabH->Acetoacetyl_ACP

Caption: Inhibition of bacterial MurB and FabH pathways by thiazolidinone derivatives.

The inhibition of MurB disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis[4][5]. Similarly, the inhibition of FabH, a key enzyme in the initiation of fatty acid biosynthesis, compromises the integrity of the bacterial cell membrane[6][7].

Cytotoxicity in Mammalian Cells: Induction of Apoptosis

In contrast to their specific enzymatic targets in bacteria, the cytotoxic effects of some thiazolidinone derivatives in mammalian cells appear to be mediated through the induction of apoptosis (programmed cell death). This process can be triggered by various stimuli, including an increase in reactive oxygen species (ROS).

Mammalian_Cytotoxicity_Pathway cluster_apoptosis Thiazolidinone-Induced Apoptosis in Mammalian Cells Thiazolidinone Thiazolidinone Derivative ROS Increased ROS Production Thiazolidinone->ROS Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest Thiazolidinone->Cell_Cycle_Arrest Mitochondria Mitochondrial Stress ROS->Mitochondria JNK JNK Activation Mitochondria->JNK Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c JNK->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed apoptotic pathway induced by thiazolidinone derivatives in mammalian cells.

Some 5-ene-4-thiazolidinones have been shown to induce mitochondria-dependent apoptosis, which is associated with an increase in ROS production and cell cycle arrest in the G0/G1 phase[8]. Another study on a specific thiazolidinone derivative, DBPT, demonstrated that it induces apoptosis through both caspase-dependent and -independent pathways, with the activation of c-Jun N-terminal kinase (JNK) playing a crucial role[9].

Conclusion

The data presented in this guide highlights the promising potential of thiazolidinone derivatives as selective antimicrobial agents. Their ability to target essential bacterial enzymes that are absent in mammalian cells provides a strong basis for their selective toxicity. While some derivatives exhibit cytotoxicity at higher concentrations, often through the induction of apoptosis, many show a favorable selectivity index, indicating a wider therapeutic window. Further research into the structure-activity relationships and optimization of these compounds will be crucial in developing novel and effective antimicrobial drugs with minimal side effects.

References

A comparative review of the pharmacological profiles of thiazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Review of the Pharmacological Profiles of Thiazolidine-2,4-diones

Thiazolidine-2,4-diones (TZDs), also known as glitazones, are a class of synthetic oral antidiabetic agents that emerged in the 1990s.[1][2] These compounds are characterized by a five-membered heterocyclic scaffold containing sulfur and nitrogen atoms.[3] Their primary therapeutic effect is the improvement of insulin sensitivity, making them a key treatment modality for type 2 diabetes mellitus.[4] TZDs exert their effects by acting as potent agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that is a master regulator of glucose and lipid metabolism.[4][5] This review provides a comparative analysis of the pharmacological profiles of prominent TZDs, including the discontinued troglitazone and the clinically used pioglitazone, rosiglitazone, and the more recent lobeglitazone, with a focus on their mechanisms, pharmacokinetics, pharmacodynamics, and safety profiles.

Mechanism of Action: PPARγ Activation

The antidiabetic activity of thiazolidinediones is mediated through their binding to and activation of PPARγ.[6] PPARγ is highly expressed in adipose tissue, but also present in other tissues like the liver and skeletal muscle.[5][7] The activation process involves several key steps:

  • Ligand Binding: TZDs enter the cell and bind to the ligand-binding domain of PPARγ in the nucleus.[6]

  • Heterodimerization: The activated PPARγ-ligand complex forms a heterodimer with the retinoid X receptor (RXR).[5][6]

  • PPRE Binding: This PPARγ-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[8]

  • Gene Transcription Modulation: This binding event recruits co-activator proteins, leading to the transcription of genes involved in insulin signaling, glucose transport, and lipid metabolism.[8] Key downstream effects include:

    • Enhanced Insulin Sensitivity: Upregulation of genes like glucose transporter type 4 (GLUT4), which facilitates glucose uptake into muscle and fat cells.[4][7]

    • Adipocyte Differentiation: Promotion of preadipocyte differentiation into mature adipocytes, which enhances the storage of free fatty acids in adipose tissue, thereby reducing their circulation and accumulation in other tissues like the liver and muscle (lipotoxicity).[5][9]

    • Hormone Regulation: Favorable alteration of adipokine secretion, notably increasing the production of adiponectin, an insulin-sensitizing hormone, while decreasing the expression of insulin-resistance-causing factors like TNF-α and resistin.[4][10]

PPAR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus cluster_effects Metabolic Effects PPAR PPARγ PPRE PPRE (Target Gene Promoter) PPAR->PPRE Binds to RXR RXR RXR->PPRE Transcription Gene Transcription PPRE->Transcription Initiates mRNA mRNA Transcription->mRNA Insulin_Sensitivity ↑ Insulin Sensitivity mRNA->Insulin_Sensitivity Glucose_Uptake ↑ Glucose Uptake (Muscle, Adipose) mRNA->Glucose_Uptake FFA_Uptake ↑ FFA Uptake & Storage (Adipose) mRNA->FFA_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production mRNA->Hepatic_Glucose TZD Thiazolidinedione (TZD) TZD->PPAR Activates

Caption: TZD-mediated PPARγ signaling pathway. (Within 100 characters)

Comparative Pharmacological Profiles

While all TZDs share a common mechanism, they exhibit distinct pharmacological profiles regarding receptor affinity, pharmacokinetics, and clinical effects.

Troglitazone

The first TZD to be marketed, troglitazone was withdrawn in 2000 due to severe idiosyncratic hepatotoxicity.[11][12] The liver injury mechanism is suspected to involve the formation of a reactive quinone-type metabolite.[11] In clinical trials, approximately 1.9% of patients treated with troglitazone experienced significant elevations in serum aminotransferase levels.[11][13]

Rosiglitazone and Pioglitazone

Rosiglitazone and pioglitazone became the mainstays of TZD therapy following the withdrawal of troglitazone. While both are potent PPARγ agonists, they differ in their effects on lipid metabolism and cardiovascular safety.

  • PPAR Selectivity: Rosiglitazone is a pure and potent PPARγ agonist.[14] Pioglitazone, in contrast, is a dual agonist, activating both PPARγ and, to a lesser extent, PPARα.[14] This partial PPARα agonism contributes to its more favorable effects on lipid profiles, similar to fibrate drugs.[14]

  • Lipid Profile: Head-to-head studies have consistently shown that pioglitazone has a more beneficial impact on lipids. Pioglitazone tends to decrease serum triglycerides, whereas rosiglitazone may cause a slight increase.[14][15] Both drugs increase HDL-C ("good" cholesterol), but the effect is typically greater with pioglitazone.[14] While both can raise LDL-C ("bad" cholesterol), the increase is significantly more pronounced with rosiglitazone.[14][15]

  • Cardiovascular Safety: Concerns about cardiovascular safety, particularly an increased risk of myocardial infarction, led to severe restrictions on the use of rosiglitazone.[14][16] In contrast, some studies suggested that pioglitazone might be associated with a reduction in major adverse cardiovascular events, although it still carries a risk of heart failure, primarily due to fluid retention.[14][16]

Lobeglitazone

Lobeglitazone is a newer-generation TZD approved in South Korea in 2013.[17][18] It was developed to provide potent glucose-lowering effects with an improved safety profile. It is described as a PPARγ agonist, with some sources indicating it also has PPARα activity.[17][19] In preclinical studies, lobeglitazone demonstrated a significant glucose-lowering effect at lower doses compared to pioglitazone.[9] It has also shown favorable effects on lipid profiles, reducing triglycerides and free fatty acids.[9]

TZD_Comparison cluster_pioglitazone Pioglitazone cluster_rosiglitazone Rosiglitazone Pio_PPARg PPARγ Agonist Pio_Lipids ↓ Triglycerides ↑ HDL-C Pio_PPARg->Pio_Lipids Pio_PPARa PPARα Agonist (Partial) Pio_PPARa->Pio_Lipids Rosi_PPARg PPARγ Agonist (Pure) Rosi_Lipids ↑ Triglycerides ↑ HDL-C ↑↑ LDL-C Rosi_PPARg->Rosi_Lipids

Caption: PPAR agonism and lipid effects of Pioglitazone vs. Rosiglitazone. (Within 100 characters)

Data Presentation

Table 1: Comparative Pharmacokinetic Profiles of Thiazolidinediones
ParameterTroglitazoneRosiglitazonePioglitazoneLobeglitazone
Metabolism CYP3A4, CYP2C8[20]CYP2C8, CYP2C9[20][21]CYP2C8, CYP3A4[20][21]CYP1A2, 2C9, 2C19[17]
Elimination Half-life (T½) 3-7 hours[6]3-4 hours[6]3-7 hours[6]7.8–10.3 hours[17]
Protein Binding >99%>99%>99%>99%[17]
Bioavailability N/A (Withdrawn)~99%~80%~95% (in rats)[17]

Data compiled from multiple sources.[6][17][20][21]

Table 2: Comparative Pharmacodynamic and Efficacy Profiles
ParameterRosiglitazonePioglitazoneLobeglitazone
PPARγ EC₅₀ (μM) 0.1076[9]0.5492[9]0.1374[9]
PPARα/γ Selectivity Ratio N/A (Pure γ agonist)[14]Dual Agonist[14]3,976[9]
HbA1c Reduction -0.92% (vs. placebo)[22]-0.99% (vs. placebo)[22]Similar to other TZDs[5]
Effect on Triglycerides Increase[14][15]Decrease[14][15]Decrease[9]
Effect on HDL-C Increase[14]Greater Increase[14][15]Improvement[19]
Effect on LDL-C Significant Increase[14][15]Less Increase[14]Improvement[19]

EC₅₀: Half maximal effective concentration. Data compiled from multiple sources.[5][9][14][15][19][22]

Table 3: Summary of Major Adverse Effects
Adverse EffectTroglitazoneRosiglitazonePioglitazoneLobeglitazone
Hepatotoxicity High Risk (Withdrawn) [11][12]Low RiskLow RiskFavorable safety profile reported[5]
Congestive Heart Failure YesIncreased Risk [14][16]Increased Risk[23]Risk present (class effect)
Weight Gain YesYes[23][24]Yes[23][24]Yes (class effect)
Fluid Retention / Edema YesYes[24][25]Yes[24][25]Yes (class effect)[5]
Bone Fractures YesIncreased Risk[23][26]Increased Risk[23][26]Risk present (class effect)
Bladder Cancer No established linkNo established linkPotential Increased Risk [23]N/A (less long-term data)

Data compiled from multiple sources.[5][11][12][14][16][23][24][25][26]

Experimental Protocols

The characterization of TZD pharmacological profiles relies on standardized in vitro and in vivo assays.

In Vitro PPARγ Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of a test compound for the PPARγ receptor.

  • Methodology:

    • Receptor Preparation: The ligand-binding domain (LBD) of human PPARγ is expressed and purified.

    • Assay Setup: The PPARγ-LBD is incubated with a radiolabeled ligand (e.g., [³H]-Rosiglitazone) at a fixed concentration.

    • Competition: Increasing concentrations of the unlabeled test compound (e.g., a novel TZD) are added to compete with the radioligand for binding to the receptor.

    • Separation & Detection: The receptor-bound radioligand is separated from the unbound radioligand (e.g., using filtration). The amount of bound radioactivity is quantified using a scintillation counter.

    • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (concentration inhibiting 50% of specific binding) is determined and converted to a Kᵢ value using the Cheng-Prusoff equation.

In Vitro PPARγ Reporter Gene Assay
  • Objective: To measure the functional activation (agonist activity) of PPARγ by a test compound and determine its potency (EC₅₀).

  • Methodology:

    • Cell Culture: A suitable mammalian cell line (e.g., HEK293) is cultured.

    • Transfection: Cells are co-transfected with two plasmids: one expressing the full-length PPARγ receptor and another containing a reporter gene (e.g., luciferase) under the control of a PPRE promoter.

    • Compound Treatment: The transfected cells are treated with various concentrations of the test TZD compound for a specified period (e.g., 24 hours).

    • Lysis & Assay: Cells are lysed, and the activity of the reporter enzyme (luciferase) is measured using a luminometer after adding the appropriate substrate.

    • Data Analysis: Luminescence values are plotted against the log concentration of the compound. A dose-response curve is fitted to determine the EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

In Vivo Antidiabetic Efficacy in db/db Mice
  • Objective: To evaluate the glucose-lowering effect of a test compound in a genetic model of type 2 diabetes.

  • Methodology:

    • Animal Model: Genetically diabetic mice (e.g., C57BL/KsJ-db/db), which exhibit obesity and insulin resistance, are used.

    • Acclimatization & Baseline: Animals are acclimatized, and baseline blood glucose and body weight are measured.

    • Dosing: Mice are randomized into groups and treated daily with the vehicle control, a positive control (e.g., pioglitazone), or different doses of the test TZD via oral gavage for a period of several weeks.

    • Monitoring: Blood glucose levels are monitored regularly from tail vein blood samples. Body weight and food intake are also recorded.

    • Terminal Analysis: At the end of the study, terminal blood samples are collected for analysis of HbA1c, insulin, and lipid profiles. Tissues (liver, fat) may be collected for further analysis.

    • Data Analysis: Changes in blood glucose and HbA1c levels between the treated groups and the vehicle control group are statistically analyzed to determine efficacy.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Binding 1. Receptor Binding Assay (Determine Affinity - Ki) Functional 2. Reporter Gene Assay (Determine Potency - EC₅₀) Binding->Functional Compounds with high affinity PK 3. Pharmacokinetic Study (Determine T½, Bioavailability) Functional->PK Potent compounds Efficacy 4. Efficacy Model (e.g., db/db mice) (Assess Glucose Lowering) PK->Efficacy Lead_Opt Lead Optimization Efficacy->Lead_Opt Effective compounds

References

Safety Operating Guide

Safe Disposal of 1,3-Thiazolidine-3-carboximidamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Thiazolidine-3-carboximidamide was located. The following disposal procedures are based on guidelines for the general class of thiazolidine derivatives. Researchers must consult the substance-specific SDS provided by the supplier and adhere to all applicable local, state, and federal regulations.

The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. As with many specialized research chemicals, this compound requires a dedicated waste stream and should not be disposed of through standard laboratory drains or as common trash. The primary route for disposal is through an approved hazardous waste disposal facility.[1][2]

Immediate Safety and Handling for Disposal

Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Thiazolidine derivatives are often categorized as irritants and can be harmful if they come into contact with skin or eyes, or are inhaled or ingested.[1]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles.[3]

  • Hand Protection: Use impervious chemical-resistant gloves.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[3]

Step-by-Step Disposal Protocol

1. Waste Collection and Storage:

  • Container: Place waste this compound in a clearly labeled, sealed, and appropriate container for chemical waste. Ensure the container is compatible with the chemical.

  • Labeling: The label should clearly state "Hazardous Waste" and identify the contents as "this compound". Include any known hazard warnings.

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

2. Spill and Contamination Management:

  • In the event of a spill, avoid creating dust.

  • For a dry spill, carefully collect the material and place it in the designated hazardous waste container.

  • Clean the affected area thoroughly.

  • Any materials used for cleaning the spill (e.g., absorbent pads, wipes) must also be disposed of as hazardous waste.

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Provide the contractor with all available safety information, including the SDS for a similar compound if a specific one is unavailable.

  • Never mix this compound with other waste streams unless explicitly permitted by the waste disposal contractor and institutional guidelines.

Summary of Hazard and Disposal Information

ParameterInformationSource
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.[1][2]
Known Hazards May cause skin and eye irritation; harmful if swallowed or inhaled.[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, protective clothing, and respiratory protection as needed.[3]
Incompatible Materials Strong oxidizing agents.[1]
Spill Cleanup Avoid dust generation, collect material, and clean the area. Dispose of cleaning materials as hazardous waste.

Disposal Workflow

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Place Waste in a Labeled, Sealed Container A->B Begin Disposal C Store in Designated Hazardous Waste Area B->C Secure Storage G Arrange for Professional Waste Collection C->G Ready for Pickup D Contain and Collect Spilled Material E Clean and Decontaminate the Affected Area D->E If Spill Occurs F Dispose of Cleaning Materials as Hazardous Waste E->F F->B Contain Waste H Provide Safety Information to Waste Contractor G->H Transfer of Custody

References

Personal protective equipment for handling 1,3-Thiazolidine-3-carboximidamide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1,3-Thiazolidine-3-carboximidamide (CAS No. 10455-64-8) was publicly available at the time of this writing. The following guidance is based on the safety protocols for structurally related thiazolidine compounds. Researchers, scientists, and drug development professionals should conduct a thorough risk assessment and consult with their institution's safety officer before handling this chemical. The information provided here is for guidance purposes and is not a substitute for a formal safety assessment.

Immediate Safety and Operational Plan

This guide provides essential information for the safe handling, use, and disposal of this compound, focusing on personal protective equipment (PPE), procedural steps, and emergency responses.

Personal Protective Equipment (PPE)

Based on the analysis of related thiazolidine compounds, the following PPE is recommended to minimize exposure and ensure personal safety.

PPE CategorySpecificationRecommended Use
Eye and Face Protection Tightly sealing safety goggles or a face shield.Must be worn at all times when handling the compound to protect against dust, splashes, and vapors.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Gloves should be inspected before use and replaced immediately if contaminated or damaged. Double glooving is recommended for extended handling.
Skin and Body Protection Laboratory coat or a disposable coverall of low permeability.A lab coat is suitable for handling small quantities (up to 500 grams). For larger quantities, a disposable coverall is recommended.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.A dust respirator should be worn, especially when handling the powder form, to avoid inhalation.

Experimental Protocols: Handling and Disposal

Handling Procedures:

  • Preparation:

    • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Inspect all PPE for integrity before use.

  • Donning PPE:

    • Put on the laboratory coat or coverall.

    • Wear the respirator.

    • Put on safety goggles or a face shield.

    • Wash and dry hands thoroughly before donning gloves.

    • Don the first pair of gloves, ensuring they cover the cuffs of the lab coat.

    • If double-gloving, don the second pair of gloves over the first.

  • Handling the Compound:

    • Avoid all personal contact with the chemical, including inhalation of dust and contact with skin and eyes.[2]

    • Use dry, clean-up procedures and avoid generating dust.[2]

    • Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated place.[3][4]

Disposal Plan:

  • Contaminated Materials:

    • Dispose of used gloves, disposable lab coats, and any other contaminated materials as hazardous waste in a designated and properly labeled container.

  • Chemical Waste:

    • Dispose of this compound and its containers as hazardous waste in accordance with local, state, and federal regulations.[2] Do not pour down the drain.

  • Spill Response:

    • For minor spills, wear appropriate PPE, cover the spill with an inert absorbent material, and sweep it up into a designated hazardous waste container.

    • For major spills, evacuate the area and contact your institution's emergency response team.

Logical Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Assess Risks Assess Risks Check Ventilation Check Ventilation Assess Risks->Check Ventilation Ensure proper airflow Locate Safety Equipment Locate Safety Equipment Check Ventilation->Locate Safety Equipment Eyewash, shower Inspect PPE Inspect PPE Locate Safety Equipment->Inspect PPE Check for damage Don PPE Don PPE Inspect PPE->Don PPE Handle Chemical Handle Chemical Don PPE->Handle Chemical Follow protocols Doff PPE Doff PPE Handle Chemical->Doff PPE Avoid contamination Segregate Waste Segregate Waste Doff PPE->Segregate Waste Label Waste Label Waste Segregate Waste->Label Waste Hazardous waste Dispose per Regulations Dispose per Regulations Label Waste->Dispose per Regulations Follow institutional guidelines

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Thiazolidine-3-carboximidamide
Reactant of Route 2
Reactant of Route 2
1,3-Thiazolidine-3-carboximidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.